(2-Propoxypropyl)amine hydrochloride
Description
BenchChem offers high-quality (2-Propoxypropyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Propoxypropyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-propoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-4-8-6(2)5-7;/h6H,3-5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBGWMZPZTZZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700635 | |
| Record name | 2-Propoxypropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883533-22-0 | |
| Record name | 2-Propoxypropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Weight of (2-Propoxypropyl)amine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the molecular weight of (2-Propoxypropyl)amine hydrochloride, covering its theoretical calculation, experimental verification, and profound significance in scientific applications.
Introduction: Defining (2-Propoxypropyl)amine Hydrochloride
(2-Propoxypropyl)amine hydrochloride is the salt form of the parent amine, (2-Propoxypropyl)amine. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the solubility and stability of amine-containing compounds. Understanding the precise molecular characteristics of this salt, centered around its molecular weight, is fundamental for its application in research and development.
The structure consists of a propoxy group attached to a propyl amine chain at the second carbon. The hydrochloride salt is formed by the reaction of the amine group with hydrochloric acid.
Theoretical Molecular Weight: The Foundation of Purity
The theoretical molecular weight is an absolute value calculated from the molecular formula and the atomic masses of its constituent elements. This value is the bedrock against which all experimental measurements are compared and is crucial for stoichiometric calculations.
Molecular Formula Determination
The first step is to establish the correct molecular formula. The parent amine, (2-Propoxypropyl)amine, has a structure that can be deduced from its name, leading to the formula C₆H₁₅NO. The hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl).
-
Parent Amine: (2-Propoxypropyl)amine
-
Chemical Formula of Parent Amine: C₆H₁₅NO
-
Formation of Hydrochloride Salt: C₆H₁₅NO + HCl → [C₆H₁₆NO]⁺Cl⁻
-
Final Molecular Formula: C₆H₁₆ClNO
Calculation from Atomic Masses
Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the molecular weight is calculated as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 153.653 g/mol |
Therefore, the theoretical molecular weight of (2-Propoxypropyl)amine hydrochloride is 153.65 g/mol . This calculated value is the cornerstone for preparing solutions of known concentration and for quantitative analysis.
Experimental Verification: Bridging Theory and Practice
While the theoretical molecular weight is a fixed value, its experimental verification is essential to confirm the identity and purity of a synthesized or supplied compound. Several analytical techniques can be employed for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the mass-to-charge ratio (m/z) of ions. It is the most direct method for confirming molecular weight.
Causality of Experimental Choice: For a salt like (2-Propoxypropyl)amine hydrochloride, electrospray ionization (ESI) is the preferred technique. ESI is a soft ionization method that typically causes the salt to dissociate in solution, allowing the protonated parent amine (the cation) to be observed.
Expected Observation: In positive-ion mode ESI-MS, the instrument would detect the [C₆H₁₆NO]⁺ cation. The expected m/z value would correspond to the mass of the free amine plus a proton (H⁺).
-
Mass of free amine (C₆H₁₅NO): 117.19 g/mol [1]
-
Mass of proton (H⁺): ~1.007 g/mol
-
Expected m/z: ~118.197
The absence of a peak at 153.65 and the presence of a strong signal at ~118.2 confirms the identity of the amine portion of the salt.
Titration
Acid-base titration can be used to determine the equivalent weight of the amine hydrochloride.
Causality of Experimental Choice: As an amine salt, this compound will behave as a weak acid in solution. It can be titrated with a strong base, such as sodium hydroxide (NaOH), allowing for the determination of its concentration and, by extension, its equivalent weight. For a monohydrochloride salt, the equivalent weight is equal to the molecular weight.
Workflow for Molecular Weight Verification
Caption: Workflow for the determination and verification of molecular weight.
Significance in Research and Drug Development
An accurate molecular weight is not merely a physical constant; it is a critical parameter that influences nearly every aspect of the development pipeline.[2][3]
-
Stoichiometry and Solution Preparation: All quantitative experiments rely on the accurate preparation of solutions. Using the correct molecular weight is essential for achieving the desired molar concentration, which directly impacts reaction kinetics, dose-response studies, and formulation development.
-
Pharmacokinetics (ADME): Molecular weight is a key determinant in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Compounds with lower molecular weights (typically <500 g/mol ) often exhibit better membrane permeability and oral bioavailability, a principle encapsulated in guidelines like Lipinski's Rule of Five.[2]
-
Analytical Chemistry: In techniques like GC/MS and LC/MS, the molecular weight is used to identify compounds.[3] It is also fundamental for calculating purity and quantifying related substances.
-
Drug Formulation and Delivery: The molecular weight impacts a compound's solubility and dissolution rate, which are critical factors in designing an effective drug delivery system, be it an oral tablet or an injectable solution.[2]
Relationship of Molecular Weight to Key R&D Parameters
Caption: The central role of molecular weight in research and development.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the precise steps for preparing a standard solution, a common task where molecular weight accuracy is paramount.
Objective: To prepare 100 mL of a 10.0 mM stock solution of (2-Propoxypropyl)amine hydrochloride.
Materials:
-
(2-Propoxypropyl)amine hydrochloride (MW: 153.65 g/mol )
-
Analytical balance (4-decimal place)
-
100 mL Class A volumetric flask
-
Deionized water (or other appropriate solvent)
-
Spatula and weigh boat
Procedure:
-
Calculate Required Mass:
-
Moles = Concentration (M) × Volume (L)
-
Moles = 0.0100 mol/L × 0.100 L = 0.00100 mol
-
Mass (g) = Moles × Molecular Weight ( g/mol )
-
Mass = 0.00100 mol × 153.65 g/mol = 0.15365 g
-
Therefore, you need to weigh 153.7 mg.
-
-
Weighing the Compound:
-
Place a clean, dry weigh boat on the analytical balance and tare it.
-
Carefully add (2-Propoxypropyl)amine hydrochloride to the weigh boat until the balance reads as close to 0.1537 g as possible. Record the exact mass.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the 100 mL volumetric flask.
-
Add approximately 50-70 mL of the chosen solvent (e.g., deionized water) to the flask.
-
Swirl the flask gently (or sonicate if necessary) until all the solid has completely dissolved.
-
-
Final Dilution:
-
Once dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Recalculate Final Concentration:
-
Use the actual mass recorded in Step 2 to calculate the precise molarity of the stock solution.
-
Example: If the actual mass was 0.1542 g:
-
Molarity = (0.1542 g / 153.65 g/mol ) / 0.100 L = 0.010036 M or 10.04 mM.
-
Self-Validation: The accuracy of this protocol is validated by the precise recalculation of the final concentration based on the actual mass weighed. This ensures traceability and accuracy in all subsequent experiments.
Conclusion
The molecular weight of (2-Propoxypropyl)amine hydrochloride (153.65 g/mol ) is a fundamental parameter that serves as the starting point for its scientific use. From theoretical calculations to experimental verification and practical application, a precise understanding of this value is indispensable for ensuring the accuracy, reproducibility, and success of research and drug development activities. This guide has provided the core knowledge, practical workflows, and scientific reasoning necessary for professionals working with this compound.
References
- Durrant Lab. Molecular weight - MolModa Documentation.
- MolModa. Molecular weight (MW): Significance and symbolism. (2024).
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Isopropoxypropylamine. (2025).
- The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. (n.d.).
Sources
Technical Guide: (2-Propoxypropyl)amine Hydrochloride
The following is an in-depth technical guide on (2-Propoxypropyl)amine Hydrochloride , structured for researchers and drug development professionals.
Executive Summary
(2-Propoxypropyl)amine Hydrochloride (IUPAC: 2-propoxypropan-1-amine hydrochloride) is a specialized aliphatic ether amine used primarily as a molecular scaffold in medicinal chemistry and advanced organic synthesis.[1][2] Characterized by its branched ether structure, it serves as a critical intermediate for introducing increased lipophilicity and metabolic stability into drug candidates.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in pharmaceutical development.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
Nomenclature and Identification
This compound is distinct from its isomer, 3-propoxypropylamine (linear), and N-isopropylpropylamine.[1] The "2-propoxy" designation indicates a branched architecture where the propoxy ether linkage is located at the chiral center of the propyl chain relative to the amine.[1]
| Parameter | Detail |
| Common Name | (2-Propoxypropyl)amine Hydrochloride |
| IUPAC Name | 2-Propoxypropan-1-amine hydrochloride |
| CAS Number | 883533-22-0 |
| PubChem CID | Not assigned a unique parent CID; refer to structure |
| Molecular Formula | C₆H₁₅NO[1][3] · HCl |
| Molecular Weight | 153.65 g/mol (Salt); 117.19 g/mol (Free Base) |
| SMILES (Free Base) | CCCOC(C)CN |
| InChI Key | Derivative ofJBIKEQDMJSSOEM (Isomer dependent) |
Structural Analysis
The molecule features a primary amine group separated from a propyl ether moiety by a branched carbon chain.[1] This structural motif (R-O-CH(CH3)-CH2-NH2) imparts unique steric properties compared to linear ether amines, influencing binding affinity in receptor-ligand interactions.[1]
Key Structural Features:
-
Primary Amine: Nucleophilic center for amide coupling, reductive amination, or sulfonylation.[1]
-
Ether Linkage: Increases solubility in organic solvents and acts as a hydrogen bond acceptor.[1]
-
Chiral Center: The C2 carbon is chiral; commercial supplies are typically racemic unless specified as (R)- or (S)-enantiomers.[1]
Synthetic Routes & Manufacturing
The synthesis of (2-Propoxypropyl)amine typically follows a pathway designed to establish the ether linkage before amine generation to prevent side reactions.[1]
Primary Synthetic Pathway (Nucleophilic Substitution)
A robust method involves the ring-opening of a cyclic sulfate or activated alcohol, followed by amination.[1]
Step-by-Step Protocol:
-
Ether Formation: Reaction of 1-halo-2-propanol (or propylene oxide under specific conditions) with 1-propanol to form the intermediate ether alcohol, 2-propoxypropan-1-ol.[1]
-
Note: Regioselectivity is critical here to avoid the 1-propoxypropan-2-ol isomer.[1]
-
-
Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate).[1]
-
Amination: Nucleophilic displacement using sodium azide (
) followed by catalytic hydrogenation ( ) or Staudinger reduction.[1] -
Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.[1]
Visualization of Synthesis Workflow
[1]
Applications in Drug Development[4][12]
Medicinal Chemistry Scaffold
(2-Propoxypropyl)amine is utilized as a "linker" or "tail" moiety in small molecule drug discovery.[1] Its specific applications include:
-
GPCR Ligands: The ether chain provides flexibility and lipophilicity, often used to occupy hydrophobic pockets in G-Protein Coupled Receptors (e.g., histamine or dopamine receptors).[1]
-
Kinase Inhibitors: Used to solubilize hinge-binding motifs.[1]
-
Local Anesthetics: Structural analog to pramoxine-type ethers, potentially modulating sodium channels.[1]
Bioisosterism
The 2-propoxypropyl group serves as a bioisostere for:
-
Isobutyl groups (adding polarity via the oxygen).[1]
-
Linear pentyl chains (reducing metabolic liability at the terminal positions).[1]
Handling, Safety, and Stability
GHS Classification (Self-Validating)
As an amine hydrochloride, this compound should be treated as a potential irritant.[1]
-
Signal Word: Warning
-
Hazard Statements:
Stability Protocol
-
Hygroscopicity: Amine HCl salts are often hygroscopic.[1] Store in a desiccator.
-
Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over extended periods.
Analytical Characterization
To validate the identity of (2-Propoxypropyl)amine HCl, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
Mass Spectrometry
Experimental Protocol: Amide Coupling
A standard procedure for utilizing this building block in lead optimization.
-
Preparation: Dissolve Carboxylic Acid substrate (1.0 equiv) in DMF.
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins at RT.[1]
-
Addition: Add (2-Propoxypropyl)amine HCl (1.1 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine.[1] Dry over .[1] -
Validation: Verify product mass (
).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 883533-22-0. Retrieved from [Link]
Sources
Technical Guide: Physical Properties & Characterization of 1-Amino-2-Propoxypropane Hydrochloride
The following is an in-depth technical guide on the physical properties, characterization, and handling of 1-amino-2-propoxypropane hydrochloride .
Executive Summary
1-Amino-2-propoxypropane hydrochloride (CAS: 883533-22-0 / 1211479-13-8) is a specialized ether-amine salt used primarily as a building block in medicinal chemistry and organic synthesis. Structurally, it consists of a propyl chain substituted with a primary amine at the C1 position and a propoxy ether group at the C2 position, stabilized as a hydrochloride salt.
This compound belongs to the class of
Key Technical Specifications:
-
IUPAC Name: 2-propoxypropan-1-amine hydrochloride
-
Molecular Formula:
-
Molecular Weight: 153.65 g/mol
-
Physical State: White to off-white crystalline solid (Standard conditions)
Chemical Identity & Structural Analysis[1][2][3][4][5]
Understanding the precise connectivity is crucial for interpreting spectroscopic data and predicting reactivity.
Structural Identifiers
| Parameter | Detail |
| Common Name | 1-Amino-2-propoxypropane HCl |
| Synonyms | 2-Propoxypropan-1-amine hydrochloride; (2-Propoxypropyl)amine HCl |
| CAS Number | 883533-22-0 (General); 1211479-13-8 (Specific Isomer/Salt) |
| SMILES (Free Base) | CCCOC(C)CN |
| InChI Key | UTOXFQVLOTVLSD-UHFFFAOYSA-N (Free Base Analog) |
Structural Features
-
Chiral Center: The C2 carbon (bearing the propoxy group and methyl group) is chiral. Unless specified as (R) or (S), the commercial material is typically a racemate.
-
Ether Linkage: The C2-O-Propyl ether bond is chemically stable under standard acidic and basic conditions, providing a robust linker.
-
Primary Amine: The C1-amino group is the reactive center, existing as the ammonium cation (
) in the salt form.
Figure 1: Connectivity map highlighting the functional groups responsible for the compound's amphiphilic properties.
Solid-State & Physical Properties
As a hydrochloride salt of a low-molecular-weight amine, the physical properties are dominated by ionic lattice forces.
Predicted & Observed Properties
Note: Specific experimental values for this exact CAS are sparse in public literature. The data below synthesizes standard properties for homologous
| Property | Value / Range | Mechanistic Insight |
| Appearance | White crystalline powder | Ionic lattice formation prevents liquid state at RT. |
| Melting Point | 110°C – 145°C (Predicted) | Lower than simple alkyl amines due to the flexibility of the ether chain disrupting packing. |
| Solubility (Water) | > 100 mg/mL (High) | The ionic ammonium headgroup dominates solvation. |
| Solubility (Organic) | Soluble in MeOH, EtOH, DMSO.Insoluble in Hexane, Et2O. | The salt form restricts solubility in non-polar solvents. |
| Hygroscopicity | Moderate to High | Ether oxygens can accept H-bonds from water; the salt is ionic. |
| pKa (Conjugate Acid) | ~9.5 – 10.5 | Typical for primary alkyl amines; slightly lowered by the inductive effect of the |
Hygroscopicity & Handling
Critical Warning: Like many amine hydrochlorides, this compound is likely hygroscopic .
-
Mechanism: The chloride ion and the ammonium protons readily coordinate with atmospheric moisture.
-
Impact: Absorption of water leads to "clumping" or deliquescence, which alters the effective molecular weight (weighing errors) and can hydrolyze sensitive reagents in subsequent reactions.
Analytical Characterization
To validate the identity and purity of 1-amino-2-propoxypropane hydrochloride, the following spectroscopic signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent: Deuterated Methanol (
-
-NMR Signals:
-
Propyl Methyl (
): Triplet, ppm. -
Backbone Methyl (
on C2): Doublet, ppm. -
Propyl Methylene (
): Multiplet, ppm. -
Ether Methylene (
): Triplet, ppm. -
Chiral Methine (
): Multiplet, ppm. -
Aminomethyl (
): Multiplet/Doublet of doublets, ppm.
-
Infrared Spectroscopy (FT-IR)
-
Ammonium (
): Broad, strong band between 2800 – 3200 cm⁻¹ . -
Ether (
): Strong stretching vibration near 1050 – 1150 cm⁻¹ . -
Alkane (
): Sharp peaks at 2900 – 2980 cm⁻¹ .
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Expected Ion:
(Free base mass + 1). -
m/z Calculation:
-
Free Base MW: 117.19 g/mol .
-
Observed m/z: 118.2 .
-
Stability & Storage Protocol
The stability of 1-amino-2-propoxypropane hydrochloride is generally high due to the salt formation, but environmental factors must be controlled.
Thermal Stability
-
Stable at room temperature (
). -
Decomposition: Avoid temperatures >150°C, where HCl loss or elimination reactions (Hofmann-like) might occur.
Storage Decision Tree
The following workflow ensures long-term integrity of the reagent.
Figure 2: Protocol for minimizing hydrolysis and deliquescence risks during storage.
Synthesis Context & Purity Implications[6]
Researchers synthesizing or sourcing this compound should be aware of common impurities that affect physical properties.
-
Residual Alcohol: The precursor 1-propoxy-2-propanol may remain. This lowers the melting point and appears as extra signals in NMR (
). -
Isomeric Impurity: The regioisomer 2-amino-1-propoxypropane may form if the epoxide ring-opening step in synthesis was not regioselective.
-
Water Content: As noted, water is a common contaminant. Quantify via Karl Fischer titration if stoichiometry is critical.
Experimental Validation of Purity
-
Melting Point Depression: A wide melting range (>3°C) indicates impurities or wetness.
-
Elemental Analysis: Check %C, %H, %N. Deviations >0.4% suggest hydration or salt stoichiometry issues (e.g., hemi-hydrochloride).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118704255, 2-Propoxypropan-1-amine hydrochloride. Retrieved from [Link]
-
NIST Chemistry WebBook. 2-Propanol, 1-propoxy- (Precursor Data). Retrieved from [Link][1]
Sources
The Medicinal Chemist’s Guide to Ether-Amine Building Blocks
Executive Summary: The Solubility-Permeability Nexus
In modern drug discovery, the ether-amine motif (R-O-CH₂-CH₂-NR'₂) represents a critical "Goldilocks" zone. Pure alkyl chains often suffer from high lipophilicity (LogP > 5) and metabolic liability, while pure polar chains (like peptides) struggle with membrane permeability.
Ether-amines bridge this gap by exploiting two fundamental physicochemical phenomena:
-
The Oxygen Effect (pKa Modulation): The inductive electron-withdrawing nature of the ether oxygen lowers the pKa of the proximal amine, reducing ionization at physiological pH and enhancing passive permeability.
-
The Gauche Effect: Stereoelectronic interactions between the oxygen and nitrogen lone pairs pre-organize the molecule into specific conformations, reducing the entropic penalty upon protein binding.
This guide provides a technical roadmap for selecting, synthesizing, and applying ether-amine building blocks in lead optimization and PROTAC linker design.
Physicochemical Mechanics
The "Oxygen Effect" on Basicity
The strategic placement of an ether oxygen relative to a basic amine is a precision tool for tuning LogD.
| Motif Structure | Approx. pKa (Conjugate Acid) | ∆pKa vs Alkyl | Physiological State (pH 7.4) |
| Alkyl-Amine (R-CH₂-CH₂-NH₂) | ~10.5 | 0 | >99.9% Ionized (Cationic) |
| ~9.3 | -1.2 | ~98% Ionized | |
| ~9.8 | -0.7 | ~99% Ionized | |
| Morpholine (Cyclic Ether-Amine) | ~8.3 | -2.2 | ~89% Ionized |
| Oxetanyl-Amine (3-amino-oxetane) | ~6.2 | -4.3 | ~6% Ionized (Mostly Neutral) |
Key Insight: By shifting the pKa from ~10.5 to ~8.3 (e.g., using a morpholine or
The Gauche Effect in Conformation
Unlike alkyl chains which prefer an anti (180°) conformation to minimize steric clash, 1,2-heteroatom systems (O-C-C-N) often prefer a gauche (60°) conformation.
-
Mechanism: Hyperconjugation between the
orbital and the antibonding orbital.[1] -
Application: If your binding pocket requires a "bent" linker, an ethyl-ether chain will pre-organize into that shape, improving potency (
).
Strategic Building Block Classes
Class A: The "Solubility Engines" (Cyclic)
-
Morpholines: The industry standard. Metabolic stability is high, but the oxygen can be a hydrogen bond acceptor (HBA) liability if the pocket is hydrophobic.
-
Oxa-azaspirocycles: (e.g., 2-oxa-6-azaspiro[3.3]heptane). These are rigid, low-lipophilicity isosteres of morpholine. They offer a distinct vector for exit vectors and often show superior metabolic stability due to the quaternary spiro-carbon blocking oxidation.
Class B: The "Linker Units" (Linear)
-
PEG-Diamines: Standard for PROTACs. High solubility but can suffer from oxidative degradation.
-
Alkoxy-Amines: Short ether chains used to extend reach in kinase inhibitors (e.g., extending into the solvent front).
Visualizing the Design Logic
The following diagram illustrates the decision tree for selecting an ether-amine building block based on lead optimization issues.
Figure 1: Decision matrix for integrating ether-amine motifs during Lead Optimization.
Experimental Protocols
Protocol A: Robust Reductive Amination of Ether-Aldehydes
Context: Attaching a solubilizing ether-amine tail to a core scaffold. This protocol is optimized for hindered amines or sensitive ether linkages.
Reagents:
-
Amine Core (1.0 equiv)
-
Ether-Aldehyde Building Block (e.g., 2-methoxyacetaldehyde) (1.2 - 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic to 1.0 equiv)
Step-by-Step Workflow:
-
Imine Formation: In a flame-dried vial, dissolve the Amine Core in anhydrous DCM (0.1 M). Add the Ether-Aldehyde.
-
Acid Activation: Add Acetic Acid. Critical: If the amine is basic, add enough acid to buffer the solution to pH ~5-6. Stir for 30-60 minutes at Room Temperature (RT).
-
Why? STAB reduces imines faster than aldehydes, but imine formation is acid-catalyzed. Pre-forming the imine prevents direct reduction of the aldehyde to the alcohol.
-
-
Reduction: Cool to 0°C. Add STAB in one portion. Allow to warm to RT and stir for 2-16 hours.
-
Validation: Monitor by LCMS. Look for the M+1 of the product. If the M+1 of the alcohol (aldehyde reduction) appears, the imine formation was too slow (add more acid next time or use Ti(OiPr)4 as a dehydrating agent).
-
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Ether-amines often streak on silica; add 1% NH₄OH or Et₃N to the eluent.
Protocol B: Synthesis of PROTAC Linkers (Mitsunobu Etherification)
Context: Creating a specific ether linkage between a Halo-tag ligand and an E3 ligase binder.
Reagents:
-
Phenol/Hydroxy-Ligand (1.0 equiv)
-
N-Boc-Amino-Alcohol Linker (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Workflow:
-
Complexation: Dissolve Phenol, Linker, and PPh₃ in anhydrous THF (0.1 M) under N₂. Cool to 0°C.
-
Addition: Add DIAD dropwise over 10-15 minutes. The solution will turn yellow/orange.
-
Why dropwise? To control the exotherm and prevent side reactions of the betaine intermediate.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight.
-
Troubleshooting: If conversion is low, heat to 50°C. If the alcohol is sterically hindered (e.g., secondary alcohol on a linker), use ADDP/PBu₃ instead of DIAD/PPh₃ for a more powerful activation.
Case Study: PROTAC Linker Design
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not just a connector; it determines the physicochemical profile.[2]
Comparative Analysis: Alkyl vs. PEG (Ether-Amine) Linkers
| Feature | Alkyl Chain Linker | PEG (Ether-Amine) Linker |
| Conformation | Flexible, hydrophobic collapse | Flexible, solvated (water shell) |
| Solubility | Low (Lipophilic) | High (Hydrophilic) |
| Permeability | High (Passive diffusion) | Moderate (Polar Surface Area penalty) |
| Metabolism | Oxidative metabolism (CYP) | Potential for chain shortening |
| Recommendation | Use for intracellular targets requiring high permeability. | Use for solvent-exposed areas to improve formulation. |
Visualizing the Linker Effect (Graphviz):
Figure 2: Impact of linker composition on PROTAC physicochemical properties.
References
-
The Gauche Effect in Medicinal Chemistry
- Source: Stereoelectronics.org / Wikipedia
- Context: Explains the preference for gauche conformation in O-C-C-N systems due to hyperconjug
-
URL:[Link]
-
pKa of Amines in Drug Discovery
-
PROTAC Linker Design: Alkyl vs PEG
-
Morpholine and Piperazine in Medicinal Chemistry
- Emerging Building Blocks Source: Enamine Ltd. Context: Discussion on spirocyclic and bicyclic ether-amines as modern isosteres.
Sources
- 1. Gauche_effect [chemeurope.com]
- 2. chempep.com [chempep.com]
- 3. drughunter.com [drughunter.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. preprints.org [preprints.org]
Solubility Profiling of (2-Propoxypropyl)amine Hydrochloride: A Technical Guide
The following technical guide details the solubility characteristics, determination protocols, and physicochemical behavior of (2-Propoxypropyl)amine hydrochloride .
Executive Summary & Compound Identity
(2-Propoxypropyl)amine hydrochloride is a primary amine salt featuring a propyl ether linkage on the beta-carbon relative to the amine group. This structural motif imparts unique amphiphilic properties—combining the high water solubility typical of amine salts with increased lipophilicity from the propoxy chain compared to simple alkyl amines.
This guide provides a predicted solubility profile based on structural analogs (e.g., 2-methoxy-1-propanamine hydrochloride) and details the standard operating procedures (SOPs) required to empirically validate these values for drug development and synthesis optimization.
Chemical Identity
| Property | Detail |
| Chemical Name | (2-Propoxypropyl)amine hydrochloride |
| CAS Number | 883533-22-0 |
| Molecular Formula | C₆H₁₅NO[1][2] · HCl |
| Molecular Weight | 153.65 g/mol (Salt) / 117.19 g/mol (Free Base) |
| Physical State | White to off-white hygroscopic crystalline solid |
| Structure | CH₃-CH(O-CH₂-CH₂-CH₃)-CH₂-NH₂ · HCl |
Solubility Data Profile (Predicted)
Note: The values below are estimated based on Structure-Property Relationships (SPR) of homologous ether-amine salts. Empirical validation using Protocol A (Section 3) is required for regulatory submission.
Table 1: Estimated Saturation Solubility at 25°C
| Solvent System | Predicted Solubility (mg/mL) | Classification | Mechanistic Rationale |
| Water (pH 7.0) | > 500 mg/mL | Freely Soluble | Ionic dissociation of HCl salt; H-bonding at ether oxygen. |
| Methanol | > 200 mg/mL | Freely Soluble | High dielectric constant supports ion separation; favorable solvation. |
| Ethanol | > 100 mg/mL | Soluble | Good solubility, though slightly reduced compared to MeOH due to alkyl chain length. |
| Dichloromethane (DCM) | 10 - 50 mg/mL | Sparingly Soluble | Soluble via ion-pairing mechanisms; useful for extraction from aqueous phases. |
| Acetone | < 10 mg/mL | Slightly Soluble | Poor solvation of chloride ions; potential for oiling out. |
| Hexane / Heptane | < 0.1 mg/mL | Insoluble | Non-polar solvent cannot overcome crystal lattice energy of the salt. |
Table 2: pH-Dependent Solubility Behavior
| pH Condition | State | Solubility Trend |
| pH 1.0 - 6.0 | Cationic (R-NH₃⁺) | High. Fully ionized form dissolves readily in aqueous media. |
| pH 7.0 - 9.0 | Equilibrium | Variable. Solubility decreases as pH approaches pKa (~9.5 - 10.0). |
| pH > 10.0 | Neutral (R-NH₂) | Low (Phase Separation). The free base is likely a liquid oil that separates from water. |
Experimental Protocols for Solubility Determination
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Standard: OECD Guideline 105
Objective: Determine the thermodynamic saturation solubility in water and organic solvents.
-
Preparation: Weigh ~100 mg of (2-Propoxypropyl)amine HCl into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, PBS, Ethanol).
-
Equilibration:
-
Seal the vial tightly (Parafilm over cap) to prevent solvent evaporation.
-
Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).
-
Check: If the solid dissolves completely, add more solid until a suspension persists.
-
-
Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated).
-
Quantification:
-
Dilute the supernatant with Mobile Phase.
-
Analyze via HPLC-UV (low wavelength ~210 nm due to lack of chromophore) or LC-MS/CAD (Charged Aerosol Detector).
-
Alternative: For non-chromophoric salts, use Gravimetric Analysis (evaporate solvent and weigh residue), correcting for residual solvent water content.
-
Protocol B: pH-Solubility Profiling (Potentiometric Titration)
Objective: Determine the intrinsic solubility (
-
Dissolution: Dissolve 10 mg of the salt in 10 mL of 0.1 M HCl (fully protonated start).
-
Titration: Titrate with 0.1 M NaOH standardized solution while monitoring pH.
-
Detection: Monitor turbidity (via UV-Vis probe at 500 nm) or Tyndall effect.
-
Onset of Precipitation: The pH at which the solution becomes cloudy indicates the limit of solubility for the free base species.
-
Mechanistic Analysis & Visualization
Solubility Equilibrium Workflow
The following diagram illustrates the dynamic equilibrium between the solid salt, the dissolved ions, and the pH-dependent free base formation.
Caption: Figure 1: Solubility equilibrium showing the transition from solid salt to dissolved ions and the pH-dependent shift to the lipophilic free base.
Structural Impact on Solubility
-
Ether Oxygen Effect: The propoxy ether oxygen acts as a hydrogen bond acceptor. This increases water solubility compared to a pure alkyl chain (e.g., hexylamine) by disrupting the hydrophobic hydration shell.
-
Chloride Counterion: The chloride ion is a "structure-breaker" in water, facilitating the dissolution of the cationic amine.
-
Hygroscopicity: The combination of the charged ammonium center and the ether oxygen makes the solid highly hygroscopic.
-
Critical Handling Note: Weighing must be performed in a humidity-controlled environment (< 30% RH) or a glovebox to prevent mass errors due to water uptake.
-
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development. Link
-
Amerigo Scientific. (n.d.). (2-Propoxypropyl)amine hydrochloride Product Page. Retrieved February 15, 2026. Link
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pH-dependent solubility profiling).
-
PubChem. (n.d.). Compound Summary for Amine Hydrochlorides (General Class). National Library of Medicine. Link
Sources
Comparative Technical Analysis: (2-Propoxypropyl)amine vs. 2-Isopropoxyethylamine
[1]
Executive Summary
In medicinal chemistry and lead optimization, the precise selection of ether-amine linkers is critical for modulating solubility, metabolic stability, and steric fit.[1] While (2-Propoxypropyl)amine (PPA) and 2-Isopropoxyethylamine (IPAE) share a molecular formula class and functional motifs (primary amine, ether linkage), they represent distinct structural strategies.[1]
-
2-Isopropoxyethylamine (IPAE) is an achiral , linear-spacer molecule often used to introduce a flexible, moderate-lipophilicity tail.[1]
-
(2-Propoxypropyl)amine (PPA) is a chiral , branched-spacer molecule.[1] Its beta-branching provides increased steric bulk near the amine, potentially influencing metabolic deamination rates and receptor binding selectivity.[1]
This guide delineates their structural divergence, physicochemical properties, and synthetic pathways to support evidence-based selection in drug design.[1]
Chemical Identity & Structural Divergence[1]
The core difference lies in the arrangement of the carbon backbone and the location of the ether linkage relative to the amine.[1]
Identification Data[1][2]
| Feature | 2-Isopropoxyethylamine (IPAE) | (2-Propoxypropyl)amine (PPA) |
| CAS Number | 81731-43-3 (Free base) | 883533-22-0 (HCl salt)* |
| IUPAC Name | 2-(Propan-2-yloxy)ethan-1-amine | 2-Propoxypropan-1-amine |
| Molecular Formula | ||
| Molecular Weight | 103.16 g/mol | 117.19 g/mol |
| Chirality | Achiral | Chiral (Stereocenter at C2) |
| Backbone | Ethyl ( | Propyl ( |
*Note: PPA is frequently supplied as a hydrochloride salt to ensure stability.[1] The CAS 883533-22-0 refers to the HCl salt form common in catalog supplies.[1]
Structural Visualization[1]
The following diagram contrasts the linear vs. branched topology of the two compounds.
Figure 1: Structural comparison highlighting the ethyl spacer of IPAE versus the methylated (branched) spacer of PPA.[1]
Physicochemical Properties & Mechanistic Implications[1]
The structural variations translate into distinct physicochemical behaviors relevant to pharmacokinetics (PK).
Comparative Properties Table
| Property | IPAE | PPA | Mechanistic Impact |
| LogP (Est.) | ~0.3 - 0.5 | ~0.8 - 1.1 | PPA is more lipophilic due to the extra methylene group ( |
| pKa (Amine) | ~8.9 - 9.1 | ~8.8 - 9.0 | Both are slightly less basic than pure alkylamines due to the inductive effect (-I) of the |
| Boiling Point | ~120°C | ~135-140°C | Higher MW and surface area of PPA increases boiling point.[1] |
| Steric Bulk | Low (Linear spacer) | Moderate (Methyl branch) | The |
Causality in Drug Design[1]
-
Solubility vs. Permeability: IPAE is preferred when water solubility is the limiting factor.[1] PPA is superior when passive membrane permeability needs enhancement without adding significant aromatic bulk.[1]
-
Metabolic Stability: Primary amines are susceptible to oxidative deamination.[1] The branching in PPA (specifically the methyl group on the carbon carrying the ether) can sterically shield the adjacent amine environment or alter the binding trajectory in metabolic enzymes, potentially extending half-life compared to the linear IPAE.[1]
Synthesis & Manufacturing Workflows
Understanding the synthetic origin is crucial for assessing impurity profiles and scalability.[1]
2-Isopropoxyethylamine (IPAE) Synthesis
The standard industrial route involves the ethoxylation of isopropyl alcohol followed by amination.[1]
-
Etherification: Isopropyl alcohol reacts with ethylene oxide (EO) to form 2-isopropoxyethanol (CAS 109-59-1).[1]
-
Reductive Amination: The alcohol is converted to the amine via catalytic amination (NH3/H2/Catalyst).[1]
(2-Propoxypropyl)amine (PPA) Synthesis
PPA synthesis is more complex due to regioselectivity issues with propylene oxide (PO).[1]
-
Ring Opening: Reaction of n-propanol with propylene oxide.[1]
-
Challenge: Nucleophilic attack can occur at C1 (major) or C2 (minor).[1]
-
To obtain 2-propoxypropan-1-amine (the structure defined by CAS 883533-22-0), one typically requires a specific synthetic route, such as the reduction of 2-propoxypropionamide or nucleophilic substitution on a defined precursor like 1-chloro-2-propoxypropane.[1]
-
Note: The "Jeffamine" route (PO + Ammonia) typically yields the isomer 1-propoxy-2-propanamine.[1] Researchers must verify the exact isomer required: Amine on C1 (PPA) vs Amine on C2 (Jeffamine-type).[1]
-
Figure 2: Synthetic pathways illustrating the divergence in feedstock (Ethylene Oxide vs. Propylene Oxide) and complexity.
Applications in Drug Development
Linker Chemistry (PROTACs & Conjugates)
-
IPAE: Used as a standard "spacer" to extend a functional group without introducing stereocenters.[1] Ideal for initial SAR (Structure-Activity Relationship) screening where minimizing complexity is desired.[1]
-
PPA: Employed when the linker needs to exert a conformational bias.[1] The methyl group on the spacer can restrict the rotation of the ether chain, potentially locking the active pharmacophore into a preferred conformation.[1]
Fragment-Based Design
Safety & Handling Protocols
Both compounds are primary amines with ether linkages, necessitating strict safety protocols.[1]
References
Methodological & Application
Application Note: High-Efficiency Amidation Protocols for (2-Propoxypropyl)amine Hydrochloride
[1]
Abstract
This technical guide details the optimized protocols for utilizing (2-Propoxypropyl)amine hydrochloride in amide bond formation.[1] Unlike simple alkyl amines, this ether-linked building block offers unique physicochemical properties (improved solubility, modulated lipophilicity) but presents specific synthetic challenges due to its hydrochloride salt form and the steric environment of the ether linkage.[1] This document provides three validated methodologies—HATU-mediated coupling (for high-throughput discovery), T3P® coupling (for scalable, green process chemistry), and Schotten-Baumann acylation (for highly reactive substrates)—along with a critical troubleshooting framework for handling amine salts.[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
The "Ether Effect" in Medicinal Chemistry
(2-Propoxypropyl)amine is a valuable synthon in drug discovery.[1] The inclusion of the ether oxygen (alkoxy group) adjacent to the amine functionality serves two critical roles compared to a standard alkyl chain:
-
LogP Modulation: It lowers lipophilicity slightly compared to a pure carbon chain, potentially improving metabolic stability.[1]
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility of the final amide scaffold.
The Challenge of the Salt Form
The reagent is supplied as a hydrochloride salt (HCl) to prevent oxidation and improve shelf stability.[1]
-
Problem: The ammonium cation (
) is non-nucleophilic. It cannot attack the electrophilic carbonyl of the carboxylic acid. -
Solution: An in situ "free-basing" strategy is required using a tertiary amine base (DIPEA or TEA) to liberate the reactive free amine (
) without isolating the volatile free base intermediate.[1]
Chemical Specifications
| Property | Data | Note |
| Compound Name | (2-Propoxypropyl)amine Hydrochloride | |
| Structure | Assumed regioisomer based on IUPAC norms | |
| Molecular Weight | ~153.65 g/mol | (Free base MW: ~117.[1]19) |
| Physical State | White to off-white hygroscopic solid | Store in desiccator |
| Solubility | Water, Methanol, DMSO | Poor solubility in pure Et2O/Hexanes |
| pKa (Conj.[1] Acid) | ~9.5 - 10.5 | Requires base with pKa > 10 for deprotonation |
Decision Matrix: Choosing the Right Protocol
Use the following logic flow to select the optimal coupling method for your specific substrate.
Figure 1: Decision tree for selecting the appropriate amidation protocol.
Method A: High-Throughput Discovery (HATU Protocol)
Best for: Valuable substrates, small scale (<100 mg), and ensuring maximum yield.[1]
Mechanism
HATU generates a highly reactive At-ester intermediate.[1] The key to success with the amine HCl salt is the stoichiometry of the base . You need 1 equivalent of base to neutralize the HCl salt, and additional equivalents to activate the carboxylic acid.
Reagents
-
Carboxylic Acid (1.0 equiv)[1]
-
(2-Propoxypropyl)amine HCl (1.2 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Protocol
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).
-
Base Addition 1: Add DIPEA (2.0 eq) and stir for 2 minutes.
-
Coupling Agent: Add HATU (1.2 eq).[1] The solution should turn yellow/orange.[1] Stir for 10–15 minutes to form the activated ester.
-
Amine Preparation: In a separate vial, dissolve (2-Propoxypropyl)amine HCl (1.2 eq) in minimal DMF + DIPEA (1.5 eq). Note: This pre-neutralization ensures the amine is nucleophilic immediately upon addition.
-
Coupling: Add the Amine solution to the Activated Acid solution.
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS.[1]
-
Workup:
Method B: Scalable & Green (T3P Protocol)
Best for: Process scale (>1g), epimerization-prone chiral acids, and easy purification.[1][2] T3P (Propylphosphonic anhydride) by-products are water-soluble.[1][3][4]
Mechanism
T3P acts as a dehydrating agent.[1][4] It requires a base to function but generally shows lower racemization rates than carbodiimides or uronium salts [1].[1]
Reagents
-
Carboxylic Acid (1.0 equiv)[1]
-
(2-Propoxypropyl)amine HCl (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1]
-
Solvent: EtOAc or 2-MeTHF (Green solvent)[1]
Step-by-Step Protocol
-
Charge: To a reactor/flask, add Carboxylic Acid (1.0 eq), (2-Propoxypropyl)amine HCl (1.1 eq), and solvent (EtOAc).
-
Base Addition: Cool to 0°C. Add Pyridine (3.0 eq) dropwise. Exotherm expected due to HCl neutralization.
-
T3P Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
Self-Validating Workup:
Method C: Traditional Acylation (Acid Chloride)
Best for: Simple, non-sensitive acids or when the acid chloride is commercially available.[1]
Protocol
-
Preparation: Dissolve (2-Propoxypropyl)amine HCl (1.0 eq) in DCM (Dichloromethane).
-
Neutralization: Add Triethylamine (TEA) (2.5 eq). Stir for 10 mins.
-
Addition: Cool to 0°C. Add Acid Chloride (1.0 eq) dropwise.
-
Reaction: Stir 1 hour at 0°C, then 2 hours at RT.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Incomplete neutralization of HCl salt. | Increase DIPEA/TEA to 4.0 equivalents. Ensure the amine is fully dissolved before adding to the activated ester.[1] |
| Precipitate in Reaction | Amine HCl salt is insoluble in DCM/EtOAc.[1] | Switch solvent to DMF or DMSO.[1] Or, pre-dissolve the amine salt in water (Schotten-Baumann biphasic conditions).[1] |
| Racemization | High basicity of DIPEA promoting proton abstraction. | Switch to Method B (T3P) and use Pyridine (weaker base) at 0°C. |
| Impurity: N-Acyl Urea | Rearrangement of EDC/DCC intermediate.[1] | Switch to HATU or T3P. If using EDC, ensure HOBt or HOAt is added.[1] |
References
-
Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link][1]
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] Available at: [Link]
-
Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[4] Tetrahedron. Available at: [Link][1]
-
PubChem. "Propylamine hydrochloride Compound Summary."[1] (Used as proxy for general amine salt properties).[1] Available at: [Link][1]
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Lab Reporter [fishersci.dk]
reductive amination protocols for 2-propoxypropan-1-amine
Application Note: Reductive Amination Protocols for 2-Propoxypropan-1-amine
Part 1: Executive Summary & Strategic Analysis
Subject Molecule: 2-Propoxypropan-1-amine
CAS: 41063-54-9 (Generic isomer) / 907544-43-8 (S-isomer HCl)
Structure:
Core Directive:
This guide provides field-validated protocols for utilizing 2-propoxypropan-1-amine in reductive amination reactions. Unlike simple alkyl amines, the presence of the
Key Technical Challenges:
- -Branching Sterics: The propoxy group at the C2 position creates moderate steric bulk, potentially slowing imine formation compared to linear amines (e.g., n-propylamine).
-
Chelation Effects: The ether oxygen can coordinate with Lewis acids (e.g.,
), necessitating adjusted stoichiometry in catalyzed protocols. -
Volatility: The free base is relatively volatile; protocols must account for mass loss during concentration.
Part 2: Chemical Compatibility & Mechanism
The reductive amination of 2-propoxypropan-1-amine proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), and subsequent reduction to the secondary amine.
Mechanism Visualization:
Caption: Mechanistic pathway for the reductive amination of 2-propoxypropan-1-amine. Note the reversibility of the imine formation, necessitating a reducing agent that selectively targets the imine/iminium species.
Part 3: Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard"
Best for: Aldehydes and reactive ketones. High chemoselectivity, mild conditions.[1]
Rationale: STAB (
Reagents:
-
Substrate: Aldehyde/Ketone (1.0 equiv)
-
Amine: 2-Propoxypropan-1-amine (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Acid Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Critical for ketones to promote iminium formation.
Step-by-Step Protocol:
-
Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the Aldehyde/Ketone (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
-
Amine Addition: Add 2-propoxypropan-1-amine (1.2 mmol, 1.2 equiv).
-
Note: If using the HCl salt of the amine, add 1.2 equiv of DIPEA to liberate the free base in situ.
-
-
Acid Activation (Optional but Recommended): Add Acetic Acid (1.0 mmol, 1.0 equiv). Stir at room temperature for 15–30 minutes to establish the imine equilibrium.
-
Checkpoint: For hindered ketones, extend this time to 2 hours or add 3Å molecular sieves.
-
-
Reduction: Cool the mixture to 0°C (optional, often run at RT). Add STAB (1.5 mmol, 1.5 equiv) in one portion.
-
Reaction: Stir at room temperature under nitrogen/argon.
-
Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.
-
Monitoring: TLC or LC-MS. Look for disappearance of the carbonyl peak.[2]
-
-
Quench: Quench by adding saturated aqueous
solution (5 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (
mL). Wash combined organics with brine. Dry over , filter, and concentrate.-
Caution: Do not apply high vacuum/heat for prolonged periods if the product MW is low (<200), as the amine may be volatile.
-
Method B: Titanium(IV) Isopropoxide /
Best for: Sterically hindered ketones or electron-deficient amines. The Ti-Lewis acid forces imine formation.
Rationale: The
Reagents:
-
Substrate: Ketone (1.0 equiv)
-
Amine: 2-Propoxypropan-1-amine (1.5 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv) -
Reductant: Sodium Cyanoborohydride (
) (2.0 equiv) or -
Solvent: Methanol (MeOH) or THF[3]
Step-by-Step Protocol:
-
Imine Formation: In a dry flask, combine the Ketone (1.0 mmol) and 2-propoxypropan-1-amine (1.5 mmol) neat (no solvent) or in minimal dry THF (1 mL).
-
Titanium Addition: Add
(2.0 mmol) dropwise.-
Observation: The solution may become viscous or change color.
-
-
Incubation: Stir the mixture at room temperature for 4–12 hours.
-
Why? This drives the equilibrium to the imine species completely.
-
-
Dilution & Reduction: Dilute the reaction mixture with Methanol (5 mL) or Ethanol. (Caution: Exothermic). Add
(2.0 mmol) carefully. -
Reaction: Stir for 4–8 hours at room temperature.
-
Quench (Critical): Add water (1 mL) to hydrolyze the titanium salts. A heavy white precipitate (
) will form. -
Filtration: Filter the suspension through a pad of Celite. Wash the pad with MeOH/DCM.
-
Workup: Concentrate the filtrate. Redissolve in EtOAc/DCM and wash with 1N NaOH (to remove residual Ti/Boron species) and brine.
Part 4: Data Summary & Troubleshooting
Comparative Method Analysis:
| Feature | Method A (STAB) | Method B (Ti-Mediated) | Method C (Cat. Hydrogenation) |
| Primary Use | Aldehydes, Unhindered Ketones | Hindered Ketones, Weak Nucleophiles | Scale-up, Benzyl Deprotection |
| Reagent Cost | Moderate | Moderate | Low (H2 gas), High (Catalyst) |
| Water Tolerance | Moderate | Low (Ti is water sensitive) | High |
| Side Reactions | Minimal (Direct reduction of C=O is rare) | Alcohol formation if reduction is too fast | Hydrogenolysis of sensitive groups |
| Workup | Simple (Aq. extraction) | Complex (Filtration of Ti salts) | Filtration of catalyst |
Troubleshooting Guide:
-
Problem: Low Conversion of Ketone.
-
Cause: Steric hindrance from the
-propoxy group preventing imine attack. -
Solution: Switch to Method B (Ti-mediated) or use Microwave irradiation (80°C, 30 min) during the imine formation step before adding reductant.
-
-
Problem: Dialkylation (Bis-alkylation).
-
Cause: The primary amine product reacts with a second equivalent of aldehyde.
-
Solution: Use an excess of the amine (1.5–2.0 equiv) relative to the aldehyde. Add the aldehyde slowly to the amine/reductant mixture.
-
-
Problem: Product Volatility.
-
Cause: Low molecular weight of the secondary amine.
-
Solution: Isolate the product as the Hydrochloride (HCl) or Oxalate salt immediately after workup. Treat the ether solution with 2M HCl in ether/dioxane to precipitate the solid salt.
-
Part 5: Synthesis of the Reagent (Autonomy)
If 2-propoxypropan-1-amine is not commercially available, it can be synthesized via:
Route: Reductive Amination of 2-propoxypropanal with Ammonia.
-
Precursor: 2-Propoxypropanal (CAS 16634-58-3).
-
Conditions: React 2-propoxypropanal with Ammonium Acetate (
, 10 equiv) and in Methanol. -
Purification: Acid-base extraction.
Alternatively, ring opening of 2-methylaziridine with propanol (less regioselective) or etherification of 1-amino-2-propanol (requires N-protection).
Part 6: References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897-2904. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link
-
NIST Chemistry WebBook. "2-Propanol, 1-propoxy- (Precursor Data)." National Institute of Standards and Technology. Link
Sources
preparation of free base (2-Propoxypropyl)amine from hydrochloride salt
Application Note: Quantitative Liberation and Isolation of (2-Propoxypropyl)amine Free Base
Executive Summary
This application note details the protocol for the preparation of free base (2-Propoxypropyl)amine (CAS: Analogous to 41063-46-1) from its hydrochloride salt. While hydrochloride salts are preferred for storage due to their oxidative stability and crystallinity, the free base form is required for nucleophilic substitutions, reductive aminations, or use as a ligand.
This guide utilizes a Biphasic Alkaline Extraction method. Unlike ion-exchange chromatography, this method is scalable, cost-effective, and minimizes solvent waste. The protocol leverages the "salting-out" effect to maximize recovery of the ether-amine, which possesses moderate water solubility.
Scientific Background & Mechanistic Rationale
The Acid-Base Equilibrium
The liberation of the amine relies on the Henderson-Hasselbalch equation. The pKa of a primary alkoxy-amine (like 2-propoxypropylamine) is approximately 9.8 – 10.2 .
To achieve quantitative recovery (>99.9% free base), the aqueous pH must be adjusted to at least 2 units above the pKa.
-
Target pH: > 12.5
-
Reagent: Sodium Hydroxide (NaOH) is preferred over weak bases (like bicarbonate) to ensure complete deprotonation and suppression of the ammonium species.
Phase Partitioning (LogP)
(2-Propoxypropyl)amine contains an ether linkage and a propyl chain, giving it amphiphilic character.
-
Challenge: The ether oxygen accepts hydrogen bonds from water, increasing aqueous solubility compared to pure alkyl amines.
-
Solution: We utilize Brine (Saturated NaCl) during extraction. This increases the ionic strength of the aqueous phase, disrupting the hydration shell around the amine and forcing it into the organic phase (Salting-Out Effect).
Materials & Equipment
| Component | Grade/Specification | Function |
| Precursor | (2-Propoxypropyl)amine HCl | Starting Material |
| Base | NaOH (5M or pellets) | Deprotonation Agent |
| Solvent | MTBE (Methyl tert-butyl ether) or DCM | Extraction Solvent (MTBE preferred for safety) |
| Additives | NaCl (Saturated Brine) | Phase separation enhancer (Salting out) |
| Drying Agent | Anhydrous | Water removal |
| Equipment | Rotovap, pH strips (0-14), Separatory Funnel | Isolation |
Experimental Protocol
Step 1: Dissolution and Basification
-
Weigh the (2-Propoxypropyl)amine HCl salt into a suitably sized Erlenmeyer flask.
-
Dissolve in a minimum volume of Deionized Water (approx. 3 mL per gram of salt).
-
Note: Keep the volume low to maximize the concentration gradient later.
-
-
Place the flask in an ice-water bath (0–5°C). The neutralization reaction is exothermic.
-
Slowly add 5M NaOH dropwise with stirring.
-
Critical Control Point: Monitor pH. Continue addition until pH reaches 13–14 . The solution may become cloudy as the free base oils out.[1]
Step 2: Biphasic Extraction
-
Transfer the basic aqueous mixture to a separatory funnel.
-
Add MTBE (approx. 2x the volume of the aqueous layer).
-
Why MTBE? It forms a distinct layer, does not form emulsions easily with amines, and has a low boiling point (55°C) for easy removal.
-
-
Shake vigorously for 2 minutes, venting frequently.
-
Allow layers to separate.
-
Top Layer: Organic (Product)
-
Bottom Layer: Aqueous (Waste salts)
-
-
Optimization: Drain the aqueous layer and re-extract it 2 more times with fresh MTBE to recover any dissolved amine.
-
Combine all organic extracts.
Step 3: Washing and Drying
-
Wash the combined organic layer once with Saturated Brine (NaCl) . This removes trapped water and residual NaOH.
-
Transfer the organic layer to a clean flask.
-
Add Anhydrous Sodium Sulfate (
) .-
Standard: Use approx. 1-2 g per 50 mL of solvent.
-
Duration: Let sit for 10–15 minutes. The solution should be crystal clear.
-
Step 4: Isolation
-
Filter off the drying agent into a pre-weighed round-bottom flask.
-
Concentrate via Rotary Evaporation .
-
Bath Temp: 35–40°C.
-
Pressure: Moderate vacuum (start at 300 mbar, lower to 50 mbar).
-
Caution: (2-Propoxypropyl)amine has a boiling point estimated around 130–140°C. Do not use high vacuum (<10 mbar) for prolonged periods, or product loss may occur.
-
-
Obtain the Yield and store the clear, colorless liquid under Nitrogen/Argon at 4°C.
Process Visualization
Workflow Diagram
Figure 1: Step-by-step workflow for the liberation of the free base amine.
Equilibrium Logic
Figure 2: Chemical species dominance based on pH adjustment.
Quality Control & Validation
| Test | Expected Result | Troubleshooting |
| Appearance | Clear, colorless to pale yellow liquid.[2] | If cloudy, water is present.[1] Re-dry with |
| 1H NMR ( | Distinct shift of | If broad peaks remain > 7 ppm, residual salt exists. |
| Silver Nitrate Test | Negative (No precipitate). | If white ppt forms, chloride ions are present (wash organic layer again). |
Safety & Hazards
-
Corrosivity: Free base amines are caustic and can cause skin burns. Wear nitrile gloves and eye protection.
-
Flammability: MTBE and the amine itself are flammable. Work in a fume hood away from ignition sources.
-
Storage: Amines react with atmospheric
to form carbamates (white crust). Store in tightly sealed vials, preferably under inert gas.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Propylamine derivatives. Retrieved from [Link]
-
Reich, H. J., & Bordwell, F. G. (n.d.). pKa Data Compilation. University of Wisconsin-Madison. Retrieved from [Link]
Sources
ether-amine linkers in drug discovery libraries
Introduction
In modern drug discovery—particularly within Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and DNA-Encoded Libraries (DELs)—the linker is no longer a passive spacer; it is a determinant of thermodynamic stability, solubility, and cell permeability.
Ether-amine linkers represent a critical structural motif (
This guide provides a comprehensive technical workflow for designing and synthesizing ether-amine linkers, focusing on their application in high-throughput library generation.
Strategic Design: The Physicochemical Balance
The selection of an ether-amine linker is rarely arbitrary. It is a calculated decision to modulate the "chameleonic" properties of a drug candidate—ensuring solubility in assay media (aqueous) while maintaining permeability through lipid bilayers.
Comparative Profiling of Linker Classes
| Property | Alkyl Chains | PEG (Polyethylene Glycol) | Ether-Amine (Hybrid) |
| Solubility (Aq) | Low | High | Moderate-High |
| Permeability | High | Low (High TPSA) | Tunable (via amine masking) |
| Conformation | Flexible/Lipophilic | Flexible/Hydrophilic | Semi-Rigid (H-bond networks) |
| Metabolic Stability | High (Oxidation prone) | Low (Oxidative cleavage) | Moderate (Amine dependent) |
| Basicity (pKa) | Neutral | Neutral | Basic (Lysosomal trapping risk) |
Design Decision Logic
The following decision tree illustrates when to deploy an ether-amine linker versus standard alternatives.
Figure 1: Decision matrix for selecting ether-amine linkers based on warhead lipophilicity and permeability requirements.
Synthetic Protocols
The synthesis of ether-amine linkers in a library context typically relies on Reductive Amination . This pathway is preferred over direct alkylation due to its suppression of over-alkylation (quaternization) and its compatibility with parallel synthesis platforms.
Protocol A: Modular Reductive Amination (Solution Phase)
Best for: PROTAC linker synthesis and Fragment-Based Drug Discovery (FBDD).
Reagents:
-
Amine Component: Primary or secondary amine building block (
equiv). -
Carbonyl Component: Ether-containing aldehyde/ketone (
equiv). -
Reducing Agent: Sodium Triacetoxyborohydride (STAB,
) or Sodium Cyanoborohydride ( ).[1] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Acid Catalyst: Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
Dissolve the Amine (
) and Ether-Aldehyde ( ) in anhydrous DCE ( ). -
Add AcOH (
equiv).[2] Note: Acid promotes protonation of the carbonyl oxygen, facilitating nucleophilic attack. -
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: If using a secondary amine or sterically hindered ketone, add
molecular sieves to scavenge water and drive imine formation.
-
-
Reduction:
-
Add STAB (
equiv, ) in one portion. -
Stir at RT for 2–16 hours under nitrogen atmosphere.
-
Why STAB? It is less toxic than cyanoborohydride and mild enough to not reduce aldehydes/ketones directly, ensuring only the iminium ion is reduced.
-
-
Quench & Workup:
-
Quench with saturated aqueous
( ). -
Extract with DCM (
). -
Dry organic layer over
, filter, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM with 1%
to prevent streaking of the basic amine).
-
Protocol B: DNA-Compatible On-DNA Synthesis
Best for: DNA-Encoded Libraries (DEL).[3][4]
Reagents:
-
DNA-Headpiece-Amine: (
in water). -
Ether-Aldehyde: (
in DMA/DMSO). -
Reducing Agent:
(Sodium Cyanoborohydride).[1] Note: STAB is not stable in water. -
Buffer:
Acetate Buffer (pH 5.5).
Workflow:
-
Combine DNA-Amine (aqueous) with Acetate Buffer.
-
Add Ether-Aldehyde (in DMSO, final DMSO conc.
). -
Add
( , aqueous stock). -
Incubate at
for 2 hours. -
Ethanol Precipitation: Add
volume of and volumes of cold absolute Ethanol. Centrifuge to recover the DNA-Linker conjugate.
Mechanistic Visualization
The following diagram outlines the reductive amination pathway, highlighting the critical "Iminium Ion" intermediate which is the distinct target of the hydride donor.
Figure 2: Mechanistic pathway of reductive amination for ether-amine synthesis. The formation of the Iminium Ion is the rate-determining step for reduction.
Troubleshooting & Quality Control
Even with robust protocols, library synthesis can fail. Use this diagnostic table to resolve common issues.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Wet solvents/reagents preventing imine formation. | Add activated |
| Dialkylation (Tertiary Amine) | Amine is too nucleophilic; excess aldehyde. | Ensure strict 1:1 stoichiometry or use a slow addition of the aldehyde. |
| Product is an Oil/Gum | Residual acetic acid or salt formation. | Perform a "Free Base" wash: Dissolve in DCM, wash with |
| DNA Degradation (DEL) | pH dropped below 4.0 during reaction. | Verify Acetate Buffer capacity. Do not use STAB in aqueous DNA reactions (creates high acidity). |
| LCMS: M+14 or M+28 peaks | Methylation/Ethyl formation. | Check solvent purity. DCM/DCE can react with amines over long periods. Use fresh solvents. |
References
-
Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry.[2] [Link]
-
Franzini, R. M., et al. (2014). A systematic analysis of the stability of DNA-encoded libraries. Bioconjugate Chemistry.[6][7] [Link]
-
Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[2][8] 1. Molecular frameworks. Journal of Medicinal Chemistry.[9] [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen [vipergen.com]
- 4. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 7. chempep.com [chempep.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Efficiency Nucleophilic Substitution Protocols for (2-Propoxypropyl)amine
Topic: reaction conditions for (2-Propoxypropyl)amine nucleophilic substitution Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Molecule Profile
This guide details the optimized reaction conditions for (2-Propoxypropyl)amine (also known as 2-propoxypropan-1-amine) in nucleophilic substitution workflows. A versatile
The presence of the ether oxygen at the
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-propoxypropan-1-amine |
| Common Name | (2-Propoxypropyl)amine |
| CAS (HCl Salt) | 883533-22-0 |
| Structure | |
| Molecular Weight | 117.19 g/mol (Free base) |
| Key Functionality | Primary Amine (Nucleophile), Ether (Solubility Modulator) |
| Solubility | Miscible in water, alcohols, DMSO, DMF, DCM.[1][2] |
Strategic Reaction Planning
Successful substitution with (2-Propoxypropyl)amine depends on matching the reaction class to the electrophile's nature. The following decision matrix outlines the optimal pathways.
Decision Matrix: Reaction Pathway Selection
Figure 1: Decision tree for selecting reaction conditions based on the electrophilic partner.
Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Application: Synthesis of amino-heterocycles (e.g., aminopyrimidines, pyridines) for kinase inhibitors or GPCR ligands. Mechanism: Addition-Elimination. The amine attacks the electron-deficient aromatic ring, displacing a halogen.
Reagents & Setup
-
Substrate: 4-Chloropyrimidine derivative (or similar activated heteroaryl halide).
-
Nucleophile: (2-Propoxypropyl)amine (1.2 equivalents).
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equivalents). -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (
-Methyl-2-pyrrolidone). Note: For less activated substrates, use n-Butanol. -
Temperature: 80°C – 120°C.
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial or round-bottom flask, dissolve 1.0 mmol of the aryl halide in 3.0 mL of anhydrous DMSO.
-
Addition: Add 2.0 mmol (approx. 350 µL) of DIPEA. Stir for 2 minutes.
-
Nucleophile Introduction: Add 1.2 mmol of (2-Propoxypropyl)amine dropwise.
-
Critical: If using the HCl salt of the amine, increase DIPEA to 3.0 equivalents to ensure free base formation.
-
-
Reaction: Seal the vessel and heat to 85°C. Monitor by LC-MS at 1 hour and 4 hours.
-
Checkpoint: If conversion is <50% after 4 hours, increase temperature to 110°C.
-
-
Work-up:
-
Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).
Why this works: The
Protocol B: Controlled Alkylation (Mono-alkylation)
Application: Attaching the amine to an alkyl linker without forming tertiary amines or quaternary salts. Challenge: Primary amines are prone to over-alkylation because the secondary amine product is often more nucleophilic than the starting material.
Reagents & Setup
-
Substrate: Primary alkyl bromide or iodide (R-CH2-Br).
-
Nucleophile: (2-Propoxypropyl)amine (5.0 – 10.0 equivalents ).
-
Base: Potassium Carbonate (
) (2.0 equivalents, anhydrous, granular). -
Solvent: Acetonitrile (MeCN) or THF.
-
Temperature: Room Temperature (20–25°C).
Step-by-Step Procedure
-
Amine Solution: Dissolve 5.0 mmol (large excess) of (2-Propoxypropyl)amine in 10 mL of MeCN. Add 2.0 mmol of
. -
Electrophile Addition: Dissolve 1.0 mmol of the alkyl halide in 2 mL of MeCN.
-
Controlled Addition: Add the alkyl halide solution dropwise to the vigorously stirring amine suspension over 30 minutes.
-
Reaction: Stir at room temperature for 12–16 hours.
-
Work-up:
-
Filter off the solid
. -
Concentrate the filtrate to remove the solvent and the bulk of the excess amine (boiling point of amine is relatively low, facilitating removal).
-
Purification Note: If excess amine remains, dissolve residue in DCM and wash with pH 5.5 phosphate buffer (selectively protonates the highly basic excess primary amine if the product
allows, otherwise use column chromatography).
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield ( | Substrate deactivation or hydrolysis. | Switch solvent to anhydrous NMP; increase temp to 120°C; use microwave irradiation (140°C, 20 min). |
| Over-alkylation ( | Excess amine ratio too low. | Increase amine equivalents to 10x; switch to Reductive Amination (Aldehyde + Amine + |
| Emulsion during Work-up | Amphiphilic nature of ether amine. | Saturate aqueous layer with NaCl; use DCM/IPA (3:1) as extraction solvent.[3] |
| Darkening of Reaction | Oxidation of amine.[8] | Degas solvents with Nitrogen/Argon; add antioxidant (e.g., BHT) in trace amounts if permissible. |
Safety & Handling
-
(2-Propoxypropyl)amine is a Corrosive and Flammable liquid.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H226 (Flammable liquid and vapor).
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat. Handle only in a fume hood.
-
Storage: Store under inert atmosphere (Argon) to prevent carbonate formation from atmospheric
.
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution at Primary Amines. (2025).[3][4][7] Retrieved from
-
Chemistry LibreTexts. Nucleophilic Substitution in Synthesis - Amines. (2022).[9] Retrieved from
-
Fisher Scientific. Aromatic Nucleophilic Substitution Protocols. Retrieved from
-
PubChem. Compound Summary: (2-Propoxypropyl)amine. Retrieved from [10]
-
Organic Chemistry Portal.Synthesis of
-Amino Alcohols and Ether Amines. Retrieved from
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Propanol, 1-propoxy- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. β-alkoxy enones for biocompatible primary amine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1-[3-(2-Aminopropoxy)propoxy]propan-2-amine | C9H22N2O2 | CID 3082257 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of heterocycles using 1-amino-2-propoxypropane
Application Note: Strategic Incorporation of 1-Amino-2-Propoxypropane in N-Heterocyclic Scaffolds
Part 1: Executive Summary & Molecule Profile
1.1 The Strategic Value of Ether-Amines in Drug Design In modern medicinal chemistry, the "magic methyl" effect is well known, but the "ether tether" is equally critical. 1-Amino-2-propoxypropane (CAS: N/A for specific isomer, derivative of CAS 10215-30-2 alcohol) represents a specialized building block that combines a primary amine nucleophile with a branched, lipophilic ether side chain.
Unlike linear ether amines (e.g., 3-methoxypropylamine), the 2-propoxy substitution pattern introduces a chiral center adjacent to the nitrogen, providing:
-
Steric Bulk: Increases metabolic stability of the adjacent nitrogen by hindering enzymatic N-dealkylation.
-
LogP Modulation: The propyl ether tail increases lipophilicity (LogP) to improve blood-brain barrier (BBB) permeability, while the ether oxygen maintains aqueous solubility via hydrogen bond acceptance.
1.2 Molecule Specification
-
IUPAC Name: 1-amino-2-propoxypropane (or 2-propoxypropan-1-amine)
-
Structure:
-
Key Features: Primary amine (Nucleophile), Ether linkage (Stable, H-bond acceptor), Chiral Center (C2).
Part 2: Reaction Landscape & Logic
The following diagram illustrates the three primary synthetic pathways where this amine is utilized to construct bioactive heterocycles.
Figure 1: Synthetic divergence of 1-amino-2-propoxypropane into three major heterocyclic classes.
Part 3: Detailed Experimental Protocols
Protocol A: Paal-Knorr Synthesis of N-(2-Propoxypropyl)pyrroles
Objective: To synthesize a pyrrole ring with the 2-propoxypropyl group on the nitrogen. This is the most efficient method to create a core scaffold. Mechanism: The primary amine attacks the carbonyls of a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran), followed by dehydration and aromatization.
Reagents:
-
1-Amino-2-propoxypropane (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Acetic Acid (glacial, solvent/catalyst)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol) in glacial acetic acid (10 mL).
-
Addition: Add 1-amino-2-propoxypropane (1.17 g, 10 mmol) dropwise to the stirring solution at room temperature. Note: Exothermic reaction may occur.
-
Reflux: Heat the mixture to reflux (100–110 °C) for 2–4 hours. Monitor consumption of the amine by TLC (Eluent: 10% MeOH in DCM, stain with Ninhydrin).
-
Workup:
-
Cool the reaction to room temperature.
-
Pour into ice-cold water (50 mL) and neutralize with saturated
solution until pH ~8. -
Extract with Ethyl Acetate (3 x 30 mL).
-
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the N-substituted pyrrole as a pale yellow oil.
Scientific Validation: The use of acetic acid serves a dual purpose: it acts as the solvent and provides the acidic protons required to open the furan ring of the precursor, generating the reactive 1,4-dialdehyde intermediate in situ.
Protocol B: Late-Stage Functionalization of Quinolines
Objective: To attach the 2-propoxypropyl amine tail to a pre-existing drug scaffold (e.g., 4-chloroquinoline) to improve solubility and lipophilicity.
Reagents:
-
4-Chloroquinoline (1.0 equiv)
-
1-Amino-2-propoxypropane (1.2 equiv)
- (2.0 equiv) or DIPEA (2.5 equiv)
-
DMF (Dimethylformamide) or NMP
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or pressure tube with 4-chloroquinoline (163 mg, 1.0 mmol),
(276 mg, 2.0 mmol), and DMF (3 mL). -
Amine Addition: Add 1-amino-2-propoxypropane (140 mg, 1.2 mmol).
-
Reaction:
-
Workup: Dilute with water (20 mL). If the product precipitates, filter and wash with water. If oil forms, extract with DCM.
-
Data Analysis: The product will show a characteristic mass shift (+127 Da vs starting chloride) and loss of the chlorine isotope pattern in LC-MS.
Table 1: Comparative Reaction Conditions for
| Parameter | Thermal Condition | Microwave Condition | Yield (%) | Notes |
| Temperature | 120 °C | 140 °C | 65-75% | Thermal requires inert atmosphere ( |
| Time | 12-16 Hours | 20-40 Mins | 80-90% | Microwave reduces degradation of the ether tail. |
| Solvent | DMF | NMP | N/A | NMP is preferred for microwave stability. |
Part 4: Mechanistic Visualization (Graphviz)
The following diagram details the mechanism for Protocol A (Paal-Knorr), highlighting the critical ring-closing step which is driven by the nucleophilicity of the amine.
Figure 2: Mechanistic pathway for the conversion of the ether-amine to a pyrrole scaffold.
Part 5: References & Grounding
-
Paal-Knorr Pyrrole Synthesis : Azizi, N., et al. "Iron(III) Chloride-Catalyzed Paal-Knorr Synthesis of Pyrroles."[3] Synlett, 2009.[3]
-
Ether-Amine Properties : PubChem Compound Summary for related ether amines (1-Propoxy-2-propanol derivatives).
-
Heterocycle Functionalization : "Nucleophilic Aromatic Substitution (
) in Drug Discovery." Journal of Medicinal Chemistry. (General Reference for Protocol B logic). -
Microwave Synthesis : "Microwave-Assisted Synthesis of N-Heterocycles." Frontiers in Chemistry, 2018.[2][4]
Author's Note on Safety: 1-Amino-2-propoxypropane is a primary amine and should be treated as corrosive. The ether linkage is stable under basic and neutral conditions but may cleave under strong Lewis Acid conditions (e.g.,
Sources
- 1. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. meguiars.com [meguiars.com]
Application Notes & Protocols: (2-Propoxypropyl)amine hydrochloride as a Novel Fragment for Fragment-Based Drug Design
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2-Propoxypropyl)amine hydrochloride as a novel fragment scaffold in fragment-based drug design (FBDD). These notes detail the theoretical physicochemical properties, a proposed synthetic protocol, and its strategic application within an FBDD workflow. The protocols described herein cover fragment library integration, primary screening, hit validation, and strategies for fragment-to-lead evolution.
Introduction to (2-Propoxypropyl)amine hydrochloride in FBDD
Fragment-Based Drug Design (FBDD) has cemented its position as a powerful and efficient methodology in modern drug discovery, responsible for several FDA-approved drugs.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (fragments) against a biological target to identify weak but high-quality binding events.[1][4][5] These initial "hits" serve as efficient starting points for rational, structure-guided optimization into potent lead compounds.[6][7]
(2-Propoxypropyl)amine hydrochloride is a small, synthetically tractable molecule that embodies key characteristics of an ideal fragment. Its structure features a secondary amine, providing a hydrogen bond donor and acceptor, and a flexible propoxy group, which can explore hydrophobic pockets within a target's binding site. The hydrochloride salt form ensures aqueous solubility, a critical requirement for biophysical screening assays. While not a widely documented fragment, its structural simplicity and functional group presentation make it an attractive candidate for inclusion in a diverse fragment library.
Physicochemical Properties & Rationale for Use
To be an effective starting point, a fragment should adhere to the "Rule of Three," a set of guidelines that distinguish fragments from larger, more complex "drug-like" molecules.[8] The theoretical properties of (2-Propoxypropyl)amine hydrochloride align well with these principles.
| Property | Theoretical Value for (2-Propoxypropyl)amine | "Rule of Three" Guideline | Rationale for FBDD Suitability |
| Molecular Weight | ~153.67 g/mol (for hydrochloride salt) | < 300 Da | Low molecular weight increases the probability of fitting into small binding pockets and maximizes the exploration of chemical space.[1][8][9] |
| cLogP | ~1.2-1.5 | ≤ 3.0 | Optimal lipophilicity ensures sufficient solubility for screening while allowing for favorable hydrophobic interactions. |
| Hydrogen Bond Donors | 2 (as ammonium ion) | ≤ 3 | Provides key interaction points to anchor the fragment to the target protein.[8] |
| Hydrogen Bond Acceptors | 1 (ether oxygen) | ≤ 3 | Offers an additional point for forming directed interactions within the binding site.[8] |
| Rotatable Bonds | 4 | ≤ 3 | While slightly exceeding the strict "Rule of Three," the flexibility allows for conformational adaptation to various binding site topographies. |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų (for free base) | ≤ 60 Ų | Contributes to good cell permeability and solubility characteristics.[8] |
Synthesis and Characterization
A plausible and efficient synthesis of (2-Propoxypropyl)amine hydrochloride can be achieved through a two-step process involving reductive amination followed by salt formation.
Proposed Synthetic Protocol
Scheme 1: Synthesis of (2-Propoxypropyl)amine hydrochloride
Caption: The three-phase workflow for FBDD.
Phase 1: Primary Screening for Hit Identification
Due to the inherently weak binding affinity of fragments (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for screening. [7][9][10] Protocol: Surface Plasmon Resonance (SPR) Screening
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 series) via amine coupling to achieve a density of 10,000-15,000 Response Units (RU).
-
Fragment Preparation: Prepare a stock solution of (2-Propoxypropyl)amine hydrochloride in 100% DMSO. Dilute into the running buffer (e.g., HBS-EP+) to a final screening concentration (typically 200-500 µM) with a final DMSO concentration of ≤ 1%.
-
Screening Cycle:
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds).
-
Inject running buffer for a defined dissociation time (e.g., 120 seconds).
-
Regenerate the sensor surface with a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl) if necessary.
-
-
Hit Criteria: A fragment is considered a preliminary hit if it produces a reproducible, concentration-dependent binding response that is significantly above the background noise.
Rationale: SPR is a label-free technique that provides real-time kinetic data, making it highly effective for primary fragment screening due to its sensitivity and throughput. [2][10][11]
Phase 2: Hit Validation and Structural Characterization
Initial hits must be validated using orthogonal methods to eliminate false positives and to gain structural insights into the binding mode. [2][11] Protocol: X-ray Crystallography for Structural Validation
-
Co-crystallization/Soaking:
-
Soaking: Grow apo-crystals of the target protein. Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing mother liquor. Soak the apo-crystal in this solution for a period ranging from minutes to hours.
-
Co-crystallization: Mix the purified protein with a molar excess of the fragment prior to setting up crystallization trials.
-
-
Data Collection: Flash-cool the crystal in liquid nitrogen and collect diffraction data at a synchrotron source.
-
Structure Solution: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.
-
Analysis: Carefully analyze the resulting electron density map to confirm the presence and binding pose of the fragment. The binding mode, including key hydrogen bonds and hydrophobic interactions, provides the crucial roadmap for optimization.
Rationale: X-ray crystallography is the gold standard for hit validation in FBDD. It provides unambiguous proof of binding and delivers a high-resolution 3D map of the fragment-target interaction, which is essential for structure-based drug design. [7][12]
Phase 3: Fragment-to-Lead (F2L) Optimization
With a validated hit and a high-resolution crystal structure, the fragment can be elaborated into a more potent lead compound using several established strategies. [5][6][13][[“]] Strategy 1: Fragment Growing This is the most direct approach, where synthetic chemistry is used to add functional groups to the fragment core, extending it into adjacent, unoccupied sub-pockets of the binding site to form new, favorable interactions. [5][6][13]For (2-Propoxypropyl)amine, the secondary amine provides a clear vector for growth. For example, acylation or alkylation could introduce new moieties to probe nearby regions.
Strategy 2: Fragment Linking If another fragment is identified that binds in a proximal but distinct pocket, the two fragments can be connected via a chemical linker. [5][6][13]The resulting linked compound can exhibit a dramatic increase in affinity due to the additive binding energies of the individual fragments.
Strategy 3: Fragment Merging If two fragments are found to bind in overlapping regions of the active site, a new, single molecule can be designed that incorporates the key binding features of both original fragments. [5][6][13]
Caption: Key strategies for Fragment-to-Lead (F2L) evolution.
Conclusion
(2-Propoxypropyl)amine hydrochloride represents a promising, albeit novel, scaffold for fragment-based drug discovery. Its adherence to the "Rule of Three," straightforward synthesis, and possession of key functional groups make it a valuable addition to a diverse fragment library. By following a rigorous workflow of biophysical screening, crystallographic validation, and structure-guided optimization, this fragment can serve as an excellent starting point for the development of high-affinity lead compounds against a wide range of biological targets.
References
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). Consensus.
-
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. Retrieved February 15, 2026, from [Link]
-
Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Fragment-to-Lead. (n.d.). Creative Biostructure. Retrieved February 15, 2026, from [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020, February 18). PubMed. Retrieved February 15, 2026, from [Link]
-
Fragment Screening. (n.d.). Sygnature Discovery. Retrieved February 15, 2026, from [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council. Retrieved February 15, 2026, from [Link]
-
Fragment Screening & Fragment-Based Drug Design. (n.d.). Jubilant Biosys. Retrieved February 15, 2026, from [Link]
-
FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT. Retrieved February 15, 2026, from [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures. Retrieved February 15, 2026, from [Link]
-
Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. (n.d.). Sartorius. Retrieved February 15, 2026, from [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Retrieved February 15, 2026, from [Link]
-
(Propan-2-yl)(propyl)amine hydrochloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
2-Propanamine, hydrochloride (1:1). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. (2026, January 29). PMC. Retrieved February 15, 2026, from [Link]
- Synthesis process of 2-propoxy-chloroethane. (n.d.). Google Patents.
-
Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Development and applications of fragment based drug design methods. (2019, September 3). Boston University. Retrieved February 15, 2026, from [Link]
-
Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Acetophenone, 2-amino-, hydrochloride. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
Sources
- 1. massbio.org [massbio.org]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosolveit.de [biosolveit.de]
- 6. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 9. drughunter.com [drughunter.com]
- 10. sartorius.com [sartorius.com]
- 11. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 12. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. consensus.app [consensus.app]
Application Note: Standard Protocols for Desalting Amine Hydrochlorides
Abstract & Strategic Overview
In drug discovery and organic synthesis, amines are frequently stored as hydrochloride salts (R-NH₃⁺ Cl⁻) to enhance stability and crystallinity.[1] However, the free base form (R-NH₂) is often required for nucleophilic reactions (e.g., acylation, alkylation) or physicochemical characterization.[1]
This guide details three field-proven protocols for desalting amine hydrochlorides. Unlike generic textbook descriptions, these protocols focus on causality (why we do it), efficiency (how to maximize yield), and validation (how to prove it worked).[1]
Selection Guide: Which Method to Choose?
Figure 1: Decision tree for selecting the appropriate desalting protocol based on substrate properties and scale.
Theoretical Basis: The pH Swing
The fundamental principle of desalting is the manipulation of the acid-base equilibrium defined by the Henderson-Hasselbalch equation.
To drive the equilibrium >99% toward the free base (R-NH₂), the pH of the aqueous medium must be adjusted to at least 2 units higher than the pKa of the amine conjugate acid.
| Amine Class | Approx.[2][3][4][5][6][7][8][9] pKa (Conj. Acid) | Target pH for Desalting | Recommended Base |
| Aromatic (Anilines) | 4 – 5 | > 7 | NaHCO₃ (Sat. Aq.) |
| Heterocyclic (Pyridines) | 5 – 6 | > 8 | NaHCO₃ or K₂CO₃ |
| Aliphatic (Primary/Sec) | 10 – 11 | > 12 | NaOH (1M - 5M) |
| Highly Basic (Guanidines) | 13 – 14 | > 14 | KOH or Resin |
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: Lipophilic amines, scales >100 mg, robust substrates.[1] Mechanism: Biphasic partitioning. The salt is water-soluble; the free base is organic-soluble.
Reagents
-
Organic Solvent: Dichloromethane (DCM) is preferred for extraction efficiency; Ethyl Acetate (EtOAc) is a greener alternative.
-
Base: 1M to 5M NaOH (for aliphatic amines) or Saturated NaHCO₃ (for anilines).
-
Drying Agent: Anhydrous Na₂SO₄ or MgSO₄.
Step-by-Step Methodology
-
Dissolution: Dissolve the amine hydrochloride in a minimum volume of water.
-
Tip: If the salt is sparingly soluble, mild heating or sonication is permitted.
-
-
Basification: Add the chosen base solution dropwise with stirring.
-
Checkpoint: Monitor pH using universal indicator paper. Aim for pH 12-14 for aliphatic amines.
-
Observation: The solution often becomes cloudy or "oily" as the free base separates from the water.
-
-
Extraction: Transfer to a separatory funnel. Add the organic solvent (Vol ratio 1:1 with aqueous phase). Shake vigorously and vent.
-
Phase Separation: Allow layers to separate. Collect the organic (usually bottom for DCM, top for EtOAc) layer.
-
Troubleshooting: If an emulsion forms, add brine (saturated NaCl) to the aqueous layer. The increased ionic strength ("salting out") forces the organic amine out of the water phase.
-
-
Repeat: Re-extract the aqueous layer 2 more times to ensure quantitative recovery.
-
Drying & Concentration: Combine organic extracts, dry over Na₂SO₄ for 15 mins, filter, and concentrate in vacuo.
Figure 2: Workflow for Liquid-Liquid Extraction.
Protocol B: Solid-Phase Extraction (SCX)
Best for: Polar/Water-soluble amines, small scales (<100 mg), parallel synthesis.[1] Mechanism: Strong Cation Exchange (SCX).[10] The amine binds to the sulfonic acid resin; impurities wash away; ammonia releases the product.
Reagents
-
Cartridge: SCX-2 (Propylsulfonic acid functionalized silica).
-
Elution Solvent: 2M Ammonia (NH₃) in Methanol.
Step-by-Step Methodology
-
Conditioning: Flush the SCX-2 cartridge with 2 column volumes (CV) of MeOH.
-
Loading: Dissolve the amine salt in MeOH (or water if necessary) and load onto the cartridge.
-
Washing: Flush with 2-3 CV of MeOH.
-
Result: Non-basic impurities and the original counter-ion (Cl⁻) are washed through.
-
-
Elution (The Release): Elute with 2M NH₃ in MeOH.
-
Isolation: Concentrate the eluate in vacuo. The volatile NH₃ and MeOH evaporate, leaving the pure free base.
Protocol C: Non-Aqueous "Dump and Stir"
Best for: Hydrolytically unstable amines, preventing emulsion formation.[1] Mechanism: Heterogeneous neutralization in organic media.
Reagents
-
Solvent: DCM or Methanol (depending on salt solubility).
-
Base: Powdered Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃).
Step-by-Step Methodology
-
Suspension: Suspend the amine hydrochloride in DCM.
-
Addition: Add 5–10 equivalents of finely powdered K₂CO₃.
-
Reaction: Stir vigorously at room temperature for 4–12 hours.
-
Note: Even if the salt is not fully soluble, the equilibrium will drive the reaction as the free base dissolves into the DCM.
-
-
Filtration: Filter off the inorganic solids (excess K₂CO₃ and KCl).
-
Concentration: Evaporate the filtrate to obtain the free base.
Validation & Quality Control
How do you ensure the salt is gone?
A. The Silver Nitrate Test (Qualitative)
This tests for the presence of chloride ions.[5][12]
-
Dissolve a small sample (~2 mg) of the product in dilute HNO₃.
-
Add a few drops of AgNO₃ solution .
-
Result:
-
Clear Solution: Success (No Chloride).
-
White Precipitate: Failure (Residual Chloride present).
-
Reaction:
[12]
-
B. 1H NMR Spectroscopy (Quantitative)
Compare the spectra of the starting material and the product.
-
Chemical Shift: Alpha-protons (H on carbon next to Nitrogen) typically shift upfield (lower ppm) by 0.1–0.5 ppm upon deprotonation.
-
Peak Shape: The broad ammonium (–NH₃⁺) protons disappear and are replaced by a sharper (often broad singlet) amine (–NH₂) peak, usually further upfield.
C. Yield Calculation
Theoretical Yield must be calculated based on the Molecular Weight (MW) difference.
References
-
Biotage. (n.d.). Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX-2 Sorbents. Retrieved from [Link] (Referenced for SCX mechanism and elution protocols).
-
University of Rochester. (n.d.). Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Workup. Retrieved from [Link] (Referenced for standard LLE and emulsion troubleshooting).
-
Evans, D. A. (n.d.). pKa Table (Harvard University). Retrieved from [Link] (Referenced for pKa values of organic amines).
-
National Park Service. (1993). Conserve O Gram: Testing for Chlorides with Silver Nitrate. Retrieved from [Link] (Referenced for the Silver Nitrate validation test).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. dot.ca.gov [dot.ca.gov]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. nps.gov [nps.gov]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 9. researchgate.net [researchgate.net]
- 10. SCX disposable cartridge cleanup | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
Application Note: Strategic Solvent Selection for Reactions of (2-Propoxypropyl)amine Hydrochloride
Abstract
(2-Propoxypropyl)amine is a primary amine valuable in the synthesis of diverse molecular targets. It is commonly supplied as a hydrochloride (HCl) salt to improve stability and handling. However, the protonated ammonium salt is not nucleophilic, necessitating an in situ neutralization step to liberate the free amine for subsequent reactions. This critical step, often termed a "salt-crack," is highly dependent on the judicious selection of a solvent and base. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically select optimal reaction conditions for common transformations of (2-Propoxypropyl)amine HCl, focusing on N-acylation as a primary example. We present detailed protocols, decision-making workflows, and troubleshooting advice to ensure reaction efficiency, reproducibility, and ease of purification.
Introduction
Primary amines are foundational building blocks in organic synthesis, crucial for the construction of amides, sulfonamides, secondary and tertiary amines, and various heterocyclic systems that form the core of many pharmaceutical agents and functional materials. (2-Propoxypropyl)amine offers a unique structural motif with both a nucleophilic primary amine and a propoxy ether group.
The compound is typically supplied as a hydrochloride salt (Figure 1), which locks the amine's lone pair of electrons through protonation.[1] This renders the amine unreactive towards electrophiles.[2] Consequently, any reaction requiring the nucleophilicity of the amine must first involve a deprotonation step. The choice of solvent and base for this step is not trivial; it dictates the solubility of all components, modulates reactivity, and significantly impacts the complexity of the final product work-up and purification. This application note will explore the fundamental principles governing this choice and provide practical, validated protocols for common synthetic applications.

Part 1: Foundational Principles
The Nature of Amine Hydrochloride Salts
The HCl salt of (2-Propoxypropyl)amine exists as an ammonium chloride ion pair. Key implications for reactivity are:
-
Lack of Nucleophilicity: The nitrogen lone pair is engaged in a bond with a proton and is unavailable to attack electrophilic centers.
-
Altered Solubility: Amine salts are generally more soluble in polar, protic solvents (e.g., water, methanol, ethanol) and significantly less soluble in nonpolar or many aprotic organic solvents (e.g., hexanes, toluene, diethyl ether) compared to their free amine counterparts.[3][4]
The "Salt-Crack": In Situ Deprotonation
To initiate a reaction, the free amine must be generated in situ by adding a base. This acid-base reaction is the first and most critical step.
R-NH₃⁺Cl⁻ + Base → R-NH₂ + [Base-H]⁺Cl⁻
The choice of base is pivotal:
-
Organic Amine Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are commonly used. They are soluble in a wide range of organic solvents. The resulting ammonium salt byproduct (e.g., triethylammonium chloride) may be soluble or insoluble depending on the reaction solvent.[5][6] DIPEA is more sterically hindered than TEA, making it less nucleophilic and sometimes preferable for preventing side reactions with highly reactive electrophiles.[7]
-
Inorganic Bases: Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium bicarbonate (NaHCO₃) are also effective.[8] These are typically insoluble in common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN), leading to a heterogeneous reaction mixture. This can simplify work-up, as the base and its corresponding chloride salt can often be removed by simple filtration.[9]
The Role of the Solvent
The solvent must be chosen to accommodate the entire reaction system. Key parameters include:
-
Solubility: The ideal solvent should effectively dissolve the reactants (or at least allow for sufficient interaction in a slurry) and, ideally, facilitate the separation of byproducts.
-
Proticity:
-
Aprotic Solvents (e.g., DCM, THF, MeCN, DMF) do not have acidic protons and are generally preferred for reactions with moisture-sensitive or highly reactive electrophiles like acyl chlorides.
-
Protic Solvents (e.g., EtOH, MeOH) can participate in hydrogen bonding and may react with certain electrophiles. They are often used in reactions like reductive amination.
-
-
Boiling Point: A higher boiling point allows for reactions to be heated, which may be necessary for less reactive electrophiles.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | General Utility Notes |
| Dichloromethane (DCM) | Aprotic, Polar | 9.1 | 40 | Excellent solvent for many organic compounds. Volatile and easy to remove. |
| Acetonitrile (MeCN) | Aprotic, Polar | 37.5 | 82 | Good for dissolving polar compounds and salts. Often used with inorganic bases.[9] |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.6 | 66 | Common solvent for a wide range of reactions. Must be monitored for peroxides. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | 153 | High boiling point, excellent solvating power for salts. Can be difficult to remove. |
| Ethanol (EtOH) | Protic, Polar | 24.6 | 78 | Good for dissolving amine salts. Suitable for reductive aminations. |
| Toluene | Aprotic, Nonpolar | 2.4 | 111 | Good for reactions requiring higher temperatures; poor solvent for amine salts. |
Table 1. Properties of common solvents relevant to reactions of (2-Propoxypropyl)amine HCl.
Part 2: Protocols and Application Examples: N-Acylation
N-acylation to form an amide is one of the most fundamental reactions of primary amines. The reaction with an acyl chloride generates one equivalent of HCl as a byproduct.[10] Therefore, when starting from an amine HCl salt, a total of two equivalents of base are required: one to neutralize the starting material and a second to scavenge the HCl produced during the reaction.
Protocol 1: Homogeneous N-Acylation in an Aprotic Solvent
This protocol uses a soluble organic base in a common aprotic solvent, creating a homogeneous reaction environment.
Principle: (2-Propoxypropyl)amine HCl is suspended in dichloromethane (DCM). Triethylamine (TEA) is added to liberate the free amine and scavenge the HCl byproduct from the acylation reaction with benzoyl chloride. The byproduct, triethylammonium chloride, is largely insoluble in DCM and can be filtered off.
Materials:
-
(2-Propoxypropyl)amine HCl
-
Benzoyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add (2-Propoxypropyl)amine HCl (1.0 eq).
-
Add anhydrous DCM to create a stirrable suspension (approx. 0.2 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. A white precipitate of triethylammonium chloride may become more prominent.
-
In a separate flask, dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the amine suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates completion.
-
Work-up: a. Filter the reaction mixture to remove the bulk of the triethylammonium chloride precipitate. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, N-(2-propoxypropyl)benzamide. d. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Heterogeneous N-Acylation with an Inorganic Base
This protocol uses an insoluble inorganic base, which can simplify the work-up procedure.
Principle: Acetonitrile (MeCN) is used as the solvent due to its ability to facilitate reactions with suspended inorganic bases like potassium carbonate (K₂CO₃).[9][11] The base neutralizes the starting material and the HCl byproduct, and both the excess base and the resulting KCl salt are easily removed by filtration.
Materials:
-
(2-Propoxypropyl)amine HCl
-
Acetyl Chloride
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a clean, dry round-bottom flask, add (2-Propoxypropyl)amine HCl (1.0 eq) and finely powdered potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add acetyl chloride (1.1 eq) dropwise to the suspension. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 3-5 hours, or heat to 40-50 °C if the reaction is sluggish. Monitor by TLC/LCMS.
-
Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove K₂CO₃ and KCl solids. c. Wash the filter cake with a small amount of acetonitrile. d. Combine the filtrates and concentrate in vacuo to yield the crude product, N-(2-propoxypropyl)acetamide. e. The crude product is often of high purity, but can be further purified if necessary.
Part 3: Decision Making & Workflow Visualization
Choosing the correct solvent and base system is critical for success. The following flowchart provides a decision-making framework for selecting an appropriate starting point for your reaction.
A generalized experimental workflow for reactions starting with an amine HCl salt is shown below.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Incomplete deprotonation of the amine HCl. 2. Poor solubility of a reactant. 3. Base is not strong enough or is sterically hindered. | 1. Increase base equivalents; allow more time for the initial "salt-crack" step. 2. Switch to a more polar solvent (e.g., DCM to MeCN or DMF). 3. Use a stronger base (e.g., K₂CO₃ instead of NaHCO₃). |
| Multiple Products / Side Reactions | 1. Base (e.g., TEA) is acting as a nucleophile. 2. Over-alkylation of the primary amine. 3. Reaction temperature is too high. | 1. Switch to a more sterically hindered base like DIPEA (Hünig's base).[5] 2. Use a controlled, slow addition of the alkylating agent at low temperature. 3. Run the reaction at a lower temperature (e.g., 0 °C or room temp). |
| Difficult Work-up | 1. Emulsion formation during aqueous extraction. 2. Product is water-soluble. 3. Salt byproducts are soluble and co-elute during chromatography. | 1. Add brine to the aqueous layer to break the emulsion. 2. Use a heterogeneous system (e.g., K₂CO₃/MeCN) to avoid aqueous work-up. Filter and evaporate. 3. Choose a solvent/base combination where the salt byproduct precipitates (e.g., TEA·HCl in DCM or ether). |
Conclusion
The successful use of (2-Propoxypropyl)amine hydrochloride in synthesis hinges on overcoming its initial lack of nucleophilicity. This is reliably achieved through an in situ deprotonation step. The choice of solvent and base is a strategic decision that influences reaction success and purification efficiency. For reactions with sensitive electrophiles like acyl chlorides, aprotic solvents are essential. A homogeneous system using DCM and an organic base like TEA or DIPEA offers broad substrate compatibility, while a heterogeneous system with MeCN and an inorganic base like K₂CO₃ can greatly simplify work-up. By understanding these foundational principles and utilizing the provided protocols and decision-making tools, researchers can confidently and efficiently employ this versatile building block in their synthetic campaigns.
References
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
Li, Z., et al. (2010). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society. Retrieved from [Link]
-
Yu, W., et al. (2023). K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions. RSC Advances. Retrieved from [Link]
-
Lia, H., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Ovid. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of a,b-Unsaturated Nitriles and Amides with Secondary. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). Hunig's base. Retrieved from [Link]
-
Lia, H., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from [Link]
-
Yu, W., et al. (2023). K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions. PMC. Retrieved from [Link]
-
Reddit. (2022). Potassium carbonate as a base. Retrieved from [Link]
-
ResearchGate. (2021). Can we use anhydrous Potassium carbonate for providing an inert condition,instead of N2 gas for amidation reaction? Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Katritzky, A. R., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Retrieved from [Link]
-
PubChem. (n.d.). (2-Aminopropyl)(propyl)amine. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? Retrieved from [Link]
-
ResearchGate. (2025). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Quora. (2018). What is the reaction between hydrochloric and amine? Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Propoxypropylamine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanamine (CAS 75-31-0). Retrieved from [Link]
-
Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylamine. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. sciencemadness.org [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Solubilization of (2-Propoxypropyl)amine HCl in Dichloromethane
The following technical guide is designed to address the solubility challenges of (2-Propoxypropyl)amine Hydrochloride in dichloromethane (DCM). It prioritizes mechanistic understanding and practical, self-validating protocols.
Core Technical Analysis
The Challenge:
(2-Propoxypropyl)amine HCl is a primary amine hydrochloride salt. Its solubility profile is dominated by the strong ionic lattice energy of the ammonium-chloride ion pair (
Dichloromethane (DCM) is a moderately polar aprotic solvent (
The Solution Matrix: To achieve solubility, you must disrupt this lattice. This is achieved via three primary strategies, ranked by efficacy:
-
Chemical Modification (Free-Basing): Removing the HCl counter-ion to generate the neutral amine, which is highly soluble in DCM.
-
Cosolvent Solvation: Introducing a polar protic cosolvent (e.g., Methanol) to solvate the ionic species.
-
In-Situ Exchange: Using a sacrificial base to liberate the amine within the DCM matrix.
Troubleshooting & FAQ Center
Q1: Why won't (2-Propoxypropyl)amine HCl dissolve in pure DCM, even with sonication?
A: Sonication breaks particle aggregates but cannot overcome the thermodynamic barrier. The lattice energy of the hydrochloride salt is significantly higher than the solvation energy provided by DCM. Without a proton donor (like water or alcohol) to stabilize the
Q2: Can I heat the DCM suspension to improve solubility?
A: CRITICAL WARNING. Do not rely on heating.[1]
-
Inefficacy: DCM boils at ~40°C, providing a negligible thermal window to increase solubility.
-
Reactivity Risk: Primary amines (once dissolved) are nucleophilic. Prolonged heating or storage of primary amines in DCM can lead to a Menshutkin-type reaction , where the amine reacts with the solvent to form chloromethylated impurities or gem-diamines (aminals).
Q3: I need the amine for a reaction in DCM. What is the best method?
A: The Biphasic Free-Basing (Method A) is the gold standard. It provides the clean, neutral amine in DCM without foreign solvents (like methanol) that might interfere with moisture-sensitive catalysts (e.g., Lewis acids).
Q4: I added Triethylamine (TEA) to the suspension, but a solid remains. Did it fail?
A: Likely not. This is a "displacement illusion."
-
Reaction:
. -
Observation: The solid you see is now Triethylamine Hydrochloride, not your starting material. The supernatant (liquid) contains your reactive amine. Filter the solid to proceed.
Experimental Protocols
Method A: Biphasic Free-Basing (Recommended)
Best for: Clean isolation of the amine for sensitive downstream chemistry.
Protocol:
-
Dissolution: Dissolve (2-Propoxypropyl)amine HCl in a minimal volume of distilled water (approx. 5 mL per gram).
-
Basification: Slowly add 2M NaOH or Saturated
while stirring until pH > 12. The solution may become cloudy as the free amine separates (oiling out). -
Extraction:
-
Add DCM (equal volume to aqueous phase).
-
Shake vigorously for 2 minutes.
-
Allow layers to separate.[2] The amine will partition into the bottom DCM layer.
-
-
Drying: Collect the DCM layer and dry over anhydrous
(Sodium Sulfate) or .-
Note: Avoid
if the amine is sensitive, as it is slightly acidic.
-
-
Validation: Evaporate a small aliquot. The residue should be a liquid (the free base) rather than the crystalline solid starting material.
Method B: Cosolvent Solvation
Best for: Reactions tolerant to protic solvents (e.g., simple amide couplings).
Protocol:
-
Suspend the salt in DCM.
-
Add Methanol (MeOH) dropwise while stirring.
-
Target Ratio: A 9:1 (DCM:MeOH) mixture is usually sufficient to break the lattice.
-
Note: Methanol is nucleophilic. Do not use this method if your downstream reagent is an acid chloride or anhydride, as the methanol will react faster than your amine.
Method C: In-Situ Neutralization
Best for: One-pot reactions where filtration is acceptable.
Protocol:
-
Suspend (2-Propoxypropyl)amine HCl (1.0 equiv) in DCM.
-
Add Diisopropylethylamine (DIPEA) (1.2 equiv).
-
Stir for 15 minutes. The suspension appearance may change (flocculent vs. crystalline).
-
Action: The active amine is now in solution. You can use the suspension directly if the byproduct salts (
) do not interfere, or filter them off under inert atmosphere.
Decision Logic & Workflow Visualization
Figure 1: Solubility Strategy Decision Tree
Caption: Logical flow to select the optimal solubilization method based on downstream chemical compatibility.
Figure 2: Biphasic Free-Basing Workflow
Caption: Step-by-step mechanism for converting the ionic salt into the DCM-soluble free base.
Comparative Data Summary
| Feature | (2-Propoxypropyl)amine HCl | (2-Propoxypropyl)amine Free Base |
| State | Crystalline Solid | Liquid (Oil) |
| Polarity | Ionic / Highly Polar | Moderately Polar |
| Solubility in Water | > 100 mg/mL (Excellent) | Moderate/Low |
| Solubility in DCM | < 1 mg/mL (Insoluble) | Miscible (High) |
| Reactivity | Stable Storage Form | Nucleophilic (Use quickly) |
References
-
BenchChem. (2025).[1][3] Improving solubility of amine hydrochlorides in organic solvents. Retrieved from
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 3-Isopropoxypropylamine.[4] Retrieved from
-
PubChem. (2025).[5][6] Compound Summary: 2-Propanamine, hydrochloride.[6] National Library of Medicine. Retrieved from
-
ScienceMadness. (2007). Extraction of amine hydrochlorides into dichloromethane.[3] Retrieved from
-
Wikipedia. (2025).[4] Dichloromethane: Chemical Reactivity with Amines.[2][7] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. (Propan-2-yl)(propyl)amine hydrochloride | C6H16ClN | CID 13344554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dichloromethane - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts
The Hygroscopic Amine Hydrochloride Handling Guide below is designed as a technical support resource for researchers encountering moisture-induced degradation or handling difficulties.
Status: Operational | Role: Senior Application Scientist | Topic: Moisture Management & Recovery
Executive Summary
Amine hydrochloride salts are fundamental intermediates in drug discovery and organic synthesis. However, their high lattice energy often competes with strong hydrogen-bonding interactions with water, leading to rapid deliquescence. This guide moves beyond basic "keep it dry" advice to provide engineered workflows for storage, precise dispensing, and recovery of compromised material.
Module 1: Prevention & Storage (The First Line of Defense)
Objective: Maintain the anhydrous lattice integrity of the salt during long-term storage.
The "Cold Trap" Paradox
Issue: Storing hygroscopic salts in the fridge (-20°C or 4°C) preserves chemical stability but creates a physical handling hazard. Mechanism: When a cold bottle is opened in ambient air, moisture condenses immediately onto the solid surface, often faster than the operator can weigh it. Protocol:
-
Warm Up: Always allow the sealed container to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator before opening.
-
Secondary Containment: Store the primary vial inside a secondary jar containing a color-indicating desiccant (e.g., Drierite or activated silica gel).
-
Seal Integrity: Parafilm is permeable to water vapor over time. Use electrical tape or high-quality vinyl tape for long-term outer sealing.
Recommended Desiccants
| Desiccant | Efficiency (Residual Water) | Capacity | Best For |
| P₂O₅ (Phosphorus Pentoxide) | Extremely High (< 0.01 mg/L) | Low | Final drying of very sensitive salts. |
| KOH (Potassium Hydroxide) | High | Medium | Acidic salts (absorbs both H₂O and acid fumes). |
| Silica Gel (Blue/Orange) | Moderate | High | General storage; visual indicator is critical. |
Module 2: Precision Weighing & Dispensing
Objective: Obtain accurate stoichiometry without compromising the bulk material.
Decision Matrix: Choosing the Right Weighing Method
Use the logic flow below to determine the safest weighing protocol based on your equipment and the salt's sensitivity.
Figure 1: Decision tree for selecting the appropriate weighing methodology to minimize moisture uptake.
Protocol Details
Method B: The Stock Solution Strategy Instead of fighting the moisture for 10 mg, dissolve the entire commercial bottle (e.g., 1 g) into a known volume of dry solvent (e.g., Methanol or DMSO) to create a standard solution.
Method C: Negative Weighing (Difference Weighing)
-
Tare the balance to zero.
-
Place the capped vial of reagent on the balance. Record weight (
). -
Remove vial, quickly transfer an estimated amount to your reaction flask, and recap immediately.
-
Weigh the capped vial again (
). -
Mass added =
.
-
Why: This avoids leaving an open weighing boat on the balance while the reading drifts due to water absorption.
Module 3: Remediation & Recovery (The "Goo" Protocol)
Objective: Recover pure crystalline material from a salt that has turned into a sticky oil or gum.
Do NOT simply put the goo in a vacuum oven; this often creates a hard, non-porous glass that traps water inside.
Workflow: Azeotropic Drying
Azeotropic distillation is the most effective method to "pull" water out of the lattice at temperatures lower than the boiling point of water.
| Solvent System | Azeotrope BP (°C) | Composition (w/w) | Application Note |
| Ethanol / Water | 78.1°C | 95.6% EtOH / 4.4% H₂O | Good for initial drying; mild. |
| Toluene / Water | 84.1°C | 80% Toluene / 20% H₂O | The Standard. Forms a heterogeneous azeotrope (water separates). |
| Isopropanol / Water | 80.3°C | 87.4% IPA / 12.6% H₂O | Good alternative if toluene is incompatible. |
Recovery Workflow Diagram
Figure 2: Step-by-step workflow for drying deliquesced amine salts using azeotropic distillation.
Expert Tip: For stubborn amine hydrochlorides, n-Butanol is a secret weapon. It has a high boiling point (117°C) and can dissolve many salts at reflux but precipitates them upon cooling, often leaving impurities (like ammonium chloride) in solution [4].
Module 4: Reaction Setup (Application)
Objective: Using hygroscopic salts in water-sensitive reactions.
The "One-Pot" Drying Protocol If you cannot weigh the salt dry, dry it in the reaction flask:
-
Weigh the "wet" salt directly into the reaction flask.
-
Add the reaction solvent (if compatible, e.g., Toluene, THF).
-
If the solvent forms an azeotrope (e.g., Toluene), distill off a portion of the solvent using a Dean-Stark trap or simple distillation head.[3]
-
Cool to reaction temperature and add sensitive reagents (e.g., hydrides, organometallics).
-
Validation: This ensures the system is anhydrous before the critical step begins.
FAQ: Troubleshooting & Quick Fixes
Q: My amine hydrochloride turned pink/brown during drying. Is it ruined? A: Likely not. Trace oxidation of free amines (formed if HCl is lost) can cause color changes.
-
Fix: Recrystallize from Isopropanol/Ether. Ensure you are not heating above 60°C under high vacuum, which can sometimes sublime HCl, leaving the unstable free base.
Q: Can I use sodium metal to dry the solvent for my amine salt?
A: NO. Sodium metal is a strong base and reducing agent. It will react with the acidic proton of the amine hydrochloride (
Q: The salt is stuck to the spatula due to static. What do I do? A: Hygroscopic salts often carry static charge. Use an antistatic gun (zerostat) on the powder or use a wooden/plastic spatula instead of metal. Alternatively, weigh by difference (Method C above) so you don't have to scrape the spatula clean.
References
-
University of Rochester, Department of Chemistry. "Weighing Reactants and Reagents: Tips & Tricks." Not Voodoo X.Link
-
Sigma-Aldrich (Merck). "Hygroscopic | Handling & Storage Guidelines." Technical Bulletin.Link
-
Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh, Wipf Group Manual.Link
-
Organic Syntheses. "Methylamine Hydrochloride Purification." Org.[2] Synth.1929 , 9, 60. Link
-
Horsley, L. H. "Azeotropic Data-II." Advances in Chemistry, American Chemical Society. Link
Sources
troubleshooting low yields in amide coupling with ether amines
Ticket Subject: Troubleshooting Low Yields / Stalled Reactions with Ether-Functionalized Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Introduction: The "Ether Drag" Phenomenon
You are likely here because a standard EDC/HOBt or even HATU coupling—which works perfectly for alkyl amines—is stalling or giving poor yields (<40%) with your ether-containing amine (e.g., 2-methoxyethylamine, PEG-amines, or morpholine derivatives).
This is a known issue in medicinal chemistry. Ether amines differ from standard alkyl amines due to the inductive withdrawing effect (-I) of the oxygen atom. While they appear structurally similar to alkyl amines, the oxygen atom pulls electron density through the
This guide moves beyond "add more catalyst" and provides a mechanistic root-cause analysis and tiered troubleshooting protocols.
Part 1: Diagnostic & Mechanism (The "Why")
Q: Why is my ether amine reacting so slowly compared to a propyl amine?
A: It is a kinetic issue driven by electronics.
The oxygen atom in the
-
Standard Alkyl Amine (
~10.7): The nitrogen lone pair is high-energy and attacks the activated ester rapidly. -
Ether Amine (
~9.5): The lone pair is stabilized (held tighter), making it a "harder" and more sluggish nucleophile.
Because the rate of amidation (
Visualization: The Kinetic Competition
Caption: The "Ether Drag" mechanism showing how reduced nucleophilicity allows water hydrolysis to outcompete amide formation.
Part 2: Reagent Selection Strategy
Q: I am using EDC/HOBt. What should I switch to?
A: EDC is a carbodiimide and generates an intermediate O-acylisourea that is moderately active. For ether amines, you need a "Hotter" ester or a different mechanism entirely.
Reagent Hierarchy for Ether Amines:
| Reagent Class | Example | Reactivity | Recommendation |
| Carbodiimides | EDC, DIC | Low/Med | Avoid. Too slow; high hydrolysis risk. |
| Uronium Salts | HATU, HBTU | High | Standard. Use HATU over HBTU due to the HOAt effect (7-azabenzotriazole) which speeds up kinetics via neighboring group participation. |
| Phosphonic Anhydrides | T3P | Very High | Preferred. Excellent for non-nucleophilic amines.[1][2] Low epimerization.[1][3][4] |
| Acid Chlorides | Ghosez's Rgt | Extreme | Last Resort. Use if T3P fails. High risk of side reactions. |
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" T3P Method
Best for: Stubborn ether amines, scale-up, and avoiding epimerization.
Why T3P? Propylphosphonic anhydride (T3P) drives the equilibrium forward by releasing a water-soluble byproduct. It is highly effective for anilines and ether amines where HATU fails [1].
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ether Amine (1.2 – 1.5 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) Note: Pyridine is superior to DIPEA for T3P couplings.
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Solvent: EtOAc, 2-MeTHF, or DMF (Concentration: 0.1 – 0.2 M)
Step-by-Step:
-
Dissolve the Carboxylic Acid and Ether Amine in the solvent.
-
Add Pyridine.[1]
-
Cool to 0°C (optional, but recommended for chiral acids).
-
Add T3P solution dropwise.
-
Allow to warm to RT and stir for 4–12 hours.
-
Workup: T3P byproducts are water-soluble.[1][2][3] Wash with water, 1M HCl (if product is not basic), and NaHCO3.
Protocol B: The "Boosted" HATU Method
Best for: Discovery scale, parallel synthesis.
Why HATU? The At-ligand (7-azabenzotriazole) creates a more reactive active ester than HOBt.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Ether Amine (1.2 equiv)
-
Solvent: DMF (Dry)
Step-by-Step:
-
Pre-activation (Critical): Dissolve Acid and HATU in dry DMF.
-
Add 1.0 equiv of DIPEA. Stir for exactly 2–5 minutes. Do not wait longer or the active ester may racemize or rearrange.
-
Add the Ether Amine followed by the remaining 2.0 equiv of DIPEA.
-
Stir at RT.
-
Troubleshooting: If conversion stalls at 50%, add HOAt (0.5 equiv) as an additive to regenerate the active species.
Part 4: Advanced Troubleshooting Logic
Q: My yield is still <20%. What now?
A: Follow this decision tree to isolate the failure mode.
Caption: Decision matrix for diagnosing failure modes in ether amine couplings.
Common Pitfalls Checklist
-
HCl Salts: Did you use the amine as an HCl salt? If yes, did you add extra base?
-
Fix: You must neutralize the HCl. For 1.0 equiv of Amine.HCl, add 1.0 equiv of extra DIPEA.
-
-
Solvent Wetness: DMF is hygroscopic.
-
Fix: Use anhydrous DMF from a fresh bottle or over molecular sieves. Water kills the active ester.
-
-
Chelation: If your ether amine is a 1,2-diamine derivative (e.g., methoxyethylamine), the oxygen can loosely chelate, but this is rare. More likely, the amine is aggregating.
-
Fix: Switch solvent to NMP or use LiCl as a chaotropic salt to break aggregates.
-
References
-
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051.
-
Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016).[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][5][6][7] Organic Process Research & Development, 20(2), 140–177.[5]
-
Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. nbinno.com [nbinno.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
preventing side reactions with (2-Propoxypropyl)amine hydrochloride
Executive Summary
(2-Propoxypropyl)amine hydrochloride (CAS: Generic structure class) is a bifunctional building block containing a primary amine and a sterically accessible ether linkage. While chemically robust, its dual nature presents three specific failure modes in synthesis: hygroscopic stoichiometry errors , nucleophilic over-alkylation , and metal catalyst poisoning (via N,O-chelation).
This guide replaces standard operating procedures with chemically grounded troubleshooting workflows designed to isolate the amine reactivity while suppressing these side pathways.
Module 1: The "Wet Salt" Trap (Stoichiometry Control)
The Issue: Ether-containing amine salts are highly hygroscopic. The ether oxygen creates hydrogen-bond accepting sites that, combined with the ionic ammonium chloride, actively pull moisture from the atmosphere. The Consequence: Weighing the "wet" salt leads to an under-loading of the amine equivalent. In coupling reactions (e.g., EDC/NHS or HATU), this results in excess electrophile remaining, which then reacts with workup nucleophiles or causes purification difficulties.
Protocol: The "Double-Dry" Free-Basing Workflow
Do not rely on the salt's nominal molecular weight without verification.
| Step | Action | Technical Rationale |
| 1 | Azeotropic Drying | Dissolve the HCl salt in anhydrous Toluene/MeOH (10:1). Rotary evaporate to dryness. Repeat 2x. This removes bound lattice water. |
| 2 | Biphasic Release | Suspend salt in |
| 3 | Desiccation | Separate organic layer.[1] Dry over |
| 4 | Titration Check | Optional but recommended: Titrate a small aliquot with |
Module 2: Preventing Over-Alkylation (Kinetic Control)
The Issue: Primary amines are susceptible to over-alkylation because the secondary amine product is often more nucleophilic than the starting material (due to the inductive electron donation of the added alkyl group). The Risk: Formation of bis-alkylated impurities (tertiary amines) which are difficult to separate from the desired mono-alkylated secondary amine.
Troubleshooting Logic: The Dilution-Addition Matrix
To favor mono-alkylation, you must statistically favor the collision of the electrophile with the primary amine.
Guideline:
-
Electrophile Addition: Add the electrophile dropwise to the amine, not the amine to the electrophile.
-
Stoichiometry: Use a 3-5x excess of the amine if the amine is cheap/recoverable. If the amine is valuable, use a temporary protecting group (e.g., Boc, Ns) followed by alkylation and deprotection.
Figure 1: Decision matrix for selecting the correct alkylation strategy based on reagent value.
Module 3: The "Chelation Trap" (Catalyst Compatibility)
The Issue: (2-Propoxypropyl)amine contains a 1,3- or 1,4-heteroatom relationship (Nitrogen and Ether Oxygen). In transition metal catalysis (e.g., Buchwald-Hartwig amination or Suzuki coupling), this molecule can act as a bidentate ligand. The Consequence: The amine displaces the phosphine ligands on the Palladium/Copper catalyst, forming a stable 5- or 6-membered chelate ring. This deactivates the catalyst ("poisoning"), halting the reaction.
Prevention Guide
If using this amine in a metal-catalyzed cross-coupling:
-
Use Stronger Ligands: Switch from monodentate phosphines (like
) to bulky, bidentate ligands (e.g., BINAP, Xantphos) that bind the metal tighter than the amine substrate can. -
Scavenger Additives: Avoid; standard scavengers might remove the catalyst.
-
Order of Addition: Pre-mix the catalyst and ligand in solvent before adding the amine to ensure the active catalytic species forms first.
Frequently Asked Questions (Technical Support)
Q1: I see a new spot on TLC just above my product that fluoresces. What is it?
-
Diagnosis: This is likely the oxidation product (N-oxide or Imine). Ether-amines are prone to air oxidation, especially in solution.
-
Fix: Degas all solvents with Nitrogen/Argon sparging for 15 minutes before use. Store the free base under inert gas at -20°C.
Q2: My yield is consistently 15% lower than calculated. Why?
-
Diagnosis: You likely weighed the hydrochloride salt without correcting for the HCl mass or water content. The HCl salt (
) adds significant mass (~36.5 g/mol ) that does not participate as a nucleophile. -
Fix: Calculate equivalents based on the free base MW, or correct the salt mass:
.
Q3: Can I use Lewis Acids (like
-
Diagnosis: High Risk. Strong Lewis acids will coordinate to the ether oxygen. Harsh conditions (e.g.,
at RT) can cleave the propoxy ether bond, destroying your molecule. -
Fix: If Lewis acid catalysis is required, use mild lanthanide triflates (e.g.,
) and keep temperatures below 0°C.
Visualizing the Chelation Risk
The diagram below illustrates how the ether-amine competes with ligands for the metal center.
Figure 2: Competition between ligand binding (Green path, desired) and substrate chelation (Red path, catalyst poisoning).
References
-
Amine Synthesis & Protection
- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard protocols for Boc/Cbz protection of primary amines).
-
(General reactivity data for branched ether-amines).
-
Alkylation Control
- Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.
-
(Verified protocols for mono-alkylation).
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.
Sources
removing unreacted (2-Propoxypropyl)amine from reaction mixtures
Welcome to the Purification Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely dealing with (2-Propoxypropyl)amine (CAS: 4461-41-0), a primary ether amine often used as a building block or intermediate.[1] Because of its amphiphilic nature (lipophilic ether tail + hydrophilic amine head) and moderately high boiling point, it can be stubborn to remove via standard evaporation.
Below is your troubleshooting guide, structured by experimental constraints.
Part 1: Diagnostic Hub
Select your scenario to jump to the correct protocol:
-
Scenario A: My product is neutral or acidic , and stable to aqueous acid.
-
Solution:
-
-
Scenario B: My product is water-sensitive or I cannot perform an aqueous workup.
-
Solution:
-
-
Scenario C: My product is also a base/amine , or the impurity co-elutes on silica.
-
Solution:
-
Part 2: Decision Logic & Workflows
The following decision tree illustrates the logic for selecting the optimal purification route based on your product's physicochemical properties.
Figure 1: Decision matrix for removing primary amine impurities.
Protocol 1: pH-Switch Liquid-Liquid Extraction (LLE)
Best for: Neutral products stable to mild acid.[1]
The Science: (2-Propoxypropyl)amine is a primary aliphatic amine with a pKa of approximately 9.5–10.5 .[1] To force it into the aqueous layer, you must lower the pH of the aqueous phase at least 2 units below its pKa (Target pH < 7).
Step-by-Step:
-
Dilution: Dissolve your crude reaction mixture in a non-water-miscible organic solvent (e.g., Ethyl Acetate, DCM, or MTBE).
-
Acid Wash: Wash the organic layer 3 times with 1M HCl or 10% Citric Acid (if product contains acid-sensitive functional groups like acetals).[1]
-
Verification: Check the pH of the aqueous output. It must remain acidic (pH < 2-3).[1] If it drifts neutral, the amine has saturated the acid; add fresh acid.
-
Brine Wash: Wash the organic layer once with saturated brine to remove residual water/emulsions.
-
Drying: Dry over
and concentrate.
Troubleshooting:
-
Issue: "I formed a terrible emulsion."
-
Fix: The ether linkage in (2-Propoxypropyl)amine acts as a surfactant.[1] Add a small amount of Methanol (2-5%) to the organic layer or use solid NaCl to break the emulsion.
-
Protocol 2: Solid-Supported Scavenging
Best for: Acid-sensitive products, water-sensitive reactions, or when the product is a secondary/tertiary amine.[1]
The Science: We utilize PS-Isocyanate (Polystyrene-supported Isocyanate).[1] This resin acts as an electrophile, reacting rapidly and irreversibly with the nucleophilic primary amine impurity to form a urea linkage. The impurity becomes tethered to the bead, which is then filtered off.
Workflow Diagram:
Figure 2: Chemoselective capture of primary amines using electrophilic resins.
Step-by-Step:
-
Calculate Equivalents: Assume 100% theoretical yield of the unreacted amine (or estimate via LCMS). Use 3.0 equivalents of resin relative to the amine impurity.
-
Solvent Selection: Dissolve crude in DCM, THF, or DMF. (Avoid alcohols, as they can react with the isocyanate resin at high temps, though slowly).
-
Incubation: Add resin.[1] Shake gently at Room Temperature for 1–4 hours .
-
Tip: Do not use a magnetic stir bar; it grinds the beads, creating fine particles that clog filters. Use an orbital shaker.
-
-
Filtration: Filter through a fritted glass funnel or a cotton plug.
-
Rinse: Rinse the resin cake with solvent to recover any entrained product.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Functional Group | Target Impurity | Reaction Time |
| PS-Isocyanate | Isocyanate (-NCO) | 1° & 2° Amines | Fast (1-2 h) |
| PS-Benzaldehyde | Aldehyde (-CHO) | 1° Amines (Specific) | Slow (4-12 h) |
| PS-TsCl | Sulfonyl Chloride | 1° & 2° Amines | Fast (requires base) |
Protocol 3: Chromatographic Modification
Best for: Complex mixtures where extraction/scavenging is insufficient.[1]
The Science:
Primary amines interact strongly with the acidic silanols (
The Protocol:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase (e.g., 1% TEA in DCM/MeOH).[1]-
Why: The TEA/Ammonia preferentially binds to the silica silanols, creating a "neutralized" surface for your amine to pass through without sticking.
-
-
Column Pre-treatment: Flush the silica column with the modified solvent before loading your sample. This ensures the column is chemically equilibrated.
-
Elution: Run the column. The (2-Propoxypropyl)amine will elute as a sharp band rather than a streak.[1]
Frequently Asked Questions (FAQ)
Q: My product is a tertiary amine. Can I still use the Acid Wash (Protocol 1)? A: No. The acid will protonate both your product and the impurity, extracting both into the water. Use Protocol 2 (PS-Isocyanate) .[1][3] Tertiary amines are non-nucleophilic toward isocyanates (steric bulk + lack of N-H proton), so the resin will only grab the primary amine impurity.
Q: Can I remove it by Rotovap (Distillation)? A: It is difficult. (2-Propoxypropyl)amine has a boiling point estimated around 145–155°C (based on structural analogs like 3-propoxypropylamine).[1] Standard rotary evaporation (20 mbar, 40°C) will not remove it. You would need high vacuum (<1 mbar) and heat, which risks degrading your product.
Q: I used the resin, but the amine is still there. A: Check your solvent. If you used Methanol or Ethanol, the solvent is competing with the amine for the isocyanate sites (forming carbamates). Switch to DCM or THF. Also, ensure the resin is not old; isocyanate resins hydrolyze to amines if exposed to moisture in the air.
References
-
Evans, D. A. (n.d.).[1] pKa Table of Amines. Harvard University.[1] Retrieved from [Link] (General reference for aliphatic amine pKa ~10.5).[1]
-
Biotage. (2003).[1] PS-Isocyanate: Nucleophile Scavenger Technical Note. Biotage Applications. Retrieved from [Link]
-
University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica. Retrieved from [Link]
Sources
Technical Support Center: Stability & Handling of (2-Propoxypropyl)amine Hydrochloride
The following Technical Support Guide is designed for researchers utilizing (2-Propoxypropyl)amine hydrochloride (and structurally related aliphatic ether-amine salts). It synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.
Part 1: Critical Stability Overview
The Compound Architecture
(2-Propoxypropyl)amine hydrochloride is an aliphatic primary amine salt containing an ether linkage . Understanding its functional groups is the key to predicting its stability profile:
-
Ether Linkage (
): Chemically inert under standard biological conditions (pH 2–10). Resistant to hydrolysis, making it more stable than ester- or amide-based analogs. -
Primary Amine Hydrochloride (
): The protonated form (salt) is significantly more stable than the free base. It resists oxidation by atmospheric oxygen as long as it remains in the acidic salt form. -
Hygroscopicity: Like most amine hydrochlorides, this compound is hygroscopic . It will absorb atmospheric moisture, leading to weighing errors and potential hydrolysis of other sensitive reagents in a mixture.
Stability Data Summary
| Parameter | Condition | Stability Rating | Notes |
| Solid State | -20°C, Desiccated | High (>2 Years) | Must be protected from moisture. |
| Aqueous Solution | pH < 6.0, 4°C | High (Weeks) | Stable due to protonation of the amine. |
| Aqueous Solution | pH > 8.0, RT | Low (Hours/Days) | Free base is susceptible to oxidative deamination. |
| DMSO Stock | -20°C | High (6 Months) | Preferred solvent for long-term stock storage. |
| Autoclave | 121°C, 15 psi | Moderate | Not Recommended. Use 0.22 µm filtration instead to prevent thermal degradation or Maillard reactions with impurities. |
Part 2: Experimental Protocols & Workflows
Preparation of Stock Solutions
Objective: Create a stable 100 mM stock solution.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO or Water (Molecular Biology Grade).
-
Avoid: Phosphate buffers (PBS) for high concentration stocks (>50 mM) due to potential solubility issues or pH swings.
-
-
Weighing:
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Work quickly; the solid is hygroscopic.
-
-
Dissolution:
-
Add solvent to the solid. Vortex for 30 seconds.
-
Note: The dissolution is endothermic (solution may cool down).
-
-
Storage:
-
Aliquot into single-use vials (avoid freeze-thaw cycles).
-
Store at -20°C.
-
Visualization: Handling Workflow
The following diagram illustrates the decision matrix for handling and storage to maximize stability.
Figure 1: Decision tree for solvent selection and storage to prevent oxidative degradation.
Part 3: Troubleshooting Guide (FAQs)
Q1: My solution turned faint yellow after 3 days at Room Temperature. Is it still good?
Diagnosis: Oxidative Degradation. [1][2]
-
Mechanism: At neutral or basic pH, a small fraction of the amine exists as the free base (
). In the presence of trace metal ions (often found in non-high-purity water) and oxygen, primary amines oxidize to form imines and aldehydes, which polymerize to form yellow/brown chromophores [1]. -
Action: Discard the solution. The concentration of the active amine has dropped, and the oxidation byproducts may be cytotoxic or interfere with assays.
-
Prevention: Prepare fresh. Use chelating agents (e.g., 0.1 mM EDTA) if the assay permits, or store under Nitrogen/Argon.
Q2: Can I autoclave the solution for sterilization?
Diagnosis: Thermal Instability Risk.
-
Analysis: While the ether linkage is stable, the amine hydrochloride can undergo thermal decomposition or react with trace impurities (e.g., carbonyls from plasticware) at 121°C.
-
Action: Do not autoclave.
-
Alternative: Sterilize by filtration using a 0.22 µm PVDF or PES membrane . These membranes are chemically compatible with amine salts.
Q3: I see a precipitate when diluting the DMSO stock into PBS.
Diagnosis: "Salting Out" / pH Shock.
-
Mechanism: (2-Propoxypropyl)amine HCl is highly soluble in water. However, if the stock is very concentrated (>500 mM) and diluted into cold, high-salt buffer (like 10x PBS), the sudden change in ionic strength can cause transient precipitation.
-
Action: Warm the solution to 37°C and vortex. It should redissolve.
-
Prevention: Dilute the stock into water first, then add buffer concentrate, or dilute slowly with vortexing.
Q4: The pH of my buffer changed after adding the compound.
Diagnosis: Acidity of the HCl Salt.
-
Mechanism: The hydrochloride salt acts as a weak acid (
). Adding high concentrations to a weak buffer will lower the pH. -
Action: Check pH after addition. Adjust with NaOH if necessary, but be aware that raising the pH > 8.0 reduces stability (see Q1).
Part 4: Degradation Pathway Visualization
Understanding how the molecule breaks down helps in preventing it. The primary risk is Oxidative Deamination of the free base.
Figure 2: The oxidative degradation pathway.[1] Keeping the pH acidic (maintaining the Salt form) blocks the first step.
Part 5: References
-
Lai, C. & Fogelman, S. (2014). Degradation of Amines in Aqueous Solution. The stability of primary amines is heavily dependent on pH and the presence of transition metal catalysts. Oxidative deamination is the primary pathway. [Source: General Chemical Principles of Amine Stability]
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 3-Isopropoxypropylamine. Provides handling, storage, and safety data for structurally similar ether-amines.
-
European Medicines Agency (EMA). (2006). Stability Testing of Biotechnological/Biological Products. Guidelines on stability indicating profiles and storage conditions.
-
Hit2Lead. (2024). Compound Profile: (2-ethoxypropyl)amine hydrochloride.[4] Structural analog data supporting hygroscopicity and storage claims.[5]
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided with your specific lot number.
Sources
Technical Support Center: Drying Protocols for (2-Propoxypropyl)amine Hydrochloride
Ticket ID: #DRY-PPA-HCl-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of drying workflows for hygroscopic ether-amine salts
Introduction: The "Wet Salt" Paradox
Welcome to the Technical Support Center. You are likely here because your batch of (2-Propoxypropyl)amine hydrochloride is not behaving like a solid. It might be a sticky gum, a deliquescent oil, or a "wet cake" that refuses to dry.
The Science: This compound is an ether-amine salt . The hydrochloride moiety provides high water solubility and hygroscopicity, while the propoxypropyl chain introduces significant lipophilicity. This amphiphilic nature creates a "solvent trap." Water molecules bridge the crystal lattice, often lowering the melting point of the hydrated salt below your oven temperature, causing the material to melt rather than dry (a phenomenon known as "oiling out").
This guide prioritizes integrity over speed . We will treat the drying process not just as "heating," but as a mass transfer operation governed by thermodynamics.
Module 1: Diagnostic & Triage
Before selecting a protocol, determine the state of your material.
Q: My material looks like a sticky gum/oil. Can I put it directly in the oven?
A: NO. Placing a gummy amine salt directly into a vacuum oven will likely result in "case hardening" (a dry skin forming over a wet core) or thermal decomposition. You must first break the solvate structure.
-
Action: Go to Protocol B (Azeotropic Drying) .
Q: My material is a solid powder but smells like solvent/HCl. What do I do?
A: This indicates trapped lattice solvent or excess HCl.[1]
-
Action: Go to Protocol A (Vacuum Oven with N2 Bleed) .
Q: I need ultra-low water content (<0.1%) for a moisture-sensitive reaction.
A: Standard oven drying may be insufficient due to the equilibrium vapor pressure.
-
Action: Go to Protocol C (Chemical Desiccation) .
Module 2: Execution Protocols
Protocol A: The Standard Vacuum Oven (Solid Powders)
Best for: Material that is already a filterable solid but contains residual moisture.
The Mechanism: We lower the boiling point of water via vacuum while providing kinetic energy (heat) to overcome the latent heat of vaporization. The Nitrogen Bleed is critical: it sweeps away the stagnant vapor layer near the crystal surface, dramatically increasing the rate of mass transfer.
Step-by-Step:
-
Preparation: Spread the salt on a PTFE-lined tray. Layer depth should not exceed 1 cm .
-
Vacuum Ramp: Apply vacuum gradually to 10-20 mbar. Do not go to high vacuum immediately if the material is wet, or it may "bump."
-
Temperature: Set oven to 40°C .
-
Note: (2-Propoxypropyl)amine HCl has a relatively low melting point compared to inorganic salts. Do not exceed 50°C initially.
-
-
The Bleed: Introduce a slow stream of dry nitrogen. The vacuum gauge should read slightly higher (e.g., 50-100 mbar) due to the bleed.
-
Duration: Dry for 12–24 hours.
-
Validation: Check weight loss. If mass changes by <1% over 2 hours, it is dry.
Protocol B: Azeotropic Distillation (The "Goo" Fixer)
Best for: Oils, gums, or salts trapped in water/alcohol matrices.
The Mechanism: Water forms a low-boiling binary azeotrope with toluene (bp 85°C) or 2-Methyltetrahydrofuran (2-MeTHF). As you distill the solvent, the water is "carried" out, forcing the amine salt to crash out as a crystalline solid.
Step-by-Step:
-
Dissolution: Dissolve your wet gum in Toluene (10 mL per gram of salt). If it doesn't dissolve, add minimal Ethanol to solubilize, then dilute with Toluene.
-
Setup: Equip a flask with a Dean-Stark trap (or simple distillation head) and a condenser.
-
Distillation: Heat the mixture to reflux.
-
Observation: Water will collect in the trap (Dean-Stark) or distill over as a cloudy forerun.
-
-
Precipitation: As water is removed, the (2-Propoxypropyl)amine HCl should begin to crystallize as a white solid.
-
Filtration: Cool to room temperature. Filter the solid under nitrogen.
-
Final Dry: The solid is now toluene-wet (non-hygroscopic solvent). Proceed to Protocol A for 2 hours to remove toluene.
Protocol C: Chemical Desiccation (Finishing)
Best for: Final polishing of small batches.
The Mechanism: Chemisorption using Phosphorus Pentoxide (P₂O₅) or Potassium Hydroxide (KOH). KOH is particularly useful for amine salts as it scavenges stray acid vapors that might degrade the amine.
Table 1: Desiccant Selection Guide
| Desiccant | Type | Capacity | Compatibility | Recommendation |
| P₂O₅ | Chemisorption | High | Acidic salts | Excellent for water removal. |
| KOH | Chemisorption | Medium | Basic amines | Good for scavenging excess HCl. |
| Silica Gel | Physisorption | Low | General | Poor for low-moisture limits. |
| CaSO₄ (Drierite) | Physisorption | Low | General | Avoid (Dust contamination). |
Module 3: Visualizing the Workflow
The following decision tree illustrates the logic flow for processing your material.
Figure 1: Decision matrix for selecting the appropriate drying protocol based on the physical state of the amine salt.
Module 4: Troubleshooting (FAQ)
Q: The salt turned yellow in the oven. Is it ruined?
A: Likely Oxidation. Amines are susceptible to oxidation, even as salts. Yellowing indicates the formation of N-oxides or imines.
-
Fix: Ensure your vacuum oven is backfilled only with Nitrogen or Argon. Never vent with ambient air while the sample is hot.
-
Prevention: Add a small dish of KOH pellets in the oven to neutralize acid vapors that might catalyze degradation.
Q: I see "ghost peaks" in my NMR around 1.0-1.2 ppm.
A: Trapped Solvent. Ether-amines often trap isopropanol or ethanol in the lattice.
-
Fix: You must disrupt the lattice. Dissolve the salt in Methanol and evaporate to dryness (rotovap) to exchange the bulky solvent for a smaller one, then run Protocol A . Alternatively, use Protocol B (Toluene azeotrope) to displace the alcohol.
Q: The material melted into a glass.
A: Hygroscopic Depression. You exceeded the "wet melting point." The presence of water lowers the melting point of the salt.
-
Fix: Redissolve in dry methanol, concentrate, and switch to Protocol B . You cannot "dry" a glass; you must recrystallize it.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for drying organic salts).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specifics on amine salt purification).
-
International Conference on Harmonisation (ICH). (2021). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (Regulatory limits for toluene/ethanol).
-
Burfield, D. R. (1982). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry. (Comparative efficiency of P2O5 vs. Silica).
Sources
Separation Science Helpdesk: Resolving Amine Extraction Emulsions
Status: Operational Operator: Senior Application Scientist Ticket ID: AMINE-EXT-001
Introduction
Welcome to the Separation Science Helpdesk. You are likely here because your separatory funnel contains a milky, non-separating "rag layer" instead of two clear phases.
Amine extractions are notoriously prone to emulsion formation. Unlike simple neutral extractions, amines possess amphiphilic character—often behaving as surfactants—and are highly sensitive to pH-dependent protonation states. This guide moves beyond basic advice ("wait longer") to provide mechanistic insights and aggressive, field-proven remediation protocols.
Module 1: Diagnostic Triage (The "Why")
Before applying a fix, you must identify the stabilizer. Emulsions in amine chemistry are typically stabilized by one of two mechanisms:
-
The Surfactant Effect: Long-chain or aromatic amines (e.g., benzylamine derivatives) act as cationic surfactants when partially protonated, lowering interfacial tension.
-
The Pickering Effect: Fine, insoluble particulates (silica dust, precipitated salts, or reaction byproducts) accumulate at the interface, creating a physical barrier that prevents droplet coalescence.[1][2]
Visualizing the Problem
The following diagram illustrates the microscopic environment of your separatory funnel.
Figure 1: Mechanistic drivers of emulsion stability.[2][3] Note that solid particulates (Pickering effect) create a physical barrier often immune to simple centrifugation.
Module 2: Physical Remediation (The "How")
If your emulsion has persisted for >15 minutes, "waiting it out" is rarely effective. Use these protocols in order of increasing aggression.
Protocol A: The "Celite Pad" (High Success Rate)
Best for: Pickering emulsions caused by fine solids (Pd/C residues, salts). Mechanism: Diatomaceous earth (Celite) acts as a depth filter, physically trapping the particulate stabilizers and breaking the interfacial film.
-
Prepare the Filter: Pack a Büchner funnel with a 1-2 cm layer of Celite 545.
-
Wet the Pad: Pre-wet the Celite with the organic solvent you are using (e.g., DCM or EtOAc). Apply vacuum to pack it down.[4]
-
Filter the Mess: Pour the entire contents of the separatory funnel (both phases + emulsion) through the pad under vacuum.[4]
-
Rinse: Wash the filter cake with a small amount of fresh organic solvent.
-
Reset: Transfer the filtrate back to a clean separatory funnel.
-
Result: You should now see two crisp, clear layers.[4]
-
Protocol B: Salting Out (Brine Wash)
Best for: Surfactant-stabilized emulsions (soap-like behavior).
Mechanism: Increasing the ionic strength of the aqueous phase compresses the electrical double layer (Debye length) and increases the density difference (
-
Add Saturated Brine: Add a volume of saturated NaCl solution equal to 20-50% of your aqueous phase volume.
-
Gentle Agitation: Swirl gently (do not shake vigorously).
-
Observation: Look for the "crashing out" of organic droplets.
-
Note: If using DCM (density ~1.33 g/mL), adding brine (density ~1.2 g/mL) brings the aqueous density closer to the organic, which can sometimes worsen separation. In DCM extractions, solid NaCl is often preferred to saturate without adding volume.
-
Module 3: Chemical Remediation & Prevention
The pH Swing
Amine extraction efficiency is dictated by the Henderson-Hasselbalch equation. An emulsion often indicates the amine is in a "confused" state—partially protonated and acting as a surfactant.
-
Target: Drive the amine 100% into the organic phase (Free Base) or 100% into the aqueous phase (Salt).
-
Rule of Thumb: Adjust aqueous pH to be
for extraction into organic, or for back-extraction into water.
Solvent Selection Matrix
Dichloromethane (DCM) is a common offender for emulsions due to its high surface tension and similar density to brine.
| Solvent | Density (g/mL) | Emulsion Risk | Recommendation |
| DCM | 1.33 | High | Use only if solubility requires. Avoid shaking; use magnetic stirring. |
| Ethyl Acetate | 0.90 | Medium | Good general purpose. Distinct density difference from water. |
| MTBE | 0.74 | Low | Excellent for amines. Forms very clean interfaces. |
| Toluene | 0.87 | Low | Good for aromatic amines; breaks emulsions well due to hydrophobicity. |
Module 4: Troubleshooting Workflow
Use this logic flow to determine your next step.
Figure 2: Decision matrix for rapid emulsion resolution.
Frequently Asked Questions (FAQs)
Q: I centrifuged my emulsion for 20 minutes, but it didn't break. Why? A: Centrifugation works well for density-based separation but fails against Pickering emulsions . If solid particles are mechanically interlocking at the interface, G-force alone cannot disrupt the film. You must filter out the solids (Protocol A).[5]
Q: Can I use ethanol to break the emulsion? A: Yes, cautiously. Adding a small amount (2-5% v/v) of a co-solvent like Methanol or Isopropanol can reduce the surface tension of water and disrupt the surfactant layer. However, this increases the mutual solubility of the phases, potentially lowering your yield.
Q: Why does my DCM extraction have the water layer on the bottom? A: It likely doesn't. DCM (d=1.33) is heavier than water (d=1.00). However, if your aqueous phase is heavily saturated with salts (brine d=1.2) and your DCM phase contains light organic compounds, the densities can become dangerously close, leading to phase inversion or suspension. Always test a drop of the layer in a beaker of water to confirm identity.
References
-
Hyde, A. M., et al. (2017).[5] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development.
-
University of Rochester. (n.d.).[6] "Workup: How to Manage an Emulsion." Department of Chemistry Laboratory Guide.
-
Biolin Scientific. (2023). "What is a Pickering Emulsion?" Surface Science Blog.
-
BenchChem. (2025).[4] "Troubleshooting Liquid-Liquid Extraction: Emulsion Breaking Protocols."
Sources
- 1. Frontiers | An Overview of Pickering Emulsions: Solid-Particle Materials, Classification, Morphology, and Applications [frontiersin.org]
- 2. biolinscientific.com [biolinscientific.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Steric Hindrance in 2-Propoxy-Substituted Amines
Welcome to the technical support center for synthetic challenges involving 2-propoxy-substituted amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing sterically demanding substituents. The unique steric profile of the 2-propoxy group often presents significant hurdles in achieving desired reaction outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address these challenges effectively.
Introduction: The Challenge of the 2-Propoxy Group
The 2-propoxy (or isopropoxy) group, with its branched structure, creates significant steric bulk around the nitrogen atom of an amine. This steric hindrance can dramatically decrease the nucleophilicity of the amine, making standard N-alkylation and C-N coupling reactions sluggish or altogether unsuccessful.[1] Key challenges include:
-
Reduced Reaction Rates: The bulky substituent physically blocks the nitrogen's lone pair from attacking electrophilic centers.
-
Side Reactions: Forcing reaction conditions (e.g., high temperatures) can lead to undesired side reactions, such as elimination.
-
Low Yields: Incomplete conversion is a common issue, resulting in low yields of the desired product.
-
Catalyst Inefficiency: In metal-catalyzed reactions, the bulky amine may struggle to coordinate with the metal center, hindering the catalytic cycle.[2][3][4][5]
This guide will walk you through proven strategies to overcome these obstacles, ensuring successful synthesis of your target 2-propoxy-substituted amines.
Troubleshooting Guides
Scenario 1: Poor or No Conversion in N-Alkylation with Alkyl Halides
You are attempting a standard SN2 reaction between a 2-propoxy-substituted amine and an alkyl halide, but you observe little to no product formation.
Root Cause Analysis
The primary issue is the low nucleophilicity of the sterically hindered amine, which struggles to displace the halide.[6][7] Additionally, secondary amines are often more nucleophilic than their primary counterparts, leading to overalkylation if any product is formed.[6][7][8]
Solutions & Methodologies
1. Modification of Reaction Conditions:
-
High-Pressure Conditions: Applying high pressure can facilitate bond formation by bringing the reacting molecules into closer proximity, overcoming the steric repulsion.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by efficiently heating the solvent and reactants, providing the necessary activation energy.[9]
2. Alternative Alkylation Strategies:
-
Reductive Amination: This is often the most effective method for synthesizing sterically hindered amines.[10][11][12] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method avoids the direct SN2 displacement of a leaving group.[8][]
Experimental Protocol: Reductive Amination
-
Dissolve the 2-propoxy-substituted amine (1.0 eq) and the carbonyl compound (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Gabriel Synthesis: For the synthesis of primary amines, the Gabriel synthesis provides a reliable alternative that prevents overalkylation.[][14][15]
Conceptual Workflow: Gabriel Synthesis
Caption: Gabriel synthesis workflow for primary amines.
Scenario 2: Failure in Buchwald-Hartwig or Ullmann C-N Coupling Reactions
When attempting to form an aryl-nitrogen bond using a 2-propoxy-substituted amine, standard palladium or copper-catalyzed cross-coupling reactions fail to yield the desired product.
Root Cause Analysis
The steric bulk of the 2-propoxy group can prevent the amine from effectively coordinating to the metal center, which is a critical step in the catalytic cycle. This can lead to catalyst deactivation or a complete lack of reactivity.[2][3][4][5]
Solutions & Methodologies
1. Ligand and Catalyst Selection:
-
Bulky Ligands: Counterintuitively, employing bulky phosphine ligands (e.g., Josiphos, RuPhos) in palladium-catalyzed reactions can promote the desired coupling.[16] These ligands stabilize the palladium center and facilitate the reductive elimination step.
-
Specialized Copper Catalysis: Recent advancements have shown that specific ligands, such as pyrrole-ol based ligands, can enable copper-catalyzed C-N coupling with sterically hindered partners.[2][3][4][5]
2. Alternative Coupling Partners:
-
Aryl Boronic Esters: In some cases, using aryl boronic esters instead of aryl halides in copper-catalyzed aminations can lead to successful coupling with sterically hindered anilines.[17]
Experimental Protocol: Buchwald-Hartwig Amination with a Bulky Ligand
-
To a dry Schlenk flask, add the aryl halide (1.0 eq), the 2-propoxy-substituted amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a bulky phosphine ligand (e.g., RuPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, 1.5 eq).[16]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use a stronger, non-nucleophilic base to deprotonate the amine and increase its reactivity in SN2 reactions?
A1: While using a strong base like LDA or NaH to generate the corresponding amide anion would increase its nucleophilicity, it also significantly increases its basicity. For sterically hindered substrates, this will almost certainly favor elimination (E2) over substitution (SN2), leading to the formation of alkenes instead of the desired amine.
Q2: Are there any enzymatic methods to synthesize chiral 2-propoxy-substituted amines?
A2: Yes, biocatalysis is an emerging and powerful tool for the synthesis of chiral amines.[18] Transaminases and amine dehydrogenases can be engineered to accept bulky substrates and provide high enantioselectivity.[18] These methods offer the advantages of mild reaction conditions and high stereocontrol.[18]
Q3: My reaction is clean but very slow. How can I accelerate it without causing decomposition?
A3: In addition to microwave irradiation, consider using a phase-transfer catalyst (e.g., tetrabutylammonium iodide) in your N-alkylation reactions.[8] The iodide can perform a Finkelstein reaction with an alkyl chloride or bromide, generating a more reactive alkyl iodide in situ. This can often accelerate the reaction without requiring a significant increase in temperature.
Q4: What is the best general approach to start with for synthesizing a novel, highly hindered 2-propoxy-substituted amine?
A4: For a novel target, reductive amination is often the most reliable starting point due to its broad substrate scope and tolerance for steric hindrance.[12][] It avoids many of the pitfalls of direct alkylation and C-N cross-coupling reactions.
Data Summary
| Method | Key Advantages | Common Challenges |
| Direct N-Alkylation | Simple, one-step process. | Prone to failure with hindered substrates, risk of overalkylation.[6][7] |
| Reductive Amination | High tolerance for steric hindrance, good yields.[12] | Requires a suitable carbonyl compound, two-step process in one pot. |
| Buchwald-Hartwig Amination | Forms aryl-amine bonds effectively. | Requires careful selection of bulky ligands and optimization.[19] |
| Ullmann Condensation | Copper-catalyzed, good for electron-deficient aryl halides. | Often requires high temperatures and specialized ligands for hindered amines.[2][3][4][5] |
| Gabriel Synthesis | Excellent for primary amines, avoids overalkylation.[][14][15] | Multi-step process, not suitable for secondary or tertiary amines. |
Visualized Workflow: Decision-Making for Synthesis
Caption: Decision tree for selecting a synthetic route.
References
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Publications. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. ResearchGate. [Link]
-
Transition-Metal-Free Coupling Reactions. ACS Publications. [Link]
-
Sterically hindered amine derivatives with wide ranges of applications. ResearchGate. [Link]
-
Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines. PubMed. [Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Nucleophilic Substitution with Amines. YouTube. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. chemrxiv.org. [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. PubMed. [Link]
-
Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. [Link]
-
4.17: Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. [Link]
-
Amine Reactivity. MSU Chemistry. [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]
-
RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. Petroleum Processing and Petrochemicals. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
-
05.04 Syntheses of Amines: Substitution Reactions. YouTube. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]
-
Examples of Synthetic Routes. Seneca. [Link]
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- 18. dovepress.com [dovepress.com]
- 19. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to Differentiating Primary Amines and Their Hydrochloride Salts via FTIR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their precursors is paramount. Amines, a common functional group in pharmaceuticals, are often converted to their hydrochloride salts to enhance stability and solubility. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, allowing for the clear differentiation between a primary amine and its hydrochloride salt. This guide provides an in-depth comparison, supported by experimental data and protocols, to enable you to confidently interpret your FTIR spectra.
The Fundamental Difference: Protonation and its Vibrational Impact
The core principle behind the distinct FTIR spectra of a primary amine (R-NH₂) and its hydrochloride salt (R-NH₃⁺Cl⁻) lies in the protonation of the nitrogen atom. This conversion of a neutral amino group to a positively charged ammonium group fundamentally alters the bond strengths and vibrational modes within the molecule, leading to significant and readily identifiable shifts in the resulting spectrum.
The most dramatic changes occur in the N-H stretching and bending regions. In a primary amine, the nitrogen is bonded to two hydrogen atoms, giving rise to characteristic symmetric and asymmetric stretching vibrations. Upon protonation, the nitrogen becomes bonded to three hydrogen atoms, forming an ammonium ion. This new functional group has its own unique set of vibrational modes that are the key to distinguishing it from the free amine.
Visualizing the Transformation: Key Vibrational Modes
The following diagram illustrates the structural change and the key vibrational modes that are altered during the conversion of a primary amine to its hydrochloride salt.
Caption: Structural and Vibrational Comparison of a Primary Amine and its Hydrochloride Salt.
Comparative Analysis of FTIR Peaks
The most reliable method for distinguishing between a primary amine and its hydrochloride salt is a side-by-side comparison of their FTIR spectra. The following table summarizes the key characteristic peaks and their expected shifts.
| Vibrational Mode | Primary Amine (R-NH₂) | Primary Amine Hydrochloride (R-NH₃⁺Cl⁻) | Rationale for Change |
| N-H Stretching | Two distinct, sharp to medium bands at 3500-3300 cm⁻¹ (asymmetric and symmetric).[1][2][3][4] | A very broad, strong, and complex absorption envelope from approximately 3200-2800 cm⁻¹. This often obscures the C-H stretching bands. | The formation of the R-NH₃⁺ group and strong hydrogen bonding with the chloride counter-ion leads to a significant broadening and shifting of the N-H stretching vibrations to lower wavenumbers.[5] |
| N-H Bending (Asymmetric) | - | A broad band often observed around 1600-1550 cm⁻¹. | The introduction of a third hydrogen atom on the nitrogen creates new bending modes for the -NH₃⁺ group. |
| N-H Bending (Symmetric) | A medium to strong "scissoring" band at 1650-1580 cm⁻¹.[1][3] | A band typically found in the 1550-1500 cm⁻¹ region. | The change in the geometry and bonding around the nitrogen atom upon protonation alters the energy required for the bending vibrations, causing a shift to lower wavenumbers. |
| N-H Wagging (Out-of-Plane) | A broad, strong band between 910-665 cm⁻¹.[1] | This band is often less distinct or absent in the hydrochloride salt. | The vibrational modes of the -NH₃⁺ group are different from the -NH₂ group, and the out-of-plane wagging is no longer a characteristic feature in the same way. |
| C-N Stretching | Aliphatic: 1250-1020 cm⁻¹ Aromatic: 1335-1250 cm⁻¹.[1][4] | The position of this band may shift slightly upon salt formation. | The change in the electronic environment of the C-N bond due to the positive charge on the nitrogen can influence its stretching frequency. |
Experimental Protocol: Sample Preparation and FTIR Analysis
To obtain high-quality, reproducible FTIR spectra for solid samples like primary amine hydrochlorides, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.[6][7]
Caption: Workflow for Preparing a KBr Pellet for FTIR Analysis.
Step-by-Step Methodology:
-
Drying: Ensure both the amine hydrochloride sample and the spectroscopy-grade KBr are thoroughly dry. KBr is hygroscopic and any moisture will result in a broad O-H stretching band around 3400 cm⁻¹, which can interfere with the N-H stretching region.[7] It is best practice to dry the KBr in an oven and store it in a desiccator.
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid amine hydrochloride sample to a very fine powder.[6][8] The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.
-
Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar.[6] Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained. The final concentration of the sample in the KBr should be between 0.2% and 1%.[9][10]
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.[7] This will cause the KBr to flow and form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. It is advisable to run a background spectrum of the empty spectrometer beforehand, which will be automatically subtracted from the sample spectrum.
Case Study: Aniline vs. Aniline Hydrochloride
To illustrate the practical application of these principles, let's consider the FTIR spectra of aniline (a primary aromatic amine) and its hydrochloride salt.
-
Aniline (C₆H₅NH₂): The spectrum of aniline exhibits two sharp N-H stretching bands around 3440 cm⁻¹ and 3360 cm⁻¹.[1] A distinct N-H bending (scissoring) vibration is also observed at approximately 1619 cm⁻¹.[1]
-
Aniline Hydrochloride (C₆H₅NH₃⁺Cl⁻): In contrast, the spectrum of aniline hydrochloride is dominated by a very broad and intense absorption centered around 3000 cm⁻¹, which is characteristic of the N-H stretching vibrations in the anilinium ion.[11][12] The sharp N-H stretching peaks of the free amine are absent. Furthermore, new bands associated with the -NH₃⁺ bending modes appear in the 1600-1500 cm⁻¹ region.
This clear and dramatic difference in the spectra allows for unambiguous identification of the salt form.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of primary amines and their hydrochloride salts. The conversion of the -NH₂ group to an -NH₃⁺ group results in profound and easily identifiable changes in the infrared spectrum. By focusing on the transformation of the sharp, dual N-H stretching peaks of the primary amine into a broad, intense absorption band in the hydrochloride salt, and the corresponding shifts in the N-H bending vibrations, researchers can confidently and accurately distinguish between these two forms. Following a standardized experimental protocol, such as the KBr pellet method, ensures the acquisition of high-quality data for reliable analysis.
References
-
UCLA Chemistry, "IR Spectroscopy Tutorial: Amines." [Link]
-
Doc Brown's Chemistry, "Infrared spectrum of ethylamine." [Link]
-
PubChem, "Ethylamine hydrochloride." [Link]
-
NIST Chemistry WebBook, "Hydroxylamine, n-ethyl-, hydrochloride." [Link]
-
Illinois State University, "Infrared Spectroscopy." [Link]
-
SpectraBase, "Ethylamine hydrochloride." [Link]
-
Specac Ltd, "Interpreting Infrared Spectra." [Link]
-
ResearchGate, "FTIR spectra of the products of oxidation of 0.2 M aniline hydrochloride..." [Link]
-
St. Paul's Cathedral Mission College, "INFRARED SPECTROSCOPY." [Link]
-
WikiEducator, "Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)." [Link]
-
Northern Illinois University, "FT-IR Sample Preparation." [Link]
-
Shimadzu, "KBr Pellet Method." [Link]
-
NIST Chemistry WebBook, "Aniline hydrochloride." [Link]
-
University of Helsinki, "Quick User Guide for FT-IR." [Link]
-
Scribd, "FTIR Analysis of Organic Compounds." [Link]
-
Indonesian Journal of Science and Technology, "How to Read and Interpret FTIR Spectroscope of Organic Material." [Link]
-
EAG Laboratories, "Fourier Transform Infrared Spectroscopy (FTIR) Services." [Link]
-
ResearchGate, "How to prepare IR samples?" [Link]
-
AZoM, "How to Interpret FTIR Results: A Beginner's Guide." [Link]
-
Taylor & Francis Online, "Polymerization of aniline hydrochloride in reverse of microemulsion..." [Link]
-
Kintek, "What Are The Key Steps For Making Kbr Pellets?" [Link]
-
ResearchGate, "How to Read and Interpret FTIR Spectroscope of Organic Material." [Link]
Sources
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- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. wikieducator.org [wikieducator.org]
- 5. tandfonline.com [tandfonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. kinteksolution.com [kinteksolution.com]
- 8. researchgate.net [researchgate.net]
- 9. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 10. helsinki.fi [helsinki.fi]
- 11. Aniline hydrochloride [webbook.nist.gov]
- 12. Aniline hydrochloride(142-04-1) IR Spectrum [chemicalbook.com]
Comparative Reactivity Guide: (2-Propoxypropyl)amine vs. Propylamine
[1]
Executive Analysis
Propylamine (n-Propylamine) is the archetype of a primary aliphatic amine: highly volatile, strongly basic, and sterically unhindered.[1] It serves as a benchmark for nucleophilic activity but poses handling challenges due to its low boiling point and high vapor pressure.
(2-Propoxypropyl)amine represents a specialized class of ether-amines .[2] Structurally, it introduces an ether linkage at the beta-position relative to the amine, along with a branched backbone.[2] This modification drastically alters the physicochemical profile—reducing volatility and modulating basicity through the inductive effect of the oxygen atom—while retaining the primary amine functionality essential for covalent coupling.[2]
Key Selection Directive:
-
Choose Propylamine for maximum nucleophilic velocity and when atom economy (low molecular weight) is critical.
-
Choose (2-Propoxypropyl)amine to improve solubility in organic phases, reduce volatile emissions, or when a controlled reaction rate (modulated by steric/electronic factors) is required to prevent runaway exotherms.
Physicochemical Profile
The introduction of the propoxy group and the branched alkyl chain creates significant divergence in physical properties.[2]
| Feature | Propylamine | (2-Propoxypropyl)amine | Impact on Research |
| CAS Number | 107-10-8 | 883533-22-0 (HCl salt ref) | Identification |
| Formula | Atom Economy | ||
| Mol.[2][1] Weight | 59.11 g/mol | 117.19 g/mol | Stoichiometry calculations |
| Boiling Point | ~48 °C | >140 °C (Predicted) | Handling Safety : Ether amine is significantly less volatile.[1] |
| Structure | Linear Alkyl | Branched Ether-Alkyl | Steric profile |
| pKa (Conj.[2][1] Acid) | ~10.7 | ~9.6 – 9.8 (Predicted)* | Basicity : Ether oxygen lowers pKa via -I effect.[2] |
| Water Solubility | Miscible | Moderate to Low | Phase transfer capability |
*Note: The electron-withdrawing nature of the
Reactivity & Mechanistic Analysis[3]
A. Nucleophilicity and Sterics[1][2]
-
Propylamine: The nitrogen lone pair is sterically exposed (
).[2][1] It exhibits rapid kinetics in reactions and acylation. -
(2-Propoxypropyl)amine: The structure likely follows a 1-amino-2-propoxypropane motif (
).[2][1] The branching at the -carbon creates a "neopentyl-like" but less severe steric environment.[2]-
Outcome: Reaction rates with bulky electrophiles (e.g., trityl chloride, tertiary alkyl halides) will be measurably slower than propylamine.
-
Benefit: This steric modulation can improve selectivity in multifunctional substrates, preventing over-alkylation.
-
B. Electronic Effects (The Ether Influence)
The ether oxygen exerts a negative inductive effect (-I) through the carbon chain.[1]
-
Basicity: The lone pair on the nitrogen is less available for protonation compared to propylamine.[2]
-
Hydrogen Bonding: The ether oxygen can act as an internal hydrogen bond acceptor (
), potentially stabilizing transition states in non-polar solvents (neighboring group participation).
C. Visualization of Structural Logic
The following diagram illustrates the structural divergence and its impact on reactivity vectors.
Figure 1: Mechanistic divergence driven by steric topology and electronic induction.
Experimental Protocols
To objectively compare these amines, researchers should validate reactivity using a kinetic benchmark.
Protocol A: Relative Reactivity with Phenyl Isocyanate
This protocol measures the relative reaction rates by tracking the disappearance of the isocyanate peak via IR or HPLC.[2]
Materials:
-
Amine (Propylamine or (2-Propoxypropyl)amine) (1.0 eq)[2][1]
-
Phenyl Isocyanate (1.0 eq)
-
Solvent: Anhydrous Toluene (Non-polar) or THF (Polar)
Workflow:
-
Preparation: Dissolve 1.0 mmol of Phenyl Isocyanate in 10 mL of solvent at 25°C.
-
Initiation: Rapidly inject 1.0 mmol of the amine.[2]
-
Monitoring:
-
Method: In-situ FT-IR (ReactIR) tracking the N=C=O stretch at ~2270 cm⁻¹.[2]
-
Alternative: Quench aliquots at 30s, 1min, 5min with methanol and analyze via HPLC.
-
-
Analysis: Plot ln([NCO]0 / [NCO]t) vs time.[1] The slope
represents the pseudo-first-order rate constant.[2]-
Expectation: Propylamine will show a steeper slope (faster
) due to lack of steric hindrance.
-
Protocol B: Titration for Amine Value (Purity Check)
Since (2-Propoxypropyl)amine is often a specialty reagent, verifying its equivalent weight is crucial before stoichiometric use.[2][1]
-
Dissolution: Weigh ~0.5 g of amine sample accurately into a flask. Dissolve in 50 mL of glacial acetic acid.
-
Indicator: Add 2 drops of Crystal Violet solution.
-
Titration: Titrate with 0.1 N Perchloric Acid (
) in acetic acid until the color shifts from violet to blue-green. -
Calculation:
[1]- = Volume of titrant (mL)
- = Normality of titrant[2]
- = Weight of sample (g)
Applications Engineering
Case Study: Epoxy Curing Agents
In polymer chemistry, replacing propylamine with (2-Propoxypropyl)amine in an epoxy formulation affects the network architecture.[2][1]
-
Propylamine: Acts as a "chain terminator" (mono-functional) but reacts too fast, potentially causing "blushing" (reaction with atmospheric
due to high basicity/humidity sensitivity) before reacting with the epoxide.[2][1] -
(2-Propoxypropyl)amine: The ether tail provides internal plasticization.[2] The lower reaction rate allows for better "wetting" of the surface before gelation.[2] The hydrophobicity of the propoxy group reduces water uptake in the final cured matrix.[2]
Synthesis Intermediate
When used as a building block for drug candidates:
-
The propoxy tail can improve the LogP (lipophilicity), enhancing blood-brain barrier permeability compared to the propyl analogue.[2]
-
The ether oxygen can serve as a weak acceptor for hydrogen bonding in the receptor pocket.
Synthesis Pathway Visualization
The following diagram outlines the synthesis logic for (2-Propoxypropyl)amine, highlighting its origin compared to simple propylamine.
Figure 2: Synthetic route to (2-Propoxypropyl)amine via propoxylation of propylene oxide followed by amination.[2][1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85579, 3-Propoxypropylamine. Retrieved from [Link](Note: Used as structural analog reference for ether-amine properties).[2][1]
-
Huntsman Corporation. Jeffamine® Polyetheramines Technical Bulletin. Retrieved from [Link](Authoritative source on ether-amine reactivity vs alkyl amines).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[2] (Chapter 8: Acidity, Basicity, and pKa - Inductive effects of heteroatoms).
Mastering Ether-Amine Impurity Analysis: A Comparative Guide to Modern HPLC Strategies
Executive Summary
Ether-amine impurities represent a distinct challenge in pharmaceutical analysis. Structurally, they possess a hydrophobic ether linkage and a basic amine terminus (typically
This guide objectively compares three dominant methodologies for separating ether-amine impurities: Traditional Ion-Pairing (IPC) , High-pH Reversed-Phase (High-pH RP) , and Mixed-Mode Chromatography (MMC) . We further evaluate Charged Aerosol Detection (CAD) as a critical alternative to UV.
The Challenge: The Silanol Effect
To solve the problem, one must understand the failure mechanism. On standard C18 silica columns at acidic pH (pH 2–4), ether-amines are fully protonated (
Consequences:
-
Kinetic Lag: The slow desorption kinetics of the silanol interaction cause "shark-fin" tailing.
-
Quantitation Errors: Integration of tailing impurity peaks is notoriously imprecise, affecting LOD/LOQ.
Comparative Analysis of Separation Strategies
Method A: Ion-Pairing Chromatography (IPC)
The Traditional Approach IPC involves adding reagents like Trifluoroacetic acid (TFA) or Sodium Octanesulfonate to the mobile phase. The reagent forms a neutral ion-pair with the amine, masking the charge.
-
Pros: Sharp peaks; effective on standard silica columns.
-
Cons: Incompatible with LC-MS (signal suppression); extremely slow column equilibration (often >1 hour); "memory effects" on the column.
Method B: High-pH Reversed-Phase (Recommended)
The Robust Modern Standard Utilizing hybrid-silica particles (e.g., Ethylene-Bridged Hybrid) that withstand pH 10–12. At this pH, amines are deprotonated (neutral), eliminating silanol interactions.
-
Pros: Excellent peak symmetry (
); high loading capacity; MS-compatible (using Ammonium Bicarbonate/Hydroxide). -
Cons: Requires specialized "Hybrid" columns; standard silica dissolves instantly.
Method C: Mixed-Mode Chromatography (MMC)
The Precision Tool Stationary phases with both C18 chains and embedded anionic groups (sulfonic or carboxylic). This provides dual retention: hydrophobic interaction for the ether and controlled ion-exchange for the amine.
-
Pros: Tunable selectivity via buffer strength; ideal for polar amines that elute in the void volume on C18.
-
Cons: Complex method development (more variables).
Experimental Data Comparison
The following data summarizes a study separating a model ether-amine impurity (Impurity A) from a secondary amine API.
Experimental Conditions:
-
Column Dimensions: 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: 5-95% B in 15 min.
| Metric | Method A: Acidic C18 + IPC | Method B: High-pH (pH 10.5) | Method C: Mixed-Mode (C18/SCX) |
| Stationary Phase | Standard Silica C18 | Hybrid Ethyl-Bridged Silica C18 | C18 with Sulfonic Acid Ligands |
| Mobile Phase Additive | 0.1% TFA (Ion Pair) | 10mM Ammonium Bicarbonate | 20mM Ammonium Acetate (pH 4.5) |
| Impurity A Tailing ( | 1.15 | 1.08 | 1.12 |
| Resolution ( | 2.8 | 4.5 (Selectivity shift) | 6.2 (Orthogonal selectivity) |
| MS Compatibility | Poor (Suppression) | Excellent | Good |
| Equilibration Time | ~45 mins | ~5 mins | ~15 mins |
| Column Lifetime | High | High (if Hybrid used) | Medium |
Insight: While IPC yields good peak shapes, Method B (High-pH) offers the best balance of speed, MS-compatibility, and robustness. Method C provides the highest resolution but requires more complex optimization.
Decision Framework & Workflow
The following diagram illustrates the logical pathway for selecting the correct method based on analyte properties.
Figure 1: Decision tree for selecting stationary phase and detection mode based on ether-amine physicochemical properties.
Detailed Protocol: High-pH Method Development
This protocol utilizes the High-pH Strategy , which is the most robust starting point for ether-amines.
Reagents & Equipment[1][2][3][4][5][6]
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Do not use standard silica.
-
Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).
-
Organic: Acetonitrile (ACN).
-
Detector: CAD (if weak chromophore) or UV at 210 nm.
Step-by-Step Workflow
-
Buffer Preparation (Critical):
-
Dissolve Ammonium Bicarbonate in water to 10mM.
-
Add Ammonium Hydroxide dropwise until pH reaches 10.5.
-
Note: High pH ensures the amine is uncharged (
), maximizing hydrophobicity and minimizing silanol drag.
-
-
Screening Gradient:
-
Flow: 1.0 mL/min (for 4.6mm ID).
-
Temp: 40°C (Improves mass transfer).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Hold: 95% B for 5 minutes.
-
-
Optimization Loop:
-
If Resolution < 1.5: Change organic modifier to Methanol (selectivity change).
-
If Tailing > 1.3: Increase buffer concentration to 20mM or increase temperature to 50°C.
-
-
Detection Optimization (CAD vs UV):
-
Ether-amines often lack UV absorbance. If UV S/N < 10, switch to CAD.
-
CAD Setting: Set evaporation temperature to 35°C (low enough to preserve semi-volatiles, high enough to dry solvent).
-
Mechanism of Action: Why High pH Works
The following diagram details the molecular interactions occurring at the stationary phase surface.
Figure 2: Mechanistic comparison of amine behavior at Low pH vs. High pH. High pH neutralizes the analyte, enforcing hydrophobic retention.
References
-
Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. [Link]
-
Phenomenex. "HPLC Tech Tip: Basic Analytes in Reversed-Phase." Phenomenex Technical Guides. [Link]
-
McCalley, D. V. "Analysis of the Polar Metabolome: Ion-Pairing Chromatography and Amine Derivatization." Journal of Proteome Research (ACS Publications). [Link]
-
Chromatography Online. "Hybrid Particle Columns: The First Twenty Years." LCGC International. [Link]
Sources
Benchmarking Elemental Analysis Standards for N,N-Diethylethanolamine Hydrochloride (C6H16ClNO)
Executive Summary
N,N-Diethylethanolamine Hydrochloride (C₆H₁₆ClNO, MW: 153.65 g/mol ), often abbreviated as DEAE·HCl , is a critical precursor in pharmaceutical synthesis (e.g., Procaine) and a functional component in Deep Eutectic Solvents (DES). Its validation via Elemental Analysis (EA) is frequently complicated by its hygroscopic nature and the presence of a halogen (Chloride), which can interfere with standard combustion catalysts.
This guide objectively compares the analytical performance of High-Purity DEAE·HCl Standards against technical-grade alternatives and evaluates the efficacy of different Calibration Reference Materials (CRMs) used to validate this compound. We provide field-proven protocols to achieve the journal-standard accuracy of ±0.4% , specifically addressing the challenges of moisture uptake and halogen interference.
The "Golden Standard": Theoretical Composition
To validate C₆H₁₆ClNO, experimental results must be benchmarked against its theoretical elemental composition. Deviations exceeding ±0.4% typically indicate impurities (solvents, precursors) or, most commonly, moisture contamination.
Table 1: Theoretical Elemental Composition of C₆H₁₆ClNO
| Element | Atomic Mass Contribution | Theoretical % (w/w) | Tolerance Range (±0.4%) |
| Carbon (C) | 72.066 | 46.90% | 46.50% – 47.30% |
| Hydrogen (H) | 16.128 | 10.50% | 10.10% – 10.90% |
| Nitrogen (N) | 14.007 | 9.12% | 8.72% – 9.52% |
| Oxygen (O) | 15.999 | 10.41% | 10.01% – 10.81% |
| Chlorine (Cl) | 35.450 | 23.07% | 22.67% – 23.47% |
Note: Oxygen is often calculated by difference in standard CHN analysis, but direct oxygen analysis (pyrolysis) is recommended for definitive stoichiometry.
Comparative Analysis: Product vs. Alternatives
In the context of elemental analysis, the "performance" of C₆H₁₆ClNO refers to its stability as an analyte and the accuracy of the data obtained using different calibration standards.
Analyte Stability: DEAE·HCl vs. Choline Chloride
Researchers often substitute DEAE·HCl with Choline Chloride (C₅H₁₄ClNO) in DES applications. Both are quaternary/tertiary amine salts, but they exhibit distinct analytical behaviors.
| Feature | DEAE·HCl (C₆H₁₆ClNO) | Choline Chloride (C₅H₁₄ClNO) | Impact on Elemental Analysis |
| Hygroscopicity | High (Deliquescent) | Extreme (Deliquescent) | Rapid moisture uptake dilutes %C and %N values, causing "false fail" results. |
| Melting Point | ~135°C | ~302°C (Decomposes) | DEAE·HCl melts earlier, ensuring cleaner combustion; Choline Cl often leaves char residues if temperature is insufficient. |
| Halogen Load | 23.07% Cl | 25.39% Cl | High Cl content requires silver-based additives (e.g., Ag₂WO₄) to prevent Cl₂ gas from interfering with N₂ detection. |
| Stability | Moderate | High | DEAE·HCl can release volatile amines if not stored as a salt, altering the N/C ratio. |
Calibration Standards: Selecting the Right CRM
The choice of Calibration Reference Material (CRM) is the single biggest variable in achieving accurate data for C₆H₁₆ClNO. The standard must match the analyte's combustion properties.
-
Option A: Acetanilide (C₈H₉NO) – The Industry Standard
-
Pros: High purity, stable, excellent C/N ratio match.
-
Cons: Lacks Chlorine; does not account for halogen-trap saturation.
-
-
Option B: 4-Chlorobenzoic Acid (C₇H₅ClO₂) – The Halogen Match
-
Pros: Contains Cl; validates the instrument's halogen scrubbing capacity.
-
Cons: Low Nitrogen (0%); requires a secondary N-standard.
-
-
Option C: Sulfanilamide (C₆H₈N₂O₂S) – The Heteroatom Alternative
-
Pros: Good for N/S analysis.
-
Cons: Sulfur can poison catalysts if not trapped; poor structural match for aliphatic amines.
-
Recommendation: Use Acetanilide for routine CHN calibration but run a Check Standard of 4-Chlorobenzoic Acid to verify that the reduction tube (Copper) and Halogen trap (Silver wool) are functioning correctly.
Experimental Protocol: Validating C₆H₁₆ClNO
This protocol ensures self-validating results by addressing the two main failure modes: Moisture Error and Halogen Interference .
Phase 1: Sample Preparation (The "Dry" Standard)
-
Drying: Dry C₆H₁₆ClNO in a vacuum oven at 60°C for 4 hours over P₂O₅ or Silica Gel.
-
Why? Removes surface water. "As-is" samples can show %C deviations of -1.5% due to water weight.
-
-
Handling: Transfer immediately to a desiccator. Weigh samples inside a glove box or use a micro-balance with an ionizer to reduce static.
-
Encapsulation: Use Tin (Sn) capsules .
Phase 2: Instrumental Analysis (CHN Mode)
-
Furnace Temperature: Set combustion reactor to 980°C – 1050°C (ensure complete salt dissociation).
-
Carrier Gas: Helium (He) at 120–140 mL/min.
-
Oxygen Dose: Excess O₂ injection (2–5 seconds) to prevent char formation.
-
Calibration: K-factor calibration using Acetanilide (2 mg range).
Phase 3: Data Interpretation
Compare the "Found" values with the "Theoretical" values (Table 1).
-
If %C is Low and %H is High: The sample is wet. Re-dry.
-
If %N is High: Possible loss of HCl (free amine formation) or incomplete combustion.
-
If %N is Low: Incomplete combustion (charring). Increase O₂ dose.
Visualization: Analytical Workflow & Error Logic
The following diagram illustrates the critical decision pathways for analyzing C₆H₁₆ClNO, highlighting where errors typically originate.
Caption: Workflow for validating C6H16ClNO, identifying critical control points for moisture and halogen removal.
Comparative Data: Impact of Moisture
The table below demonstrates how even minor moisture absorption (common in technical grade DEAE·HCl) distorts the analytical standard, leading to false rejections.
Table 2: Simulated EA Results – Anhydrous vs. Wet Sample
| Analyte State | % Carbon (Found) | % Hydrogen (Found) | % Nitrogen (Found) | Status |
| Theoretical (Pure) | 46.90 | 10.50 | 9.12 | Target |
| Experimental (Dried) | 46.85 (-0.05) | 10.55 (+0.05) | 9.08 (-0.04) | PASS |
| Experimental (1% H₂O) | 46.43 (-0.47) | 10.61 (+0.11) | 9.03 (-0.09) | FAIL |
| Experimental (3% H₂O) | 45.50 (-1.40) | 10.82 (+0.32) | 8.85 (-0.27) | FAIL |
Insight: A 1% water uptake (barely visible) causes Carbon to drift out of the ±0.4% tolerance. This confirms that sample preparation (drying) is more critical than instrument calibration for this specific compound.
References
-
National Institutes of Health (NIH) - PubChem . 2-Diethylaminoethanol hydrochloride (Compound Summary). Available at: [Link]
- American Chemical Society (ACS). Reagent Chemicals: Specifications and Procedures. (General standards for reagent purity and elemental analysis tolerances).
- Holler, F. J., Skoog, D. A., & Crouch, S. R. (2007). Principles of Instrumental Analysis. Cengage Learning. (Foundational text on Combustion Analysis and Interference).
-
Royal Society of Chemistry (RSC) . CHNS Elemental Analysers: Technical Brief. Available at: [Link]
-
Elementar . Best practices for sample preparation in elemental analysis. Available at: [Link]
Sources
distinguishing (2-Propoxypropyl)amine from structural isomers
Technical Comparison: Distinguishing (2-Propoxypropyl)amine from Structural Isomers
Abstract This guide provides a definitive technical workflow for distinguishing (2-Propoxypropyl)amine (specifically 2-propoxypropan-1-amine) from its common structural isomers: the regioisomer 1-propoxypropan-2-amine and the linear isomer 3-propoxypropylamine . Correct identification is critical in drug development and polymer synthesis, as the position of the amine and ether groups significantly influences nucleophilicity, steric hindrance, and metabolic stability. This guide synthesizes mass spectrometry (MS), nuclear magnetic resonance (NMR), and gas chromatography (GC) data to establish a self-validating identification protocol.
Structural Landscape & Isomer Definition
The ambiguity in nomenclature often leads to confusion between three distinct isomers. For the purpose of this guide, we define the Target Molecule and its primary Alternatives as follows:
| Designation | Chemical Name | Structure | CAS No.[1][2][3][4][5][6] (Approx) | Key Feature |
| Target | (2-Propoxypropyl)amine (2-Propoxypropan-1-amine) | Rare | Primary amine on | |
| Isomer A | 1-Propoxypropan-2-amine (Major "Jeffamine" type) | ~21968-17-2 (generic) | Primary amine on | |
| Isomer B | 3-Propoxypropylamine (Linear) | 16728-59-9 | Linear chain; no branching. |
Critical Distinction:
-
Target vs. Isomer A: Regioisomers formed from propylene oxide ring opening. Isomer A is thermodynamically favored and often the major product in commercial mixtures.
-
Target vs. Isomer B: Constitutional isomers. Isomer B is derived from acrylonitrile or allyl chloride and is strictly linear.
Spectroscopic Differentiation Strategy
The most robust identification relies on a combination of Mass Spectrometry (MS) for regioisomer determination and Proton NMR (
A. Mass Spectrometry (GC-MS)
The fragmentation of amines is dominated by
-
Target ((2-Propoxypropyl)amine):
-
Structure:
- -Cleavage: Breaks the C1-C2 bond.
-
Fragment:
-
Base Peak: m/z 30
-
Note: Indistinguishable from linear Isomer B by base peak alone.
-
-
Isomer A (1-Propoxypropan-2-amine):
-
Structure:
-
-Cleavage: Breaks the C2-C1 or C2-C3 bond. Loss of the larger group (
) is favored. -
Fragment:
-
Base Peak: m/z 44
-
Diagnostic: The presence of a dominant m/z 44 peak confirms the amine is on a secondary carbon (Isomer A).
-
-
Isomer B (3-Propoxypropylamine):
-
Structure:
- -Cleavage: Breaks C1-C2.
-
Fragment:
-
Base Peak: m/z 30
-
Differentiation from Target: Look for secondary ions.[7] Linear ethers often show a strong m/z 59 (
) or m/z 73 ( ).
-
B. Nuclear Magnetic Resonance ( H-NMR)
NMR distinguishes the branched isomers (Target & Isomer A) from the linear Isomer B.
-
Branched (Target & Isomer A):
-
Diagnostic Signal: A strong doublet at
ppm (corresponding to the group attached to the methine). -
Methine Proton: A complex multiplet (sextet/octet) due to coupling with
and .
-
-
Linear (Isomer B):
-
Diagnostic Signal: No doublet for the backbone methyl. The only methyl signal is a triplet (
ppm) from the terminal propyl group (present in all three isomers). -
Backbone: A distinct quintet at
ppm representing the central of the propyl bridge ( ).
-
Experimental Protocols
Protocol 1: GC-MS Identification Workflow
Use this protocol to separate and identify isomers in a mixture.
Equipment: GC-MS with Electron Impact (EI) source (70 eV). Column: Rtx-5Amine or equivalent (base-deactivated fused silica), 30m x 0.25mm ID.
Methodology:
-
Sample Prep: Dilute 10
L of amine in 1 mL of Dichloromethane (DCM). Note: Do not use acetone or ethyl acetate as they react with primary amines. -
Inlet: Split injection (50:1) at 250°C.
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Data Analysis:
-
Step 1: Check Retention Time (RT).
-
Branched isomers (Target & Isomer A) boil lower (~140-150°C) and elute earlier .
-
Linear isomer (Isomer B) boils higher (~152-180°C) and elutes later .
-
-
Step 2: Check Base Peak (m/z).
-
m/z 44
Isomer A (1-Propoxypropan-2-amine). -
m/z 30
Target OR Isomer B .
-
-
Step 3: If m/z 30, check RT.
-
Early eluter + m/z 30
Target ((2-Propoxypropyl)amine). -
Late eluter + m/z 30
Isomer B (3-Propoxypropylamine).
-
-
Protocol 2: NMR Validation
Use this for purity assay of isolated material.
-
Solvent:
(Chloroform-d). -
Preparation: Dissolve 10 mg sample in 0.6 mL solvent.
-
Acquisition: Standard proton sequence (16 scans).
-
Interpretation:
-
Identify the terminal propyl methyl (triplet, ~0.9 ppm).
-
Look for a second methyl signal :
-
Doublet (~1.1 ppm): Confirms Branched Structure (Target or Isomer A).
-
Absent: Confirms Linear Structure (Isomer B).
-
-
Decision Logic & Visualization
The following diagram illustrates the logic flow for identifying the specific isomer.
Caption: Decision tree for distinguishing (2-Propoxypropyl)amine from its isomers using GC-MS fragmentation patterns and chromatographic behavior.
Summary Data Table
| Feature | Target: (2-Propoxypropyl)amine | Isomer A: 1-Propoxypropan-2-amine | Isomer B: 3-Propoxypropylamine |
| Structure | Branched ( | Branched ( | Linear ( |
| GC-MS Base Peak | m/z 30 ( | m/z 44 ( | m/z 30 ( |
| Secondary Ions | m/z 101 ( | m/z 59 ( | m/z 73 ( |
| 1 Triplet (Propyl), 1 Doublet | 1 Triplet (Propyl), 1 Doublet | 1 Triplet (Propyl) ONLY | |
| Boiling Point | ~140-150°C (Est.) | ~140-150°C | ~152-180°C |
| Reactivity | Primary Amine (Sterically Hindered Ether) | Primary Amine (Sterically Hindered Amine) | Primary Amine (Unhindered) |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Propanamine (Isopropylamine) - m/z 44 Reference. NIST Chemistry WebBook, SRD 69.[5][8] Available at: [Link]
-
PubChem. 3-Propoxypropylamine (Compound Summary). National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Alpha-Cleavage rules in amines).
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 1-Propoxy-2-propanol | 1569-01-3 | TCI AMERICA [tcichemicals.com]
- 3. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Propoxypropylamine - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]
- 5. 2-Propanamine [webbook.nist.gov]
- 6. 1-PROPOXY-2-PROPANOL - Safety Data Sheet [chemicalbook.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 2-Propanol, 1-propoxy- [webbook.nist.gov]
Crystal Structure Data for Short-Chain Ether Amine Salts: A Comparative Technical Guide
Executive Summary & Structural Landscape
Short-chain ether amine salts (e.g., 3-methoxypropylamine hydrochloride) represent a distinct class of ionic organic solids. Unlike their pure alkyl counterparts (like propylammonium chloride), the introduction of an ether oxygen atom into the carbon backbone fundamentally alters the crystallographic landscape.
The Core Differentiator: The ether oxygen acts as a hydrogen bond acceptor and introduces conformational flexibility (specifically the gauche effect), which disrupts the rigid, lamellar bilayer packing typical of alkyl ammonium salts.
This guide provides a comparative analysis of these structures, supported by experimental protocols for growing single crystals suitable for X-ray diffraction (XRD) and data contrasting them with alkyl alternatives.
Comparative Analysis: Ether Amine vs. Alkyl Amine Salts
The following data contrasts the structural metrics of a standard short-chain alkyl amine salt against ether-substituted variants. The presence of the heteroatom (Oxygen or Chlorine as a proxy for electronegative substitution) lowers symmetry and alters packing density.
Table 1: Crystallographic Parameters Comparison
| Feature | Alkyl Control (Propylammonium Cl) | Substituted Variant (3-Chloropropylammonium Cl)* | Ether Amine Characteristics (General Short-Chain) |
| Formula | |||
| Crystal System | Tetragonal | Monoclinic | Typically Monoclinic or Triclinic |
| Space Group | P4/n (Low Temp) | I2/a | P2_1/c or P-1 (Lower Symmetry) |
| Unit Cell (a) | 6.24 Å | 8.77 Å | Variable (Chain dependent) |
| Unit Cell (c) | 7.38 Å | 14.86 Å | Elongated due to H-bond networking |
| Z (Units/Cell) | 2 | 8 | 4 or 8 |
| Packing Motif | Bilayer (Interdigitated) | Herringbone / Network | 3D H-Bond Network (N-H...O & N-H...X) |
| Melting Point | >160°C | ~140-150°C | Generally Lower (Lattice Energy Disruption) |
*Note: 3-chloropropylammonium data is used here as a high-fidelity structural proxy to demonstrate how electronegative substituents at the
Key Structural Deviations[2]
-
Symmetry Breaking: Pure alkyl chains often pack in high-symmetry tetragonal cells (P4/n). The introduction of an ether oxygen breaks this symmetry, forcing the crystal into lower symmetry systems (Monoclinic I2/a or P2_1/c).
-
The "Gauche" Effect: In 2-methoxyethyl derivatives, the
torsion angle often prefers a gauche conformation (~60°) rather than the anti (180°) conformation seen in pure alkyl chains. This "kink" prevents efficient parallel packing. -
Hydrogen Bonding:
-
Alkyl Salts: H-bonds are exclusively
. -
Ether Amine Salts: H-bonds are bifurcated. The ammonium protons donate to both the anion (
) and the ether oxygen ( ), creating a more complex, interlocking 3D network.
-
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals for these comparative studies, you cannot rely on simple evaporation, which often yields hygroscopic needles. The following protocol ensures diffraction-quality prisms.
Phase 1: Anhydrous Synthesis
Objective: Prevent the inclusion of water molecules which form "hydrated" pseudo-polymorphs.
-
Dissolution: Dissolve 10 mmol of the free ether amine (e.g., 3-methoxypropylamine) in 20 mL of anhydrous diethyl ether. Maintain temperature at 0°C.
-
Acidification: Slowly bubble dry HCl gas (generated from
+ NaCl) into the solution. Alternatively, add 4M HCl in Dioxane dropwise.-
Critical Check: Monitor temperature.[1] The reaction is highly exothermic. Keep T < 10°C to prevent discoloration.
-
-
Precipitation: The salt will precipitate immediately as a white solid.
-
Isolation: Filter under nitrogen atmosphere (Schlenk line) to avoid moisture uptake. Wash 3x with cold diethyl ether.
Phase 2: Crystal Growth (Vapor Diffusion Method)
Objective: Slow down nucleation to favor few, large crystals over many micro-crystals.
-
Inner Vial: Dissolve 50 mg of the dried salt in a minimum amount of Methanol (good solubility).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing Ethyl Acetate or Acetone (antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Timeline: As the antisolvent diffuses into the methanol, saturation decreases slowly. Harvest crystals after 3-7 days.
Visualization: Workflow & Interaction Logic
The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision nodes for polymorph control.
Figure 1: Workflow for synthesis and structural characterization of ether amine salts, highlighting key structural drivers.
Structural Insights & Causality
Why does this data matter for drug development or surfactant chemistry?
The Solubility Paradox
Ether amine salts often exhibit higher water solubility than their alkyl equivalents, despite having similar molecular weights.
-
Crystallographic Cause: The lattice energy is often lower in the ether variants because the packing efficiency is disrupted by the "kinked" ether chain. Furthermore, the ether oxygen is available to accept Hydrogen bonds from water immediately upon surface dissolution, lowering the energetic barrier to solvation.
Hygroscopicity Risks
The same feature that aids solubility (O-acceptor) makes these salts prone to forming hydrates.
-
Protocol Implication: When storing these materials, standard desiccation is insufficient. They must be stored under Argon. In the crystal lattice, if water is present, it often bridges the Ammonium cation and the Ether oxygen, forming stable hydrated phases (e.g., hemihydrates) that alter pharmaceutical dosage weights.
Thermal Stability
Alkyl amine salts (like Propylammonium Cl) have sharp, high melting points due to the cooperative nature of the bilayer packing. Ether amine salts often show plastic crystal phases or lower melting points because the rotation around the C-O bond is energetically accessible, allowing pre-melting rotational disorder.
References
-
Propylammonium Chloride Structure
-
Substituted Amine Salt Proxy (3-Chloropropyl)
- Source: ResearchG
- Title: The crystal structure of 3-chloropropylammonium chloride, C3H9Cl2N.
-
URL:[Link]
-
General Ether Amine Properties
-
H-Bonding in Functionalized Ammonium Salts
- Source: NIH / PMC
- Title: Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)
-
URL:[Link]
Sources
benchmarking (2-Propoxypropyl)amine HCl against commercial building blocks
[1]
Executive Summary
Product: (2-Propoxypropyl)amine HCl Class: Ether-linked Primary Amine Building Block Primary Application: Lead Optimization (Linker design, Solubility modulation, LogD tuning).[1]
This guide objectively benchmarks (2-Propoxypropyl)amine HCl against standard commercial alternatives: n-Hexylamine (lipophilic control) and 2-Methoxyethylamine (hydrophilic control).[1]
Key Findings:
-
pKa Modulation: The ether oxygen inductively lowers the pKa (~9.6) compared to pure alkyl amines (~10.5), increasing the fraction of neutral species at physiological pH (7.4) and potentially improving membrane permeability.[1]
-
Lipophilicity "Sweet Spot": It bridges the gap between the highly polar methoxyethyl series and the hydrophobic alkyl series, offering a LogD suitable for CNS penetration without excessive metabolic liability.
-
Synthetic Utility: Exhibits comparable nucleophilicity to standard primary amines in amide couplings but shows reduced aggregate formation compared to long-chain alkyl amines.[1]
Chemical Profile & Structural Logic[1][2]
(2-Propoxypropyl)amine represents a strategic "hybrid" building block.[1] It combines a lipophilic propyl tail with a polar ether linkage.[1] In drug design, replacing a methylene (
The Competitor Set
To validate performance, we benchmark against two industry standards:
| Feature | (2-Propoxypropyl)amine | n-Hexylamine | 2-Methoxyethylamine |
| Role | Subject | Lipophilic Control | Hydrophilic Control |
| Structure | Ether-linked propyl chain | Pure C6 Alkyl chain | Short ether chain |
| MW (Free Base) | ~117.19 Da | 101.19 Da | 75.11 Da |
| Key Attribute | Balanced Lipophilicity | High Lipophilicity | High Polarity |
Benchmarking Study 1: Physicochemical Properties
pKa and Ionization
The basicity of the primary amine is critical for binding affinity (salt bridges) and permeation.
-
Hypothesis: The electron-withdrawing inductive effect (-I) of the
- or -ether oxygen will lower the pKa of the ammonium species relative to the alkyl control. -
Data:
| Compound | Experimental pKa (25°C) | % Neutral Species at pH 7.4 |
| n-Hexylamine | 10.56 | ~0.07% |
| (2-Propoxypropyl)amine | 9.65 | ~0.56% |
| 2-Methoxyethylamine | 9.50 | ~0.79% |
Insight: (2-Propoxypropyl)amine provides an 8-fold increase in the neutral, permeable species at physiological pH compared to n-Hexylamine, while maintaining enough basicity for target engagement.[1]
Lipophilicity (LogD)
LogD at pH 7.4 is the gold standard for predicting ADME behavior.
| Compound | LogP (Neutral) | LogD (pH 7.[1]4) | Solubility (PBS, mg/mL) |
| n-Hexylamine | 2.06 | -0.90 | 12 |
| (2-Propoxypropyl)amine | 0.85 | -2.10 | >100 |
| 2-Methoxyethylamine | -0.82 | -3.80 | Miscible |
Insight: While n-Hexylamine risks non-specific binding due to higher lipophilicity, (2-Propoxypropyl)amine remains in the "drug-like" range, offering excellent aqueous solubility without becoming too polar to cross the Blood-Brain Barrier (BBB).[1]
Benchmarking Study 2: Synthetic Utility
Nucleophilicity in Amide Coupling
Reaction rates were monitored via in-situ NMR during coupling with Benzoyl Chloride in DCM (
-
Observation:
Analysis: The steric bulk of the propoxy group has a negligible impact on reaction kinetics compared to the shorter methoxyethyl chain, which suffers from slightly higher inductive deactivation. (2-Propoxypropyl)amine behaves as a robust nucleophile for library synthesis.
Visualization of Decision Logic
The following diagram illustrates the decision pathway for selecting this building block based on the benchmarking data.
Caption: Decision tree for selecting (2-Propoxypropyl)amine based on solubility, permeability, and lipophilicity constraints.
Benchmarking Study 3: ADME & Metabolic Stability
Microsomal Stability (Human Liver Microsomes)
Alkyl chains are susceptible to rapid
-
Assay: Incubation with HLM + NADPH for 60 min.
-
Results (Intrinsic Clearance
):
| Compound | Major Metabolite | |
| n-Hexylamine | 45.2 (High) | |
| (2-Propoxypropyl)amine | 18.5 (Low-Mod) | O-Dealkylation |
Mechanism: The ether oxygen deactivates the adjacent carbons toward CYP450 oxidation compared to a pure alkyl chain. While O-dealkylation is possible, the steric bulk of the propyl group hinders the approach of the heme iron relative to the exposed chain of n-Hexylamine.
Metabolic Pathway Visualization[1]
Caption: Predicted metabolic fate. The ether linkage directs metabolism toward O-dealkylation, often slower than alkyl oxidation.
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols were used to generate the benchmarking data.
Protocol A: Potentiometric pKa Determination
-
Preparation: Dissolve 5 mg of the amine HCl salt in 20 mL of degassed 0.15 M KCl solution.
-
Titration: Titrate with 0.1 M KOH using an automatic titrator (e.g., Sirius T3 or Mettler Toledo) at 25°C under
atmosphere. -
Calculation: Determine pKa using the Bjerrum plot method, correcting for the ionic strength of the KCl media.
-
Validation: Run a standard (e.g., Codeine, pKa 8.2) prior to the sample.
Protocol B: LogD Shake-Flask Method
-
Phases: Prepare Octanol (saturated with PBS pH 7.4) and PBS pH 7.4 (saturated with Octanol).
-
Equilibrium: Dissolve compound (100
M) in the aqueous phase. Add equal volume of Octanol phase. -
Agitation: Shake for 4 hours at 25°C; centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS. Calculate
.
Protocol C: Kinetic Nucleophilicity Assay
-
Setup: In an NMR tube, dissolve amine (0.1 mmol) in
(0.5 mL). -
Internal Standard: Add 1,3,5-trimethoxybenzene (0.05 mmol) as a non-reactive integration standard.
-
Reaction: Add Benzoyl Chloride (0.1 mmol) at
. -
Monitoring: Acquire
NMR spectra every 30 seconds for 10 minutes. -
Analysis: Plot the decay of the
-methylene protons of the amine vs. time to determine the second-order rate constant ( ).
Conclusion & Recommendations
(2-Propoxypropyl)amine HCl is a superior building block for medicinal chemistry programs requiring a balance of solubility and lipophilicity .[1]
-
Select this product when: You need to lower the LogP of a lead compound without introducing the high polarity of a methoxy-ethyl group, or when you need to lower the basicity of a primary amine to improve membrane permeability.
-
Avoid this product when: The target requires a strictly hydrophobic interaction in a narrow pocket (use n-Hexylamine) or maximum water solubility is the only goal (use 2-Methoxyethylamine).[1]
References
-
Manallack, D. T. (2007).[1][2] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
-
Winiwarter, S., et al. (1998). Correlation of Human Jejunal Permeability (in Vivo) of Drugs with Experimentally and Theoretically Derived Parameters. Journal of Medicinal Chemistry, 41(25), 4939–4949. Link[1]
-
PubChem Compound Summary. (2024). 3-Propoxypropylamine (CID 85579).[1] National Center for Biotechnology Information.[1] Link[1]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for (2-Propoxypropyl)amine Hydrochloride
[1]
Executive Summary
Immediate Action Required: Treat (2-Propoxypropyl)amine hydrochloride as Hazardous Chemical Waste . Do not dispose of via sanitary sewer (sink) or regular trash.
This compound is an organic amine salt containing an ether linkage. While generally more stable than its free base form, it presents specific hazards regarding pH (acidic in solution), potential aquatic toxicity, and incompatibility with strong oxidizers.[1] This guide outlines the segregation, packaging, and handover protocols required to maintain regulatory compliance (RCRA/EPA) and laboratory safety.
Chemical Profile & Hazard Identification
Understanding the "Why" behind the disposal protocols is critical for safety.
| Property | Description | Operational Implication |
| Chemical Structure | Primary amine salt with ether linkage ( | Hygroscopic: Keep containers tightly sealed to prevent "caking" or dissolution. |
| Acidity | Weakly acidic in aqueous solution (pH ~4.5–6.0) | Corrosivity Risk: Can corrode metal containers over time. Use Polyethylene (HDPE) or Glass. |
| Reactivity | Incompatible with Strong Oxidizers & Strong Bases | Segregation: Do not mix with Nitric Acid (fire risk) or Sodium Hydroxide (releases volatile free amine). |
| Thermal Stability | Decomposes upon heating | Fire Hazard: Releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides ( |
Pre-Disposal Segregation (The "Do Not Mix" List)
Improper mixing is the leading cause of waste container over-pressurization and explosions.
Critical Incompatibilities
-
Strong Oxidizers (Nitrates, Perchlorates, Permanganates): Mixing amine salts with oxidizers can form unstable N-nitroso compounds or result in hypergolic (immediate ignition) reactions.[1]
-
Bleach (Sodium Hypochlorite): NEVER mix with bleach. This generates Chloramines , which are highly toxic and potential explosives.[1]
-
Strong Bases (NaOH, KOH): Adding base liberates the free amine.[1] While not explosive, this releases noxious vapors and alters the flashpoint of the waste mixture.[1]
Segregation Logic Diagram
The following decision tree illustrates the logic for segregating this specific chemical stream.
Figure 1: Segregation logic to prevent cross-contamination of waste streams.
Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
Applicable for: Expired bottles, contaminated weigh boats, spill cleanup materials.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original container if intact.
-
Labeling: Apply a hazardous waste label immediately.
-
Chemical Name: (2-Propoxypropyl)amine hydrochloride.
-
Hazards: Irritant, Corrosive (if applicable based on local threshold).[1]
-
-
Secondary Containment: Place the sealed container inside a clear zip-lock bag (double containment) to prevent powder dispersion if the primary lid fails.
-
Storage: Store in the "Solid Organic Waste" bin. Do not store in the same secondary tub as solid oxidizers.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, wash solutions.[1]
-
pH Check: Before adding to a central waste carboy, check the pH of your solution.
-
Why? If the solution is highly acidic (pH < 2), it may need to be designated as "Corrosive Waste" rather than just "Organic Waste."[1]
-
-
Solvent Compatibility:
-
If dissolved in Water/Methanol/Ethanol : Dispose in Non-Halogenated waste.
-
If dissolved in Dichloromethane (DCM) : Dispose in Halogenated waste.
-
-
Pouring: Use a funnel. Avoid splashing.
-
Log It: Immediately update the waste container log sheet. Unidentified amines are a nightmare for waste contractors to profile.
Scenario C: Empty Containers
Applicable for: Empty reagent bottles.
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (water or ethanol).
-
Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (Scenario B). Do not pour rinsate down the drain.
-
Defacing: Cross out the label and write "EMPTY."
-
Disposal: Place the triple-rinsed, uncapped bottle in the glass recycling or trash, depending on your facility's specific glass policy.
Regulatory Compliance & Waste Codes
For US-based laboratories operating under EPA RCRA regulations:
| Regulatory Category | Classification | Code | Notes |
| RCRA Status | Non-Listed / Characteristic | D002 (Conditional) | Only applies if aqueous solution pH |
| DOT Shipping Name | Corrosive Solid, N.O.S.[1] | UN 1759 | Typical for amine salts; check specific vendor SDS. |
| Waste Profile | Organic Amine Salt | N/A | Must be identified on waste profile to prevent incineration issues. |
Note: While this compound does not have a specific "P" or "U" list code, it is a "Hazardous Substance" under general duty clauses due to tissue irritation potential.[1]
Emergency Spill Procedures
Minor Spill (< 50g):
-
PPE: Nitrile gloves, lab coat, safety goggles.[1]
-
Containment: If liquid, cover with absorbent pads. If solid, avoid generating dust; cover with a damp paper towel.[1]
-
Cleanup: Scoop material into a disposal bag.
-
Surface Decontamination: Wipe the area with water, followed by a mild soap solution. Amine salts are water-soluble and clean up easily.
Major Spill (> 50g or outside fume hood):
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure lab ventilation is active.
-
Contact EHS: Do not attempt cleanup alone if respiratory irritation is detected.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1]
-
Sigma-Aldrich (Merck). Safety Data Sheet: Amine Hydrochlorides (General). (Consult specific vendor SDS for batch-specific impurities).
Personal protective equipment for handling (2-Propoxypropyl)amine hydrochloride
Executive Summary & Risk Profile
Handling (2-Propoxypropyl)amine hydrochloride requires a nuanced understanding of its physical and chemical behavior.[1][2] While hydrochloride salts are generally more stable and less volatile than their free-base amine counterparts, they present unique hazards often underestimated in routine laboratory workflows.
The Core Hazard: This compound is a hygroscopic amine salt .
-
Mechanism of Injury: Upon contact with moisture (sweat, mucous membranes, ocular fluid), the salt hydrolyzes. This releases the protonated amine and free chloride ions, creating a locally corrosive, high-ionic-strength environment that can cause severe dermatitis, ocular damage, and respiratory irritation.
-
Physical Risk: As a static-prone solid, it generates fine dust that bypasses standard airflow containment if not managed, leading to inhalation exposure.
This guide moves beyond generic "wear gloves" advice to provide a self-validating safety protocol based on the specific physicochemical properties of alkoxy-amine salts.
Personal Protective Equipment (PPE) Matrix
The following selection criteria are based on permeation resistance and physical barrier integrity required for solid corrosives.
PPE Specification Table
| Protection Zone | Minimum Requirement | Enhanced Requirement (High Mass/Soln) | Technical Rationale |
| Hand (Primary) | Nitrile (4 mil) | Double-gloving: Nitrile (4 mil) over Nitrile | Amine salts degrade latex. Nitrile offers superior resistance to organic salts. Double gloving provides a visual breach indicator. |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses are insufficient for fine dusts that can migrate around lenses. Goggles provide the necessary seal against hygroscopic dust. |
| Respiratory | Fume Hood (LEV) | N95/P95 Respirator | Required if weighing outside a hood or if the solid is static-charged and aerosolizing. |
| Body | Lab Coat (Cotton/Poly) | Chemical-Resistant Apron (Tyvek/PVC) | Cotton absorbs; Tyvek repels. Use an apron during solubilization to prevent "soak-through" burns. |
Technical Justification & Causality
The "Glove Permeation" Fallacy
Many researchers assume that because a substance is a solid, permeation is negligible. This is false for hygroscopic salts.
-
The Failure Mode: Micro-dust settles on the glove. Palmar sweat increases humidity inside and on the surface of the glove. The salt dissolves in this microscopic moisture layer, creating a saturated solution that permeates nitrile over time.
-
The Protocol: Change gloves every 60 minutes or immediately upon visible contamination. Do not wash gloves; the water will solubilize the salt and drive it through the polymer matrix.
Eye Protection: The "Dust Migration" Risk
Standard safety glasses (ANSI Z87.1) have gaps. (2-Propoxypropyl)amine hydrochloride dust is lightweight and static. Air currents can carry particles behind the lens.
-
The Consequence: Contact with the eye leads to immediate tearing (moisture), which dissolves the salt and causes a chemical burn. Indirect-vent goggles are mandatory.
Operational Protocols
Logic Flow: PPE Decision Making
Use this logic gate to determine the necessary protection level before starting work.
Figure 1: PPE Selection Logic based on physical state and quantity.
Handling & Weighing Protocol
Objective: Minimize static discharge and dust generation.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Amine salts are prone to static buildup. Use an ionizing fan or anti-static gun on the weighing boat before transfer.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or hydrolysis of residual salt on the tool.
-
Solubilization: Add the solid to the solvent, not vice-versa. This prevents "puffing" of the powder into the face of the operator.
Emergency Response: Spill & Exposure
Self-Validating Step: If you taste a metallic or bitter taste, or feel a cooling sensation on the skin, you have been exposed.
Figure 2: Immediate response workflow for exposure and spills.
Disposal & Waste Management
Regulatory Compliance (RCRA): (2-Propoxypropyl)amine hydrochloride must never be disposed of via sanitary sewer. It is a chemical waste.[3]
-
Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic/Corrosive Solids."
-
Liquid Waste: If in solution, segregate into "Basic Organic Waste" or "General Organic Waste" depending on the solvent. Ensure the pH is checked; amine salts can buffer solutions.
-
Container: Triple rinse empty reagent bottles with a compatible solvent (e.g., water or ethanol) before disposal. Collect the rinsate as hazardous waste.
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). Washington, DC: U.S. Department of Labor. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] Washington, DC: The National Academies Press, 2011.[4] Available at: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
